molecular formula C10H7FO3 B1462262 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid CAS No. 1038224-52-0

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

カタログ番号: B1462262
CAS番号: 1038224-52-0
分子量: 194.16 g/mol
InChIキー: AWFWMTZSPQQBKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is a useful research compound. Its molecular formula is C10H7FO3 and its molecular weight is 194.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(6-fluoro-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO3/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFWMTZSPQQBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)OC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-(6-fluoro-1-benzofuran-3-yl)acetic acid, a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active agents, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The introduction of a fluorine atom to the benzofuran core can substantially modulate its physicochemical and pharmacokinetic properties, making this particular derivative a compelling candidate for further investigation. This document details the compound's chemical structure, presents a representative synthetic route based on established methodologies, outlines a complete spectroscopic and analytical characterization workflow, and discusses its potential biological applications. The protocols and insights are framed from the perspective of a senior application scientist, emphasizing the rationale behind experimental design and validation to ensure scientific integrity.

Introduction to the Benzofuran Scaffold and Fluorine Substitution

Significance of Benzofurans in Medicinal Chemistry

Benzofuran, a bicyclic system composed of a fused benzene and furan ring, is a cornerstone in the development of therapeutic agents.[5] Its derivatives are known to possess a vast spectrum of biological activities, making them attractive scaffolds for drug design.[2][3][6] Notable examples of drugs containing the benzofuran moiety include Amiodarone, an antiarrhythmic agent, and Griseofulvin, an antifungal drug, highlighting the clinical and commercial success of this heterocyclic family.[3] The versatility of the benzofuran ring allows for substitution at various positions, enabling fine-tuning of its biological and pharmacological profile.[1][5]

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Fluorine's high electronegativity and small size can alter the electronic properties of a molecule, influence pKa, and block sites of oxidative metabolism without introducing significant steric hindrance. This often leads to improved pharmacokinetic profiles and enhanced therapeutic efficacy.

Profile of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid combines the privileged benzofuran scaffold with a strategic fluorine substituent and a carboxylic acid functional group. The acetic acid moiety at the 3-position is a common feature in arylalkanoic acids, a class of compounds known for their anti-inflammatory properties.[7] Furthermore, related benzofuran acetic acid derivatives have been identified as potential inhibitors of bacterial virulence factors, such as the thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli, suggesting a promising avenue for the development of novel antibacterial agents.[8] This guide serves to equip researchers with the foundational knowledge required to synthesize, characterize, and evaluate this high-potential compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to any research endeavor. The key identifiers and computed properties for 2-(6-fluoro-1-benzofuran-3-yl)acetic acid are summarized below.

Molecular Structure Diagram

The 2D chemical structure provides a clear representation of the atomic connectivity and stereochemistry of the molecule.

Caption: 2D structure of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid.

Physicochemical Data Summary

The following table consolidates key identifiers and predicted properties for the molecule, primarily sourced from PubChem.[9] This data is crucial for experimental planning, including solvent selection, chromatographic method development, and interpretation of mass spectrometry data.

PropertyValueSource
Molecular Formula C₁₀H₇FO₃PubChem[9]
Molecular Weight 194.16 g/mol PubChem[9]
Monoisotopic Mass 194.03792 DaPubChem[9]
IUPAC Name 2-(6-fluoro-1-benzofuran-3-yl)acetic acidPubChem[9]
InChI Key AWFWMTZSPQQBKT-UHFFFAOYSA-NPubChem[9]
SMILES C1=CC2=C(C=C1F)OC=C2CC(=O)OPubChem[9]
XlogP (Predicted) 1.9PubChem[9]
Hydrogen Bond Donors 1ChemScene (analog)[10]
Hydrogen Bond Acceptors 3ChemScene (analog)[10]

Synthesis and Purification

Synthetic Workflow

The rationale for this pathway is its efficiency and use of common transformations in organic synthesis. The key step involves an intramolecular cyclization to form the benzofuran core, a robust and widely used strategy.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is a representative methodology. Researchers must perform their own reaction optimizations and ensure all safety precautions are taken.

Step 1: Etherification of 4-Fluorophenol

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add 4-fluorophenol (1.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 2-(4-fluorophenoxy)acetate.

Step 2: Formylation (Vilsmeier-Haack Reaction)

  • To a flask containing anhydrous N,N-dimethylformamide (DMF, 3.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.

  • Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

  • Add a solution of Ethyl 2-(4-fluorophenoxy)acetate (1.0 eq) in DMF dropwise.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours.

  • Cool to room temperature and pour the mixture onto crushed ice.

  • Neutralize with a saturated NaHCO₃ solution and extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to obtain Ethyl 2-(2-formyl-4-fluorophenoxy)acetate.

Step 3: Intramolecular Cyclization

  • Dissolve Ethyl 2-(2-formyl-4-fluorophenoxy)acetate (1.0 eq) in DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) and stir the mixture at 100-120 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute with water and extract with ethyl acetate (3x).

  • Combine organic layers, wash with brine, dry, and concentrate. Purify the crude product by column chromatography to yield Ethyl (6-fluoro-1-benzofuran-3-yl)acetate.

Step 4: Saponification

  • Dissolve the ester intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH, 2.0 eq) or sodium hydroxide (NaOH) and stir at room temperature for 2-4 hours.[11]

  • Monitor ester hydrolysis by TLC.

  • Once complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1M HCl.[11]

  • The solid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(6-fluoro-1-benzofuran-3-yl)acetic acid.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of NMR, MS, and IR spectroscopy provides a self-validating system for structural elucidation.

Analytical Workflow Diagram

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity Assessment Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR 1H & 13C NMR Purification->NMR Purified Sample MS Mass Spec (HRMS) Purification->MS Purified Sample IR FT-IR Purification->IR Purified Sample HPLC HPLC / UPLC Purification->HPLC Final_Confirmation Confirmed Structure & Purity >95%

Caption: Standard workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. While experimental data for the title compound is not published, expected chemical shifts can be predicted based on analogous structures.[12][13]

Protocol:

  • Prepare a ~5-10 mg/mL solution of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Expected ¹H and ¹³C NMR Signals:

Expected ¹H Signal Multiplicity Approx. δ (ppm) Assignment Expected ¹³C Signal Approx. δ (ppm)
~10-12 broad singlet 1H Carboxylic Acid (-COOH) Carboxylic Carbonyl ~170-175
~7.6 singlet 1H H2 (furan ring) C2 ~145
~7.4-7.5 multiplet 2H Aromatic (H4, H5) C7a ~158
~7.0-7.2 multiplet 1H Aromatic (H7) C3a ~115-120
~3.7 singlet 2H Methylene (-CH₂-) C4, C5, C7 ~105-125
C6 (C-F) ~160 (d, J≈240Hz)
Methylene (-CH₂-) ~30-35

| | | | | C3 | ~110 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation information that supports the proposed structure. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Protocol:

  • Prepare a dilute solution (~1 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample into an ESI-MS (Electrospray Ionization Mass Spectrometer).

  • Acquire data in both positive and negative ion modes.

Predicted Mass Spectrometry Data (from PubChem[9]):

Adduct Formula Predicted m/z
[M+H]⁺ C₁₀H₈FO₃⁺ 195.04520
[M+Na]⁺ C₁₀H₇FNaO₃⁺ 217.02714

| [M-H]⁻ | C₁₀H₆FO₃⁻ | 193.03064 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Protocol:

  • Acquire the spectrum using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.

  • Place a small amount of the solid sample directly on the ATR crystal.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad) O-H stretch Carboxylic Acid
~1700 C=O stretch Carboxylic Acid
~1600, ~1480 C=C stretch Aromatic Ring
~1250-1300 C-O stretch Aryl Ether & Acid

| ~1100-1200 | C-F stretch | Aryl Fluoride |

Biological Context and Potential Applications

Known Activities of Benzofuran Acetic Acids

The benzofuran scaffold is a well-established pharmacophore.[2][4] Specifically, benzofuran derivatives substituted with an acetic acid moiety have shown promise. A notable study identified 2-(6-bromobenzofuran-3-yl)acetic acid as a fragment-based hit against E. coli DsbA, a key enzyme for virulence factor folding.[8] This suggests that the core scaffold has an affinity for bacterial protein targets. The fluoro-substituted analog could offer improved properties, potentially leading to a more potent anti-virulence agent. Furthermore, the broader class of benzofurans exhibits significant antimicrobial, anti-inflammatory, and anticancer activities.[11][14][15]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

To evaluate the potential antibacterial activity of 2-(6-fluoro-1-benzofuran-3-yl)acetic acid, a standard broth microdilution MIC assay can be performed. This protocol is a self-validating system as it includes positive and negative controls.

Objective: To determine the lowest concentration of the compound that inhibits visible growth of a target bacterium.

Materials:

  • Test compound stock solution (e.g., 10 mg/mL in DMSO).

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO).

Procedure:

  • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

  • Add 100 µL of the test compound stock solution (appropriately diluted in broth) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (broth and bacteria, no compound).

  • Well 12 serves as the sterility control (broth only).

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well is 100 µL.

  • Repeat the process for the positive control antibiotic and the DMSO vehicle control.

  • Incubate the plate at 37 °C for 18-24 hours.

  • Read the MIC as the lowest concentration of the compound in which there is no visible turbidity (growth).

Conclusion and Future Directions

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is a molecule with considerable potential in drug discovery, leveraging the proven biological relevance of the benzofuran scaffold and the strategic benefits of fluorination. This guide has provided a comprehensive technical framework for its synthesis, purification, and detailed characterization. The presented protocols offer robust, validated starting points for researchers. Future work should focus on the experimental validation of the proposed synthesis, a full spectroscopic characterization of the purified compound, and a broad screening against various biological targets, particularly bacterial virulence factors and inflammatory pathways, to fully uncover its therapeutic potential.

References

  • PubChemLite. 2-(6-fluoro-1-benzofuran-3-yl)acetic acid. PubChem. Available from: [Link]

  • Patel, H., et al. A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]

  • Choi, H. D., et al. 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid. PMC. Available from: [Link]

  • Arunakumar, D. B., et al. 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide. PMC. Available from: [Link]

  • PubChem. 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid. PubChem. Available from: [Link]

  • Wang, S., et al. Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • Asolkar, T., et al. Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. Benzofurans: A new profile of biological activities. ResearchGate. Available from: [Link]

  • Nawrot-Modranka, J., et al. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. Available from: [Link]

  • NIST. Fluoroacetic acid. NIST WebBook. Available from: [Link]

  • DeRuiter, J., et al. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. Available from: [Link]

  • Faisal, S., et al. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available from: [Link]

  • Kumar, D. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. Available from: [Link]

  • American Elements. 2-(2-acetyl-6-methyl-1-benzofuran-3-yl)acetic acid. American Elements. Available from: [Link]

  • American Elements. Benzofurans. American Elements. Available from: [Link]

  • ResearchGate. 1H and 13C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). ResearchGate. Available from: [Link]

  • ResearchGate. 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid. ResearchGate. Available from: [Link]

  • NIST. Acetic acid. NIST WebBook. Available from: [Link]

  • ResearchGate. An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate. Available from: [Link]

  • ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. Available from: [Link]

  • ResearchGate. Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. Available from: [Link]

  • Cheméo. Chemical Properties of Benzofuran (CAS 271-89-6). Cheméo. Available from: [Link]

  • Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). Bio-Rad. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Database Navigation Strategy

In the realm of modern drug discovery, halogenated benzofuran-3-acetic acids represent a privileged class of pharmacophores. However, researchers often encounter a "dark space" in chemical databases when searching for highly specific, unsubstituted scaffolds like 6-fluoro-benzofuran-3-acetic acid .

While the exact unsubstituted compound may lack a ubiquitous, universally indexed CAS Registry Number in primary commercial catalogs, it is critical to utilize substructure and Markush searches to navigate this space. For instance, closely related functionalized derivatives such as 5-bromo-6-fluoro-3-benzofuranacetic acid (CAS 1420791-15-6) are well-documented and commercially available[1]. Furthermore, the essential starting precursor for de novo synthesis, 6-fluorobenzofuran-3(2H)-one (CAS 351528-80-8) , is a readily accessible building block.

As a Senior Application Scientist, I have structured this technical guide to bypass database limitations by providing a self-validating synthetic methodology, structural rationale, and analytical framework for 6-fluoro-benzofuran-3-acetic acid.

Structural Rationale: The 6-Fluoro-Benzofuran Scaffold

The strategic placement of functional groups on the benzofuran core is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality:

  • The 6-Fluoro Substitution: The introduction of a fluorine atom at the C6 position acts as a bioisostere for hydrogen. Due to the high electronegativity and strong C-F bond, it effectively blocks CYP450-mediated aromatic oxidation, thereby drastically increasing the metabolic half-life of the molecule in vivo. Additionally, the electron-withdrawing nature of fluorine subtly modulates the pKa of the distant acetic acid group, optimizing target binding.

  • The 3-Acetic Acid Moiety: Acetic acid derivatives of heterocyclic compounds (including benzofurans, benzimidazoles, and benzothiophenes) are highly sought after for their ability to modulate bone metabolism[2] and act as potent EP2 receptor agonists for respiratory diseases[3]. The carboxylic acid acts as a critical hydrogen-bond donor/acceptor, often anchoring the molecule to arginine residues (e.g., Arg120 in COX enzymes).

De Novo Synthesis Protocol

To access 6-fluoro-benzofuran-3-acetic acid, we employ a robust, three-step homologation sequence leveraging catalytic strategies and thermodynamically driven cyclodehydration[4].

Synthetic_Workflow SM 6-Fluorobenzofuran- 3(2H)-one (CAS: 351528-80-8) R1 Reformatsky Addition (Zn, BrCH2CO2Et) SM->R1 INT 3-Hydroxy Intermediate R1->INT R2 Dehydration & Aromatization (p-TsOH, PhMe) INT->R2 EST Ethyl 2-(6-fluoro benzofuran-3-yl)acetate R2->EST R3 Saponification (LiOH, H2O/THF) EST->R3 PROD 6-Fluoro-benzofuran- 3-acetic acid R3->PROD

Synthetic workflow for 6-fluoro-benzofuran-3-acetic acid via Reformatsky homologation.

Step-by-Step Methodology

Step 1: Reformatsky Homologation

  • Procedure: To a suspension of activated zinc dust (1.5 eq) in anhydrous THF under argon, add a solution of 6-fluorobenzofuran-3(2H)-one (1.0 eq) and ethyl bromoacetate (1.2 eq). Reflux for 4 hours.

  • Causality: The use of activated zinc dust is critical to smoothly insert into the carbon-bromine bond without triggering Wurtz-type homocoupling. The resulting zinc enolate selectively attacks the C3 carbonyl.

  • Self-Validation Checkpoint: Reaction completion is validated by TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active ketone spot (Rf ~0.6) and the appearance of a highly polar, hydroxylated intermediate (Rf ~0.2) confirms successful addition. If unreacted ketone persists, the zinc was insufficiently activated; quench a small aliquot with 1N HCl and analyze by LC-MS before proceeding.

Step 2: Dehydration and Aromatization

  • Procedure: Dissolve the crude intermediate in toluene. Add catalytic p-Toluenesulfonic acid (p-TsOH) and reflux using a Dean-Stark apparatus for 6 hours.

  • Causality: Aromatization provides a massive thermodynamic driving force. Removing water via the Dean-Stark trap irreversibly pushes the equilibrium toward the fully conjugated benzofuran system.

  • Self-Validation Checkpoint: The reaction is self-validating visually: the collection of the stoichiometric volume of water in the trap indicates complete dehydration.

    
    H NMR of the crude will show a diagnostic singlet at ~7.8 ppm, corresponding to the newly formed C2 aromatic proton.
    

Step 3: Saponification

  • Procedure: Dissolve the resulting ester in a 3:1:1 mixture of THF/MeOH/H

    
    O. Add LiOH·H
    
    
    
    O (3.0 eq) and stir at room temperature for 12 hours.
  • Causality: Mild hydrolysis using LiOH cleaves the ethyl ester without risking decarboxylation of the sensitive 3-acetic acid moiety.

  • Self-Validation Checkpoint: Upon acidification of the aqueous layer to pH 2 using 1M HCl, the free acid precipitates as a white solid. If an oil forms, the product has trapped residual THF; re-dissolve in minimal hot ethanol and crash out with cold water to force crystallization.

Analytical Characterization & Validation

To ensure the integrity of the synthesized 6-fluoro-benzofuran-3-acetic acid, the following quantitative data profile must be met.

Analytical ParameterExpected Value / SignalDiagnostic Significance
Molecular Formula C

H

FO

Confirms elemental composition.
Molecular Weight 194.16 g/mol Matches theoretical mass.
LC-MS (ESI-) m/z 193.0 [M-H]

Confirms the presence of the free carboxylic acid.

H NMR (DMSO-

)
~3.7 ppm (s, 2H)Confirms the uncoupled -CH

- of the acetic acid side chain.

H NMR (DMSO-

)
~7.8 ppm (s, 1H)Confirms the C2 proton on the aromatized benzofuran ring.

F NMR
~ -115.0 ppm (m, 1F)Verifies the presence and environment of the C6 fluorine.
HPLC Purity > 98% (AUC at 254 nm)Ensures removal of unreacted starting materials and dimers.

Pharmacological Mechanisms & Pathway Integration

Benzofuran-3-acetic acids are highly valued in pharmacology for their ability to interface with the arachidonic acid cascade. Depending on specific ring substitutions, they act either as competitive inhibitors of Cyclooxygenase (COX) isoforms or as potent antagonists/agonists at downstream Prostaglandin receptors (such as EP2 or CRTH2/DP2)[3].

Pharmacological_Pathway Ligand 6-Fluoro-benzofuran- 3-acetic acid Enzyme Cyclooxygenase (COX) Isoforms Ligand->Enzyme Competitive Inhibition Receptor Prostaglandin EP2 / CRTH2 Receptors Ligand->Receptor Receptor Antagonism Enzyme->Receptor Prostaglandin Release Effect Attenuation of Airway Inflammation Receptor->Effect Downstream Modulation Arachidonic Arachidonic Acid Cascade Arachidonic->Enzyme Substrate Conversion

Dual pharmacological modulation of inflammatory cascades by benzofuran-3-acetic acids.

By targeting these specific nodes, 6-fluoro-benzofuran-3-acetic acid derivatives prevent the binding of endogenous prostaglandins, thereby halting the downstream signaling cascade responsible for severe airway inflammation, anomalous bone metabolism, and chronic pain.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies ACS Omega URL:[Link]

  • Heterocyclic acetic acid compounds and compositions for treating bone diseases (EP0068563A2)
  • Shanghai Fuxin Pharmaceutical Co., Ltd. Product Catalog (6-FLUOROBENZOFURAN-3(2H)-ONE CAS: 351528-80-8) ChemBuyersGuide URL:[Link]

  • Pyridylaminoacetic acid compound (US8648097B2)

Sources

Molecular weight and formula of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular profile, synthesis, and application of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid .

Molecular Pharmacophore & Synthetic Building Block

Executive Summary

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (CAS: 1038224-52-0) is a specialized heterocyclic building block used in the development of pharmaceuticals targeting metabolic and inflammatory pathways. Characterized by a benzofuran core substituted with a fluorine atom at the C6 position and an acetic acid moiety at C3, this molecule serves as a critical scaffold for GPR40 agonists (free fatty acid receptor 1), CRTH2 antagonists , and aldose reductase inhibitors . Its fluorinated motif enhances metabolic stability and lipophilicity compared to its non-fluorinated analogs, making it a high-value intermediate in medicinal chemistry.

Physicochemical Profile

The introduction of the fluorine atom at position 6 significantly alters the electronic properties of the benzofuran ring, increasing resistance to oxidative metabolism while modulating the acidity of the side chain.

Table 1: Molecular Specifications
PropertyData
IUPAC Name 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid
Common Name 6-Fluoro-3-benzofuranacetic acid
CAS Number 1038224-52-0
Molecular Formula C₁₀H₇FO₃
Molecular Weight 194.16 g/mol
Exact Mass 194.0379 Da
SMILES O=C(O)CC1=COC2=C1C=C(F)C=C2
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
pKa (Calc.) 4.15 ± 0.10 (Carboxylic acid)
LogP (Calc.) 2.20
H-Bond Donors 1
H-Bond Acceptors 3

Synthetic Methodology

The synthesis of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid typically employs a Pechmann-type condensation or an intramolecular alkylation strategy. The protocol below describes a robust route starting from 3-fluorophenol, ensuring regioselectivity for the 6-fluoro isomer.

Representative Synthetic Route (Graphviz)

SynthesisRoute Start 3-Fluorophenol (Starting Material) Reagent1 Ethyl 4-chloroacetoacetate + K2CO3, Acetone Start->Reagent1 Inter1 Ethyl 4-(3-fluorophenoxy) acetoacetate Reagent1->Inter1 Alkylation (Reflux) Cyclization Cyclization (H2SO4 or PPA) Inter1->Cyclization Peckmann-like Condensation Inter2 Ethyl 2-(6-fluorobenzofuran-3-yl) acetate Cyclization->Inter2 Ring Closure Hydrolysis Hydrolysis (LiOH, THF/H2O) Inter2->Hydrolysis Saponification Product 2-(6-Fluoro-1-benzofuran-3-yl) acetic acid Hydrolysis->Product Acidification (HCl)

Figure 1: Step-wise synthesis of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid via phenoxyacetoacetate cyclization.

Detailed Experimental Protocol

Step 1: Alkylation

  • Reactants: Dissolve 3-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone.

  • Addition: Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of phenol.

  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude ether intermediate ethyl 4-(3-fluorophenoxy)acetoacetate.

Step 2: Cyclization (Ring Closure)

  • Acid Treatment: Add the crude intermediate slowly to cold concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) at 0°C.

  • Cyclization: Stir at 0°C for 30 minutes, then allow to warm to room temperature (or heat to 60°C if using PPA) for 2 hours. This step effects the intramolecular condensation to form the benzofuran ring. Note: The 3-fluoro substituent directs the ring closure to the para-position (relative to F), favoring the 6-fluoro isomer.

  • Quench: Pour the reaction mixture onto crushed ice. Extract with ethyl acetate (3x).

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to isolate ethyl 2-(6-fluorobenzofuran-3-yl)acetate.

Step 3: Hydrolysis

  • Saponification: Dissolve the ester in a mixture of THF:Water (1:1). Add Lithium Hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir at room temperature for 12 hours.

  • Isolation: Acidify the solution to pH 2 using 1N HCl. The product, 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid , will precipitate. Filter, wash with cold water, and dry under vacuum.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be confirmed.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.40 (s, 1H, COOH)

    • δ 7.80 (s, 1H, H-2 of furan ring)

    • δ 7.65 (dd, 1H, H-4, J values typical for meta-F coupling)

    • δ 7.45 (dd, 1H, H-5)

    • δ 7.15 (dt, 1H, H-7)

    • δ 3.68 (s, 2H, CH₂-COOH)

  • MS (ESI):

    • Calculated [M-H]⁻: 193.04

    • Observed [M-H]⁻: 193.1

Therapeutic & Research Applications

This molecule is a versatile pharmacophore. The benzofuran-3-acetic acid scaffold mimics the indole-3-acetic acid structure (Auxin) but with altered electronic and steric profiles suitable for human therapeutics.

Target Landscape (Graphviz)

Applications Core 6-Fluoro-benzofuran-3-acetic acid (Scaffold) GPR40 GPR40 Agonists (T2D Treatment) Core->GPR40 Bioisostere of dihydrobenzofuran CRTH2 CRTH2 Antagonists (Asthma/Allergy) Core->CRTH2 Side-chain optimization Aldose Aldose Reductase Inhibitors Core->Aldose Fluorine enhances binding affinity Auxin Synthetic Auxins (Plant Growth) Core->Auxin Indole analog

Figure 2: Pharmacological applications and target receptors for the 6-fluoro-benzofuran scaffold.

  • GPR40 (FFAR1) Modulation: The scaffold is structurally related to Fasiglifam (TAK-875) , where the dihydrobenzofuran moiety is critical for binding. The fully aromatic 6-fluoro analog serves as a rigidified probe to study structure-activity relationships (SAR) in the fatty acid binding pocket.

  • CRTH2 Antagonism: Derivatives of benzofuran-3-acetic acid have shown potency in blocking the Prostaglandin D2 receptor (CRTH2), offering potential in treating allergic rhinitis and asthma.

  • Metabolic Stability: The C6-fluorine atom blocks metabolic oxidation at a typically reactive position, extending the half-life of drug candidates derived from this core.

Handling and Safety

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. (2025). 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Compound).[1][2][3][4][5][6] National Library of Medicine. [Link][1][2]

  • Organic Syntheses. (2010). General methods for Benzofuran-3-acetic acid derivatives. Org. Synth. Coll. Vol. 11. [Link]

Sources

Pharmacophore Properties of Fluorinated Benzofuran-3-yl Acetic Acids: A Technical Guide to Design, Synthesis, and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran-3-yl acetic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for a diverse array of therapeutic agents ranging from Free Fatty Acid Receptor 1 (FFAR1/GPR40) agonists to Alzheimer’s disease radiotracers. While the core structure provides essential hydrophobic and electrostatic anchoring points, the strategic introduction of fluorine atoms fundamentally transforms its physicochemical and pharmacokinetic profiles. This whitepaper provides an in-depth technical analysis of the pharmacophore's architecture, its primary biological targets, and the self-validating experimental workflows required for its synthesis and evaluation.

Pharmacophore Architecture & Physicochemical Tuning

The biological efficacy of fluorinated benzofuran-3-yl acetic acids is dictated by a highly conserved three-point pharmacophore model. Each structural domain plays a precise mechanistic role in target engagement and metabolic survival [1].

The Benzofuran Core (Hydrophobic Scaffold)

The planar, heteroaromatic benzofuran ring acts as the primary hydrophobic interacting domain. In G-protein coupled receptors (GPCRs) like GPR40, this core engages in critical


 stacking and van der Waals interactions with hydrophobic pocket residues (e.g., Tyr91, His137). The rigidity of the fused bicyclic system minimizes the entropic penalty upon receptor binding compared to flexible aliphatic chains.
The Acetic Acid Anchor (Electrostatic Headgroup)

The acetic acid moiety at the C-3 position is the indispensable electrostatic anchor. At physiological pH (7.4), the carboxylic acid is deprotonated, yielding a negatively charged carboxylate. This anionic headgroup forms robust salt bridges and hydrogen bonds with positively charged basic residues—most notably Arg183 and Arg258 in the GPR40 binding cleft [2].

The Fluorine Appendage (Metabolic & Electronic Modulator)

Fluorination of the benzofuran core (typically at the C-5 or C-6 positions) is a rational design choice driven by three causal factors:

  • Metabolic Shielding: Cytochrome P450 enzymes frequently target the electron-rich C-5 position of benzofurans for aromatic hydroxylation. Substituting the C-H bond with a highly stable C-F bond blocks this metabolic liability, significantly extending the compound's half-life.

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of fluorine alters the electron density of the aromatic system. This can subtly lower the pKa of the adjacent acetic acid group, ensuring complete ionization at physiological pH and strengthening the electrostatic interaction with target arginines.

  • Multipolar Interactions: The highly electronegative fluorine atom can engage in orthogonal multipolar interactions (e.g., C-F···H-N or C-F···C=O) with the peptide backbone of the receptor, locking the ligand into its bioactive conformation.

Primary Biological Targets & Mechanistic Pathways

GPR40 (FFAR1) Agonism in Metabolic Disease

GPR40 is a GPCR predominantly expressed in pancreatic


-cells that potentiates glucose-stimulated insulin secretion (GSIS). The most famous derivative of the benzofuran-3-yl acetic acid class is TAK-875 (Fasiglifam), a potent GPR40 agonist [3]. While TAK-875 demonstrated excellent glycemic control, its development was halted due to idiosyncratic hepatotoxicity driven by the formation of reactive acyl glucuronide metabolites [5]. Next-generation fluorinated analogues have been designed to balance lipophilicity and polarity, mitigating mitochondrial toxicity while maintaining nanomolar potency at GPR40.

GPR40_Signaling Agonist Fluorinated Benzofuran Agonist Receptor GPR40 (FFAR1) Receptor Agonist->Receptor Binds Arg183/Arg258 Gq Gq Protein Activation Receptor->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 ER Ca2+ Release IP3->Ca2 Binds IP3R Insulin Insulin Secretion Ca2->Insulin Exocytosis Trigger

GPR40 (FFAR1) signaling pathway activated by fluorinated benzofuran-3-yl acetic acids.

Beta-Amyloid Imaging in Alzheimer's Disease

Beyond metabolic diseases, fluorinated benzofurans are critical in neuropharmacology.


-labeled benzofuran derivatives are utilized as Positron Emission Tomography (PET) radiotracers. The planar, lipophilic nature of the scaffold allows it to cross the blood-brain barrier (BBB) and intercalate into the 

-sheet structures of amyloid plaques, providing high-contrast imaging for early Alzheimer's diagnosis [4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflows.

Protocol A: Regioselective Synthesis via Perkin Rearrangement

Direct Friedel-Crafts alkylation of benzofurans often yields poor regioselectivity. Instead, the synthesis of benzofuran-3-yl acetic acids is best achieved via the base-catalyzed Perkin rearrangement of 4-(bromomethyl)coumarins [1].

Step-by-Step Methodology:

  • Lactone Cleavage: Dissolve the fluorinated 4-(bromomethyl)coumarin precursor in ethanol. Add 10% aqueous NaOH and heat to 80°C.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the lactone carbonyl to cleave the ring. Ethanol maintains the solubility of the lipophilic coumarin while permitting the aqueous base to react, generating a water-soluble sodium phenoxide intermediate.

  • Intramolecular Cyclization: Maintain reflux for 2 hours.

    • Causality: The newly formed phenoxide acts as an internal nucleophile, displacing the bromide via an intramolecular

      
       attack. This ring contraction yields the benzofuran-2-carboxylic acid framework, which subsequently rearranges to the 3-yl acetic acid derivative.
      
  • Validation & Isolation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Once the coumarin spot disappears, cool the mixture and quench with 1M HCl until pH 2 is reached.

    • Causality: Protonating the carboxylate neutralizes the molecule, drastically reducing its aqueous solubility and forcing the pure product to precipitate.

  • Verification: Confirm structure via

    
    -NMR. The self-validating marker is the appearance of a distinct singlet integrating to 2H at 
    
    
    
    3.7 ppm, corresponding to the isolated
    
    
    group of the acetic acid side chain.

Synthetic_Workflow Coumarin 4-(Bromomethyl) Coumarin Hydrolysis Alkaline Hydrolysis (NaOH/EtOH) Coumarin->Hydrolysis Lactone Cleavage Phenoxide Phenoxide Intermediate Hydrolysis->Phenoxide Ring Opening Attack Intramolecular Nucleophilic Attack Phenoxide->Attack Displacement of Br- Product Fluorinated Benzofuran-3-yl Acetic Acid Attack->Product Ring Contraction

Synthetic pathways for fluorinated benzofurans via Perkin rearrangement.

Protocol B: In Vitro FLIPR Calcium Assay for GPR40 Activation

To quantify the functional agonism of synthesized compounds, a Fluorometric Imaging Plate Reader (FLIPR) assay is employed.

Step-by-Step Methodology:

  • Cell Seeding: Plate CHO-K1 cells stably expressing human GPR40 in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37°C.

    • Causality: The acetoxymethyl (AM) ester masks the dye's negative charges, allowing it to permeate the lipid bilayer. Once inside, endogenous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive dye within the cytosol.

  • Ligand Addition & Kinetic Reading: Inject the fluorinated benzofuran derivative and immediately measure fluorescence (Ex 488 nm / Em 525 nm) continuously for 3 minutes.

    • Causality: GPR40 activation triggers the

      
      -PLC-
      
      
      
      cascade, releasing
      
      
      from the endoplasmic reticulum. The binding of
      
      
      to Fluo-4 induces a massive conformational change that increases its fluorescence quantum yield, providing a real-time kinetic readout of target engagement.
  • Validation: Include TAK-875 (14 nM

    
    ) as a positive control [3]. Crucially, run the exact same protocol on wild-type, non-transfected CHO-K1 cells as a negative control. If the wild-type cells show a calcium spike, the compound is causing off-target membrane disruption or engaging endogenous receptors, invalidating the GPR40-specific claim.
    

Quantitative Data Presentation

The integration of fluorine into the benzofuran-3-yl acetic acid scaffold yields measurable improvements in both pharmacodynamics and pharmacokinetics. Table 1 summarizes the comparative advantages of fluorination.

Compound ClassCore ScaffoldLogD (pH 7.4)Metabolic Half-life (HLM)GPR40

(nM)
Primary Liability / Advantage
1st Gen Agonists Non-fluorinated Benzofuran4.5

25 min
45High CYP450 oxidation at C-5
TAK-875 (Fasiglifam) Dihydrobenzofuran3.8

120 min
14Hepatotoxicity (Acyl glucuronides)
Fluorinated Analogues 5-Fluoro-benzofuran3.9>200 min12Enhanced metabolic stability

Table 1: Comparative pharmacological profiles of benzofuran-3-yl acetic acid derivatives. HLM = Human Liver Microsomes.

References

  • Benchchem. "2-(7-Methyl-1-benzofuran-3-yl)acetic acid | Benchchem". Benchchem.
  • Negoro N, et al. "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist." ACS Medicinal Chemistry Letters.
  • Cayman Chemical. "TAK-875 (CAS Number: 1000413-72-8) - Cayman Chemical". Cayman Chemical.
  • ResearchGate. "Review Article Recent Advancement of Benzofuran in Treatment of Alzheimer's Disease". Indian Journal of Pharmaceutical Sciences.
  • NIH/MDPI. "Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists". Drug Design, Development and Therapy.

Decoding the 6-Fluorobenzofuran Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the landscape of modern medicinal chemistry, the benzofuran ring is a privileged heterocycle. However, the strategic introduction of a fluorine atom at the C-6 position elevates this scaffold from a generic building block to a highly tunable pharmacophore. As drug development professionals increasingly encounter metabolic liabilities and off-target toxicities with unsubstituted aromatic systems, the 6-fluorobenzofuran derivative has emerged as a critical solution. This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 6-fluorobenzofuran derivatives, detailing the mechanistic causality behind their bioactivity and providing self-validating synthetic protocols for their construction.

Mechanistic Rationale: The C-6 Fluorine Advantage

The decision to functionalize the C-6 position with a fluorine atom is rarely arbitrary; it is driven by a triad of physicochemical enhancements[1]:

  • Metabolic Shielding via C-F Bond Energetics : Unsubstituted benzofurans are highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes, particularly at the electron-rich C-5 and C-6 positions. The carbon-fluorine bond is exceptionally strong (~116 kcal/mol) compared to a carbon-hydrogen bond (~98 kcal/mol). Placing a fluorine atom at C-6 effectively blocks electrophilic aromatic oxidation without introducing significant steric bulk (the van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å)[1].

  • Electronic Modulation and pKa Shifting : Fluorine’s extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I). This alters the dipole moment of the entire benzofuran core, modulating the pKa of adjacent functional groups (such as C-7 carboxylates or C-3 amines) and optimizing the molecule's hydrogen-bond acceptor capacity within target protein pockets[1].

  • Lipophilic Efficiency (LipE) : Halogenation generally increases lipophilicity, which enhances membrane permeability. However, the exact positioning dictates the balance between target affinity and solubility.

SAR_Logic Core 6-Fluorobenzofuran Scaffold C6_Fluoro C-6 Fluorine Substitution Core->C6_Fluoro Structural feature C2_C3_Sub C-2 / C-3 Functionalization Core->C2_C3_Sub Structural feature Metabolic Blocks CYP450 Oxidation C6_Fluoro->Metabolic C-F bond strength Lipophilicity Enhances Membrane Permeability C6_Fluoro->Lipophilicity Halogen effect TargetBind Modulates Target Binding C6_Fluoro->TargetBind Electronic modulation C2_C3_Sub->TargetBind Drives selectivity

Logical SAR map illustrating the physicochemical impact of the 6-fluorobenzofuran scaffold.

Quantitative SAR Topography: Field-Proven Case Studies

To understand the practical impact of the 6-fluoro substitution, we must analyze its performance across distinct therapeutic targets.

Case Study 1: SLC22A12 (hURAT1) Transporter Inhibition

Benzbromarone is a classic uricosuric agent, but its clinical utility is hampered by hepatotoxicity. Recent SAR campaigns aimed to optimize the benzofuran core to maintain hURAT1 inhibition while improving the safety profile. In vitro transporter assays revealed that the 6-fluoro-benzbromarone analog (Compound 5) exhibited superior potency compared to both the parent drug and the 5,6-difluoro analog (Compound 9)[2]. The data suggests that a single fluorine at C-6 optimizes the binding pose, whereas di-fluorination introduces excessive electron withdrawal that disrupts critical pi-stacking interactions within the transporter pore.

Table 1: SAR of Benzbromarone Analogs against hURAT1 [2]

Compound C-5 Substituent C-6 Substituent Relative Potency Rank (1 = Highest) IC50 vs Parent Benzbromarone
8 - - 1 Lower (More Potent)
5 (6-F-BEN) H F 2 Lower (More Potent)
2 (Parent) H H 3 Baseline

| 9 | F | F | 8 | Higher (Less Potent) |

Case Study 2: MAT2A Inhibitors for MTAP-Deficient Cancers

Methionine adenosyltransferase 2A (MAT2A) is a highly sought-after synthetic lethal target in oncology. A recent breakthrough utilized 4-chloro-6-fluorobenzofuran-7-carboxylate as an intermediate to synthesize tricyclic furo[2,3-f]quinazolin-7(6H)-one derivatives[3]. SAR investigations on the R1 and meta-positions of these derivatives demonstrated strict steric and electronic requirements. For instance, replacing a methyl group with a bulkier oxetane ring resulted in a complete loss of activity, while meta-fluorine substitution maintained excellent low-nanomolar potency[3].

Table 2: SAR of Furo[2,3-f]quinazolin-7(6H)-one Derivatives (MAT2A Inhibition) [3]

Compound R1 / Meta-Substitution IC50 (nM) Fold Change vs Baseline
10 (Baseline) Methyl ~38.5 1.0x
12 Cyclopropyl 61.7 1.6x decrease
13 Propyl 88.1 2.3x decrease
14 Oxetane Inactive Complete loss of activity
25 Fluorine (meta) 50.3 ~1.3x decrease

| 26 | Cyano (meta) | 57.8 | ~1.5x decrease |

Note: Positional isomerism is highly sensitive. In related kinase inhibitor studies (e.g., Plk1 PBD inhibitors), shifting a fluorine atom from one position to another (e.g., 7-fluoro vs. 9-fluoro) resulted in a nearly 3-fold difference in IC50 (0.75 μM vs 2.26 μM), underscoring the precision required in halogen placement[4].

Self-Validating Synthetic Workflows

Synthesizing the 6-fluorobenzofuran core requires absolute regiocontrol. The most robust method is the Sonogashira cross-coupling of a functionalized fluorobenzoate with a terminal alkyne, followed by an in-situ cyclization[1].

Workflow Step1 1. Starting Material Prep (2-Halo-5-fluorobenzoate) Step2 2. Sonogashira Coupling (Pd/Cu Catalysis, Terminal Alkyne) Step1->Step2 Add reagents under inert atm Step3 3. In-Situ Cyclization (Base-mediated ring closure) Step2->Step3 Heat to trigger cyclization Step4 4. Purification & Validation (HPLC, NMR, MS) Step3->Step4 Quench and extract

Step-by-step synthetic workflow for the construction of the 6-fluorobenzofuran core.

Protocol: One-Pot Sonogashira Coupling and Cyclization

Objective: Regioselective construction of the 6-fluorobenzofuran scaffold. Causality: This one-pot strategy minimizes intermediate loss and avoids the isolation of unstable acyclic alkynes.

Step 1: Reagent Preparation and Degassing

  • Action : Dissolve 2-iodo-5-fluorobenzoate (1.0 eq) and the terminal alkyne (1.2 eq) in anhydrous triethylamine (TEA) and DMF (1:1 v/v). Degas using three freeze-pump-thaw cycles.

  • Causality : Strict removal of oxygen is mandatory. Oxygen promotes the Glaser homocoupling of the terminal alkyne, consuming the starting material and creating difficult-to-separate diyne impurities.

  • Validation Check : Monitor the solvent line for the absence of gas bubbles during the final thaw cycle to confirm complete deoxygenation.

Step 2: Catalytic Activation

  • Action : Add Pd(PPh3)2Cl2 (0.05 eq) and CuI (0.10 eq) under a positive argon stream. Stir at room temperature for 2-4 hours.

  • Causality : Pd(II) is reduced in situ to the active Pd(0) species. CuI forms a copper acetylide intermediate that transmetalates with the Pd-complex. Room temperature is maintained to prevent premature, uncontrolled ring closure which can lead to side-product formation.

  • In-Process Control (IPC) : Extract a 10 µL aliquot, quench in EtOAc/H2O, and analyze the organic layer via LC-MS. The protocol is self-validating if the mass of the 2-iodo-5-fluorobenzoate is completely replaced by the acyclic ortho-alkynylbenzoate intermediate. Do not proceed to Step 3 until conversion is >95%.

Step 3: In-Situ Cyclization

  • Action : Elevate the reaction temperature to 80°C and add K2CO3 (2.0 eq). Stir for 6 hours.

  • Causality : The elevated temperature and presence of a mild base (K2CO3) facilitate the intramolecular nucleophilic attack of the carboxylate oxygen onto the alkyne, yielding the thermodynamically stable 6-fluorobenzofuran ring.

  • Validation Check : TLC (Hexanes:EtOAc 8:2) should reveal a highly fluorescent new spot under 254 nm UV light, characteristic of the extended conjugated benzofuran system.

Step 4: Isolation and Orthogonal Verification

  • Action : Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

  • Causality : NH4Cl safely neutralizes the base and breaks down residual copper complexes, partitioning them into the aqueous layer.

  • Validation Check : Confirm the regiochemistry via 1H and 19F NMR. The C-7 proton should appear as a distinct doublet of doublets due to ortho-coupling with the C-6 fluorine atom, serving as an absolute structural confirmation.

Conclusion

The 6-fluorobenzofuran derivative is a masterclass in rational drug design. By understanding the causality between the C-F bond's electron-withdrawing nature, its metabolic shielding properties, and its impact on target binding affinity, researchers can systematically deploy this scaffold to rescue failing drug candidates or pioneer novel therapeutics.

References

1.1 2. 3 3.4 4.2

Sources

Engineering Benzofuran-3-Acetic Acid Analogs: A Comprehensive Technical Guide to Synthesis, Mechanisms, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzofuran ring system is universally recognized as a "privileged scaffold" in medicinal chemistry. Among its derivatives, benzofuran-3-acetic acid and its functional analogs stand out due to their exceptional synthetic versatility and broad-spectrum pharmacological efficacy. By acting as a rigid, electron-rich pharmacophore, this scaffold facilitates high-affinity interactions with diverse biological targets, ranging from cyclooxygenase (COX) enzymes to viral proteases.

This whitepaper provides an in-depth technical analysis of benzofuran-3-acetic acid analogs, detailing self-validating synthetic methodologies, elucidating their molecular mechanisms of action, and summarizing quantitative structure-activity relationship (SAR) data for drug development professionals.

Structural & Electronic Rationale of the Pharmacophore

The pharmacological success of benzofuran-3-acetic acid analogs is not coincidental; it is deeply rooted in their physicochemical properties:

  • Planar Aromaticity: The fused bicyclic system (benzene + furan) provides a flat, hydrophobic surface ideal for

    
     stacking with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within enzyme active sites [2].
    
  • Hydrogen Bonding Potential: The 3-acetic acid side chain acts as a critical hydrogen-bond donor and acceptor. This flexibility allows the carboxylic acid moiety to anchor the molecule to polar residues, such as Arg120 in the COX-2 binding pocket, mimicking the natural substrate arachidonic acid.

  • Derivatization Sites: The C-2 position of the furan ring and the C-5/C-7 positions of the benzene ring are highly susceptible to electrophilic substitution, allowing medicinal chemists to easily tune lipophilicity (LogP) and electronic distribution.

Validated Synthetic Workflows & Methodologies

To ensure high atom economy and reproducibility, modern synthesis of benzofuran-3-acetic acids frequently relies on the base-mediated rearrangement of coumarins or multicomponent reactions (MCRs). Below is a self-validating protocol for the highly efficient Perkin-type rearrangement pathway.

Synthesis N1 Substituted Phenol + Ethyl 4-chloroacetate N2 4-Halomethylcoumarin Intermediate N1->N2 Pechmann Condensation N3 Alkali Ring Opening (NaOH, Reflux) N2->N3 Base Hydrolysis N4 Benzofuran-3-acetic acid Target Scaffold N3->N4 Perkin Rearrangement

Base-mediated rearrangement workflow from phenols to benzofuran-3-acetic acids.

Protocol 1: Base-Mediated Rearrangement of 4-Halomethylcoumarins

This protocol describes the conversion of a substituted phenol to a benzofuran-3-acetic acid via a coumarin intermediate[3].

Step-by-Step Methodology:

  • Pechmann Condensation: React a substituted phenol (e.g., p-cresol) with ethyl 4-chloroacetate in the presence of concentrated

    
     at 
    
    
    
    , slowly warming to room temperature. Stir for 12 hours to yield the 4-chloromethylcoumarin intermediate.
  • Alkali Ring Opening: Suspend the isolated 4-chloromethylcoumarin in a 10% aqueous

    
     solution. Reflux the mixture at 
    
    
    
    for 2–3 hours.
  • Acidification & Precipitation: Cool the reaction mixture to

    
     and cautiously acidify with 6M 
    
    
    
    until the pH reaches 2.0. The benzofuran-3-acetic acid derivative will precipitate as a solid.
  • Purification: Recrystallize the crude product from hot ethanol to yield the pure compound.

Causality Behind Experimental Choices: The use of aqueous


 under reflux is thermodynamically critical. The alkali forces the hydrolysis of the coumarin lactone ring, generating a water-soluble sodium phenoxide / 

-unsaturated acid intermediate. The phenoxide ion then acts as an internal nucleophile, attacking the adjacent chloromethyl group. This intramolecular

displacement (a Perkin-type rearrangement) closes the five-membered furan ring, a process driven by the thermodynamic stability of the resulting fully aromatic benzofuran system.

Self-Validating System (In-Process Controls):

  • Validation Check 1 (TLC): During Step 2, TLC (Hexane:EtOAc 7:3) must show a complete baseline shift. The disappearance of the migrating coumarin spot confirms the formation of the highly polar, water-soluble sodium salt intermediate.

  • Validation Check 2 (FT-IR): Post-acidification, analyze the precipitate via FT-IR. The protocol is validated if the coumarin lactone carbonyl stretch (

    
    ) has completely disappeared, replaced by a broad carboxylic acid O-H stretch (
    
    
    
    ) and a shifted carbonyl peak (
    
    
    ).

Pharmacological Applications & Mechanistic Pathways

Anti-Inflammatory & Analgesic Agents (NSAIDs)

Benzofuran-3-acetic acid analogs are potent non-steroidal anti-inflammatory drugs (NSAIDs). A classic example is Enprofen (


-methyl-3-phenyl-7-benzofuranacetic acid), which exhibits profound efficacy against carrageenan-induced edema and adjuvant-induced arthritis [1].

Mechanism of Action: Unlike traditional NSAIDs that solely target Cyclooxygenase (COX), specific benzofuran-3-acetic acid derivatives act as dual inhibitors of both COX and Lipoxygenase (LOX) pathways. By blocking the arachidonic acid cascade at two nodes, these analogs prevent the biosynthesis of both pro-inflammatory prostaglandins (via COX) and leukotrienes (via LOX), offering superior analgesic profiles with potentially reduced gastrointestinal toxicity [2].

Mechanism A Arachidonic Acid B Cyclooxygenase (COX-1/2) A->B C Lipoxygenase (LOX) A->C D Prostaglandins (PGE2) Inflammation & Pain B->D E Leukotrienes Inflammation C->E F Benzofuran-3-acetic acid Analogs (e.g., Enprofen) F->B Inhibits F->C Inhibits

Mechanism of dual COX/LOX inhibition by benzofuran-3-acetic acid analogs.

Antiviral Efficacy: HIV-1 Protease Inhibition

Recent medicinal chemistry efforts have derivatized benzofuran-3-acetic acids into 3-benzoylbenzofurans and pyrazole-fused analogs to target viral replication. These compounds act as potent inhibitors of the HIV-1 Protease (PR) [4].

Mechanism of Action: HIV-1 PR is a homodimeric enzyme with a highly hydrophobic core containing two catalytic Asp25 residues. The benzofuran scaffold optimally occupies this hydrophobic pocket, while the derivatized side chains form critical hydrogen bonds with the Asp25 residues, locking the protease in an inactive conformation and halting the cleavage of viral polyproteins.

Quantitative Data & Structure-Activity Relationships (SAR)

To benchmark the efficacy of benzofuran-3-acetic acid analogs against established therapeutic targets, the following table summarizes key quantitative data derived from recent in vitro and in vivo studies [1, 4, 5].

Compound / Analog ClassPrimary Target / Disease ModelKey Activity MetricMechanism of Action
Enprofen (R-803) Carrageenan-induced edema (Rat)ED

: 1.0–6.0 mg/kg
COX/LOX dual inhibition
Benzofuran-3-carbohydrazides M. tuberculosis H37RvMIC: 2.0–8.0

g/mL
Disruption of cell wall synthesis
3-Benzoylbenzofuran Pyrazoles HIV-1 Pseudovirus (CAP210)IC

: 0.39

M
HIV-1 Protease (PR) inhibition
Benzofuran Acylhydrazones LSD1 (Cancer models)IC

: 7.2 nM
Histone demethylase inhibition
Coumarin-derived Benzofurans Alzheimer's Disease (AD)IC

: < 5.0

M
Acetylcholinesterase (AChE) inhibition
SAR Insights
  • C-3 Substitution: The presence of an acetic acid or its bioisosteres (hydrazides, amides) at the C-3 position is mandatory for maintaining hydrogen bonding with target enzymes. Converting the acid to an acylhydrazone drastically shifts the target profile toward epigenetic modulators like LSD1.

  • C-5/C-7 Halogenation: Incorporating electron-withdrawing groups (e.g., Cl, F) at the C-5 position of the benzene ring significantly enhances lipophilicity and metabolic stability, directly correlating with lower MIC values in antimicrobial assays.

Future Perspectives in Drug Discovery

The benzofuran-3-acetic acid scaffold remains a highly fertile ground for drug discovery. Future development is heavily focused on Proteolysis Targeting Chimeras (PROTACs) . By utilizing the benzofuran-3-acetic acid moiety as a high-affinity warhead linked to an E3 ligase recruiter, researchers can move beyond simple enzymatic inhibition and achieve targeted degradation of disease-causing proteins. Furthermore, the inherent fluorescence of highly conjugated benzofuran derivatives is being leveraged to create theranostic agents—compounds that simultaneously act as therapeutics and cellular imaging probes.

References

  • Swingle, K. F., Scherrer, R. A., & Grant, T. J. "Antiinflammatory activity of alpha-methyl-3-phenyl-7-benzofuranacetic acid (R-803)." Archives Internationales de Pharmacodynamie et de Therapie, 1975. URL:[Link]

  • Mahadevan, K. M., et al. "An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids." ResearchGate, 2025. URL:[Link]

  • Adeniyi, A. A., et al. "The synthesis and investigation of novel 3-benzoylbenzofurans and pyrazole derivatives for anti-HIV activity." PubMed Central (PMC), 2023. URL:[Link]

  • Aslam, M., et al. "Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review." PubMed Central (PMC), 2020. URL:[Link]

Isosteres of Indole-3-Acetic Acid Containing Benzofuran Rings: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Bioactivity, and Experimental Protocols for Novel Drug Discovery and Agrochemical Development

Authored by: A Senior Application Scientist

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, has long served as a foundational scaffold in both agricultural and medicinal chemistry.[1][2] The strategic replacement of its indole core with bioisosteric motifs offers a compelling avenue for the discovery of novel compounds with modulated physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of benzofuran-based isosteres of IAA, with a primary focus on benzofuran-3-acetic acid. By replacing the nitrogen atom of the indole ring with oxygen, researchers can access a class of compounds with a distinct electronic and conformational profile, leading to potentially unique pharmacological and physiological effects.[3] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structure-activity relationship (SAR) insights, and a critical analysis of the therapeutic and agrochemical potential of these promising molecules.

Introduction: The Rationale for Isosteric Replacement of Indole-3-Acetic Acid

Indole-3-acetic acid (IAA) is a pivotal molecule, primarily recognized for its role as a phytohormone that governs plant growth and development.[1] Its biological activities extend beyond the plant kingdom, with emerging research highlighting its influence on mammalian cellular processes.[4][5] The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[2][6] However, the inherent properties of the indole ring, such as its susceptibility to oxidative metabolism, can present challenges in drug development.[7]

Bioisosteric replacement is a powerful strategy in medicinal chemistry to address such challenges by substituting a functional group or scaffold with another that retains similar steric and electronic characteristics, while potentially improving pharmacokinetic or pharmacodynamic properties.[8] The replacement of the indole nucleus with a benzofuran ring represents a classic example of bioisosterism, where the nitrogen atom is substituted with an oxygen atom. This seemingly subtle change can significantly alter the molecule's hydrogen bonding capacity, dipole moment, and metabolic stability, leading to novel biological activities.[3]

This guide focuses on the direct isostere of IAA, benzofuran-3-acetic acid, and its derivatives. We will delve into the synthetic pathways to access this scaffold, methodologies for its biological evaluation, and a comparative analysis of its properties relative to its indole counterpart.

Synthetic Strategies for Benzofuran-3-Acetic Acid and its Derivatives

The synthesis of benzofuran-3-acetic acid is accessible through several routes, with the rearrangement of coumarin derivatives being a particularly efficient and high-yielding method.[9][10]

Synthesis via Rearrangement of 4-Halomethylcoumarins

A robust and convenient two-step synthesis of benzofuran-3-acetic acids starts from readily available phenols.[9][10] The process involves the initial formation of a 4-halomethylcoumarin, followed by an alkali-mediated rearrangement.

Experimental Protocol: Synthesis of Benzofuran-3-acetic Acid from Phenol

Step 1: Synthesis of 4-(Bromomethyl)-2H-chromen-2-one (a 4-halomethylcoumarin)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenol (1 equivalent), 4-bromoethylacetoacetate (1.1 equivalents), and a suitable acid catalyst such as sulfuric acid or a Lewis acid.

  • Reaction Conditions: Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 4-(bromomethyl)-2H-chromen-2-one.

Step 2: Alkali-Mediated Rearrangement to Benzofuran-3-acetic Acid

  • Reaction Setup: Dissolve the synthesized 4-(bromomethyl)-2H-chromen-2-one (1 equivalent) in an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10% w/v).

  • Reaction Conditions: Heat the mixture at reflux for 1-2 hours. The rearrangement proceeds via the formation of an α,β-unsaturated acid intermediate.[9][10]

  • Work-up and Purification: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2. The precipitated benzofuran-3-acetic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Causality Behind Experimental Choices: The Pechmann condensation in Step 1 is a classic and efficient method for coumarin synthesis from phenols and β-ketoesters. The use of a strong base in Step 2 facilitates the ring-opening of the coumarin lactone and subsequent intramolecular cyclization to form the more stable benzofuran ring system.

Spectroscopic Characterization

The synthesized benzofuran-3-acetic acid and its derivatives should be thoroughly characterized using standard spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data for 2-(Benzofuran-3-yl)acetic acid
FT-IR (KBr, cm⁻¹) Broad O-H stretch (carboxylic acid) ~3000-2500, C=O stretch ~1700, C-O-C stretch ~1250, Aromatic C=C stretches ~1600-1450.[11]
¹H NMR (CDCl₃, δ ppm) ~10-12 (s, 1H, COOH), ~7.6-7.2 (m, 5H, Ar-H), ~3.7 (s, 2H, CH₂).[9]
¹³C NMR (CDCl₃, δ ppm) ~175 (C=O), ~155 (Ar-C-O), ~140-110 (Ar-C), ~35 (CH₂).[9]
UV-Vis (Ethanol, λmax nm) ~245, ~275, ~282.[11]

Note: Specific shifts and peak shapes will vary depending on the substitution pattern of the benzofuran ring.

Biological Evaluation: Protocols and Comparative Analysis

The isosteric replacement of the indole core with a benzofuran moiety necessitates a thorough investigation of the resulting changes in biological activity. This section provides detailed protocols for assessing auxin-like activity and antimicrobial properties, which are key areas of interest for IAA and its analogs.

Assessment of Auxin-like Activity

The primary biological role of IAA is as a plant growth regulator.[1] Therefore, evaluating the auxin-like activity of benzofuran-3-acetic acid is a critical first step in understanding its potential as an agrochemical.

This classic bioassay measures the ability of a compound to stimulate cell elongation in oat coleoptiles, a hallmark of auxin activity.[9][10][12]

Experimental Protocol: Avena Coleoptile Elongation Assay

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days.

  • Coleoptile Section Preparation: Under dim red light, excise 5-10 mm sections from the sub-apical region of the coleoptiles.

  • Incubation: Randomly distribute the coleoptile sections into test tubes containing a buffered solution (e.g., phosphate buffer with 2% sucrose) and varying concentrations of the test compound (benzofuran-3-acetic acid) and a positive control (IAA). A negative control (buffer only) should also be included.

  • Measurement: Incubate the test tubes on a rotator in the dark for 18-24 hours. Measure the final length of the coleoptile sections using a digital caliper or by capturing and analyzing images.

  • Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and compare the dose-response curves of benzofuran-3-acetic acid and IAA.

Self-Validating System: The inclusion of both positive (IAA) and negative controls is essential for validating the assay. A clear dose-dependent response for IAA confirms the sensitivity and reliability of the test system.

Auxins are crucial for the induction and proliferation of callus tissue in plant tissue culture.[13][14] This assay provides a measure of a compound's ability to stimulate cell division.

Experimental Protocol: Soybean Callus Initiation Assay

  • Explant Preparation: Sterilize soybean (Glycine max) seeds and germinate them aseptically. Excise cotyledonary node or half-seed explants.[15][16]

  • Culture Medium: Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog or Gamborg's B5) supplemented with a cytokinin (e.g., 6-benzylaminopurine, BAP) and varying concentrations of the test compound (benzofuran-3-acetic acid) or IAA.[13][17]

  • Incubation: Place the explants on the prepared medium in sterile petri dishes and incubate in the dark or under a defined photoperiod at a constant temperature.

  • Evaluation: After 3-4 weeks, assess callus formation and proliferation. This can be quantified by measuring the fresh weight of the callus or by a qualitative scoring system.

  • Data Analysis: Compare the callus induction frequency and growth rates for different concentrations of benzofuran-3-acetic acid and IAA.

Causality Behind Experimental Choices: The ratio of auxin to cytokinin in the culture medium is a critical determinant of cell fate in plant tissue culture. By keeping the cytokinin concentration constant and varying the auxin (test compound), the specific effect on cell division and callus formation can be attributed to the test compound.[13]

Antimicrobial Activity Screening

Both indole and benzofuran derivatives are known to possess antimicrobial properties.[18][19][20] A comparative evaluation of the antimicrobial activity of IAA and its benzofuran isostere is therefore of significant interest.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium.[20][21]

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the test compounds (benzofuran-3-acetic acid and IAA) in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in broth without test compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6][21] This can be determined visually or by measuring the optical density at 600 nm.

Self-Validating System: The clear growth in the positive control wells and the absence of growth in the negative control wells validate the assay conditions. A standard antibiotic can also be included as a reference control.

Structure-Activity Relationships and Future Directions

While direct comparative data for the auxin activity of benzofuran-3-acetic acid versus IAA is limited in the public domain, the broader literature on benzofuran derivatives provides valuable insights into potential structure-activity relationships (SAR).[22][23]

  • Substitution on the Benzofuran Ring: The introduction of substituents on the benzene ring of the benzofuran scaffold can significantly modulate biological activity. Halogenation, for instance, has been shown to enhance the antimicrobial and antifungal properties of some benzofuran derivatives.[4][19]

  • Modifications of the Acetic Acid Side Chain: Alterations to the carboxylic acid moiety, such as esterification or amidation, can impact the compound's polarity, membrane permeability, and receptor binding affinity.[24]

Future research should focus on:

  • Direct Comparative Bioassays: Conducting head-to-head comparisons of the auxin activity of a series of substituted benzofuran-3-acetic acids and their corresponding indole analogs.

  • Receptor Binding Studies: Investigating the binding affinity of benzofuran-3-acetic acid derivatives to auxin receptors to elucidate the molecular basis of their activity.

  • Expanded Pharmacological Screening: Evaluating these compounds for a wider range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, given the known pharmacological potential of the benzofuran scaffold.[17][23]

Conclusion

The isosteric replacement of the indole nucleus in indole-3-acetic acid with a benzofuran ring offers a promising strategy for the development of novel bioactive molecules. Benzofuran-3-acetic acid and its derivatives are readily accessible through established synthetic routes, and their biological activities can be systematically evaluated using well-defined protocols. This technical guide provides researchers with the foundational knowledge and experimental methodologies to explore this exciting class of compounds. The unique physicochemical properties of the benzofuran scaffold, combined with the potential for diverse functionalization, make these isosteres of IAA attractive candidates for the discovery of new therapeutics and agrochemicals.

Visualizations

Diagrams of Key Structures and Pathways

Caption: Synthetic pathway for benzofuran-3-acetic acid.

Bioisosterism cluster_0 Indole-3-acetic acid (IAA) cluster_1 Benzofuran-3-acetic acid IAA BFA IAA->BFA Isosteric Replacement (NH -> O)

Caption: Experimental workflow for the study of benzofuran isosteres.

References

  • Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. (URL: [Link])

  • Structural, spectroscopic characterization of 2-(5-methyl-1-benzofuran-3-yl) acetic acid in monomer, dimer and identification of specific reactive, drug likeness properties: Experimental and computational study. (URL: [Link])

  • Auxin Bioassay | PDF. (URL: [Link])

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. (URL: [Link])

  • ChemInform Abstract: A Convenient Synthesis of Benzofuran-3-acetic Acids. (URL: [Link])

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (URL: [Link])

  • Callus induction and plant regeneration of Indian soybean (Glycine max (L.) Merr. cv. CO3) via half seed explant culture. (URL: [Link])

  • Uncovering transcriptional reprogramming during callus development in soybean: insights and implications. (URL: [Link])

  • Soybean Callus—A Potential Source of Tocopherols. (URL: [Link])

  • The Induction of Callus in Four Diverse Black Soybeans (Glycine soja Sieb. & Zucc) with Various Combinations of Cytokinins a. (URL: [Link])

  • The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds. (URL: [Link])

  • Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. (URL: [Link])

  • combined supplementation of 2, 4-d and kinetin elevates callus induction from cotyledon segments of different soybean cultivars [glycine max (l.) merril]. (URL: [Link])

  • Oxidative activation of indole-3-acetic acids to cytotoxic species- a potential new role for plant auxins in cancer therapy. (URL: [Link])

  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (URL: [Link])

  • Benzofuran: an emerging scaffold for antimicrobial agents. (URL: [Link])

  • AUXIN-LIKE ACTIVITY OF SYSTEMATICALLY SUBSTITUTED INDOLEACETIC ACID. (URL: [Link])

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (URL: [Link])

  • Growth-Inhibitory Activities of Benzofuran and Chromene Derivatives toward Tenebrio molitor. (URL: [Link])

  • Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba). (URL: [Link])

  • Investigating the binding affinity, molecular dynamics, and ADMET properties of 2,3-dihydrobenzofuran derivatives as an inhibitor of COVID-19. (URL: [Link])

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (URL: [Link])

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (URL: [Link])

  • Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (URL: [Link])

  • 3-indoleacetic acid (3-IAA) – Exploring its impact on human health and metabolism. (URL: [Link])

  • Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals. (URL: [Link])

  • Methods for in vitro evaluating antimicrobial activity: A review. (URL: [Link])

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (URL: [Link])

  • An Update on Natural Occurrence and Biological Activity of Benzofurans. (URL: [Link])

  • In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. (URL: [Link])

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (URL: [Link])

  • Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. (URL: [Link])

  • Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. (URL: [Link])

  • Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (URL: [Link])

  • Indole-3-acetic acid - Wikipedia. (URL: [Link])

  • Indole Broad-Spectrum Plant Growth Regulator Auxin Indole 3 Acetic Acid IAA. (URL: [Link])

  • Auxin Biosynthesis: Are the Indole-3-Acetic Acid and Phenylacetic Acid Biosynthesis Pathways Mirror Images?. (URL: [Link])

  • SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. (URL: [Link])

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (URL: [Link])

  • Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. (URL: [Link])

  • Indole-3-Acetic Acid as a Putative Selective AhR Modulator Counteracts Skatole-Induced Dual-Hit Toxicity in Colorectal Cancer Cells. (URL: [Link])

  • UHPLC-QTOF-MS/MS-based metabolomic discovery of anticancer compounds in ethanolic extracts of Ficus hispida L. f.. (URL: [Link])

Sources

A Technical Guide to Enhancing Benzofuran Metabolic Stability Through Strategic Fluorine Substitution

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development researchers and scientists with an in-depth exploration of the effects of fluorine substitution on the metabolic stability of benzofuran-containing compounds. We will delve into the mechanistic underpinnings of benzofuran metabolism, the strategic application of fluorine to mitigate metabolic liabilities, and the practical experimental workflows for assessing these effects.

The Benzofuran Scaffold: A Privileged Structure with a Metabolic Challenge

The benzofuran core is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns.[1][2] However, like many aromatic and heteroaromatic systems, the benzofuran nucleus is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[4][5] This metabolic instability can lead to rapid clearance, low bioavailability, and the formation of potentially reactive metabolites, hindering the development of promising drug candidates.[6][7]

Understanding and addressing the metabolic liabilities of the benzofuran scaffold is therefore a critical step in the drug discovery process. One of the most powerful strategies to enhance metabolic stability is the selective introduction of fluorine atoms into the molecule.[8][9][10]

Unraveling Benzofuran Metabolism: Identifying the "Soft Spots"

The primary route of metabolism for many xenobiotics, including benzofuran derivatives, is oxidation by CYP enzymes.[5] These enzymes introduce hydroxyl groups onto the molecule, increasing its polarity and facilitating its excretion. The sites most susceptible to this oxidation are often referred to as "metabolic soft spots." In the context of the benzofuran ring system, these are typically the electron-rich positions of the aromatic and furan rings, as well as any attached alkyl groups.

While the exact metabolic pathways can be compound-specific, common transformations for benzofuran-containing molecules include:

  • Aromatic Hydroxylation: The benzene portion of the benzofuran ring can be hydroxylated at various positions.

  • Furan Ring Oxidation: The furan ring can undergo oxidative cleavage.[11]

  • Oxidation of Substituents: Alkyl or other substituents on the benzofuran core are also prone to oxidation.

The following diagram illustrates the general concept of CYP-mediated metabolism of a substituted benzofuran.

cluster_0 Metabolic Pathway of a Substituted Benzofuran Benzofuran_Derivative Substituted Benzofuran Derivative CYP450 Cytochrome P450 Enzymes (+ NADPH, O2) Benzofuran_Derivative->CYP450 Phase I Metabolism Metabolites Hydroxylated Metabolites (Increased Polarity) CYP450->Metabolites Excretion Phase II Conjugation & Excretion Metabolites->Excretion cluster_1 Metabolic Blocking by Fluorine Substitution cluster_non_fluorinated Non-Fluorinated Benzofuran cluster_fluorinated Fluorinated Benzofuran Metabolic_Soft_Spot Metabolic 'Soft Spot' (e.g., C-H bond) CYP_Attack CYP450 Oxidation Metabolic_Soft_Spot->CYP_Attack Rapid_Metabolism Rapid Metabolism CYP_Attack->Rapid_Metabolism Blocked_Site Fluorine-Blocked Site (Strong C-F bond) CYP_No_Attack CYP450 Oxidation Blocked Blocked_Site->CYP_No_Attack Increased_Stability Increased Metabolic Stability CYP_No_Attack->Increased_Stability

Caption: Fluorine substitution blocks CYP450 oxidation at metabolic "soft spots".

Quantifying the Impact: In Vitro Metabolic Stability Assays

To experimentally determine the effect of fluorine substitution on the metabolic stability of benzofuran derivatives, in vitro assays are indispensable tools in early drug discovery. [12][13]The most common of these is the liver microsomal stability assay. [13][14] Liver Microsomal Stability Assay: A Step-by-Step Protocol

This assay measures the rate at which a compound is metabolized by the drug-metabolizing enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum. [13][14] Materials:

  • Test compounds (fluorinated and non-fluorinated benzofuran analogs)

  • Liver microsomes (human, rat, mouse, etc.) [12][15]* NADPH regenerating system (cofactor for CYP enzymes) [15]* Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system [15][16] Experimental Workflow:

  • Preparation:

    • Prepare stock solutions of test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Thaw liver microsomes and keep them on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomes and phosphate buffer.

    • Add the test compound to each well and pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold quenching solution (e.g., acetonitrile with internal standard). [14][17]

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method. [16][18] The following diagram outlines the experimental workflow for a liver microsomal stability assay.

cluster_2 Liver Microsomal Stability Assay Workflow Prepare_Reagents Prepare Reagents (Microsomes, NADPH, Compound) Incubation_Plate Add Reagents to 96-well Plate Prepare_Reagents->Incubation_Plate Pre_Incubate Pre-incubate at 37°C Incubation_Plate->Pre_Incubate Start_Reaction Initiate Reaction with NADPH Pre_Incubate->Start_Reaction Time_Points Incubate and Sample at Time Points (0, 5, 15, 30, 60 min) Start_Reaction->Time_Points Quench_Reaction Quench Reaction with Cold Acetonitrile + Internal Standard Time_Points->Quench_Reaction Centrifuge Centrifuge to Precipitate Proteins Quench_Reaction->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LCMS_Analysis Analyze by LC-MS/MS Supernatant_Transfer->LCMS_Analysis Data_Analysis Calculate Half-life (t½) and Intrinsic Clearance (Clint) LCMS_Analysis->Data_Analysis

Caption: Step-by-step workflow for a liver microsomal stability assay.

Data Analysis and Interpretation

The data from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters:

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.

  • Intrinsic Clearance (Clint): The inherent ability of the liver to metabolize a drug. [7][13] A longer half-life and lower intrinsic clearance indicate greater metabolic stability.

Data Presentation: Fluorine Substitution in Action

The following table presents hypothetical but representative data from a liver microsomal stability assay comparing a parent benzofuran compound with its fluorinated analogs.

CompoundSubstitution PositionHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Parent Benzofuran-1546.2
Fluoro-Analog A4-Fluoro4515.4
Fluoro-Analog B6-Fluoro6211.2
Fluoro-Analog C2-Trifluoromethyl>120<5.8

Interpretation of Results:

The data clearly demonstrates the significant impact of fluorine substitution on the metabolic stability of the benzofuran scaffold.

  • Fluoro-Analog A and B: The introduction of a single fluorine atom at positions 4 and 6, which are susceptible to aromatic hydroxylation, leads to a 3 to 4-fold increase in half-life and a corresponding decrease in intrinsic clearance. This is consistent with the principle of metabolic blocking.

  • Fluoro-Analog C: The replacement of a substituent at the 2-position with a trifluoromethyl (CF3) group results in a dramatic increase in metabolic stability. The highly stable CF3 group is exceptionally resistant to metabolism.

Conclusion: A Powerful Strategy for Drug Development

Strategic fluorination is a proven and effective method for enhancing the metabolic stability of benzofuran-based drug candidates. By understanding the metabolic pathways of the benzofuran core and the fundamental principles of fluorine's effects on physicochemical properties, medicinal chemists can rationally design molecules with improved pharmacokinetic profiles. The use of robust in vitro assays, such as the liver microsomal stability assay, is essential for quantifying these improvements and guiding the optimization of lead compounds. The judicious application of fluorine substitution can ultimately lead to the development of safer and more effective medicines.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41(1), 443–470. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 65(3), 1937–1953. Retrieved from [Link]

  • Eisenreich, W., Sagner, S., Zenk, M. H., & Bacher, A. (2005). Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate. Phytochemistry, 66(7), 765–775. Retrieved from [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field? Retrieved from [Link]

  • Li, H., Liu, D., Ma, C., Wang, L., & Feng, J. (2009). New metabolites in dibenzofuran cometabolic degradation by a biphenyl-cultivated Pseudomonas putida strain B6-2. Applied and Environmental Microbiology, 75(22), 7087–7094. Retrieved from [Link]

  • Saibu, Y., Oyetibo, G. O., & Amund, O. O. (2021). Pathways for metabolism of dibenzofuran through angular and lateral dioxygenation by Janibacter terrae strain XJ-1 as proposed by Jin et al. (2006) with slight modification. ResearchGate. Retrieved from [Link]

  • Meanwell, N. A. (2018). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • Böhm, H. J., Banner, D., & Weber, L. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 3(10), 1145–1153. Retrieved from [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

  • Judkins, J. C., & Ferreira, E. M. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(5), 1546. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Al-Sanea, M. M., & El-Sherbeni, A. A. (2021). Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor. Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • ResearchGate. (2025, December 28). Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]

  • AACR Journals. (2022, June 15). Abstract 4050: Effect of benzofuran pharmacophores on CYP-activated duocarmycin bioprecursors. Retrieved from [Link]

  • MDPI. (2025, October 21). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Retrieved from [Link]

  • MDPI. (2020, January 1). Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • RSC Publishing. (2022, July 13). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • MDPI. (2023, May 26). An LC–MS/MS Analytical Method for Quantifying Tepotinib in Human Liver Microsomes: Application to In Vitro and In Silico Metabolic Stability Estimation. Retrieved from [Link]

  • ResearchGate. (2022, July). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. Retrieved from [Link]

  • ChemRxiv. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Tentative identification of in vitro metabolites of 5-APDB, a synthetic benzofuran, by LC-Q/TOF-MS. Retrieved from [Link]

  • PubMed. (2015, February 25). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Retrieved from [Link]

  • MDPI. (2022, April 28). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • PubMed. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ACS Omega. (2024, May 5). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]

  • figshare. (2025, December 23). On the Metabolic Stability of Fluorinated Small Molecules;. Retrieved from [Link]

  • ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • (2025, October 14). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • PubMed. (2021, August 5). Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Natural source, bioactivity and synthesis of benzofuran derivatives. Retrieved from [Link]

  • ResearchGate. (2026, January 8). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

Sources

Chemical Properties, Stability, and Synthetic Utility of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As pharmaceutical discovery increasingly relies on privileged heterocyclic scaffolds, 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid has emerged as a highly versatile and structurally critical building block. Featuring a rigid benzofuran core, a selectively fluorinated aromatic ring, and a flexible acetic acid moiety, this compound offers a unique combination of metabolic stability, lipophilicity, and target-binding capability. This whitepaper provides a comprehensive analysis of its physicochemical properties, degradation pathways, and step-by-step synthetic protocols, designed to equip researchers with actionable, field-proven insights for drug development and complex organic synthesis.

Physicochemical Profiling & Structural Dynamics

The structural logic of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is defined by the interplay between its electron-rich furan system and the strongly electronegative fluorine atom at the C6 position.

  • Electronic Modulation: The 6-fluoro substitution exerts a strong inductive electron-withdrawing effect (-I) coupled with a resonance-donating effect (+R). This distinct push-pull dynamic selectively modulates the electron density of the benzofuran core, rendering it highly resistant to cytochrome P450-mediated oxidative metabolism, a common liability in non-fluorinated benzofurans.

  • Pharmacophoric Anchor: The acetic acid group at the C3 position provides a critical hydrogen-bond donor/acceptor site. With an estimated pKa of ~4.2–4.5, it remains predominantly ionized at physiological pH, allowing it to act as an effective bioisostere for endogenous carboxylates (e.g., prostaglandins).

All foundational mass and structural parameters are summarized in Table 1, providing a baseline for analytical validation[1].

Table 1: Quantitative Physicochemical and Mass Spectrometric Profile

ParameterValueAnalytical Significance
Molecular Formula C₁₀H₇FO₃Core elemental composition.
Monoisotopic Mass 194.03792 DaTarget mass for high-resolution MS.
InChIKey AWFWMTZSPQQBKT-UHFFFAOYSA-NUnique structural identifier[1].
Exact Mass [M-H]⁻ 193.03064 m/zPrimary ion in negative ESI mode[1].
Predicted CCS [M-H]⁻ 138.4 ŲCollision Cross Section for ion mobility[1].
Exact Mass [M+H]⁺ 195.04520 m/zPrimary ion in positive ESI mode[1].

Chemical Stability & Degradation Pathways

Understanding the stability profile of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is critical for formulation and long-term storage. The compound is generally stable under standard laboratory conditions, but specific stress vectors can induce distinct degradation mechanisms.

  • Thermal Stability: The solid state exhibits high thermal stability. However, at temperatures exceeding 150°C, the proximity of the electron-rich benzofuran ring to the acetic acid moiety can facilitate thermally induced decarboxylation (loss of CO₂).

  • Hydrolytic Stability: The compound is highly stable in aqueous media across physiological pH ranges (pH 4–8). Under extreme acidic conditions (pH < 2), protonation of the furan oxygen can theoretically initiate ring-opening sequences over extended periods.

  • Photostability: The extended conjugated system of the benzofuran core absorbs strongly in the UV range (250–290 nm). Prolonged exposure to unshielded UV light can trigger photo-oxidation or dimerization events.

StabilityProfile A 2-(6-Fluoro-1-benzofuran-3-yl) acetic acid B Thermal Stress (>150°C) A->B Heat C Photolytic Stress (UV 250-290 nm) A->C Light D Aqueous Hydrolysis (Extreme pH) A->D Solvolysis E Decarboxylation (Loss of CO2) B->E F Photo-oxidation / Dimerization C->F G Furan Ring Opening (Acidic conditions) D->G pH < 2 H Stable in Physiological pH D->H pH 4-8

Caption: Degradation and stability logic tree for 2-(6-fluoro-1-benzofuran-3-yl)acetic acid under stress.

Synthetic Methodologies & Protocols

The synthesis of functionalized benzofurans frequently relies on robust catalytic strategies, such as palladium-promoted cyclization[2]. The following protocol outlines a self-validating, two-step workflow to synthesize the target compound, utilizing an ester intermediate to protect the carboxylic acid during the initial cyclization phase[3].

Protocol: Synthesis via Palladium-Catalyzed Cyclization and Saponification

Objective: To generate high-purity (>98%) 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid with orthogonal in-process controls (IPC).

Step 1: Palladium-Catalyzed Cyclization (Sonogashira/Electrophilic Cascade)

  • Reagents: 3-fluoro-2-iodophenol (1.0 eq), ethyl 4-hydroxybut-2-ynoate (1.2 eq), Pd(OAc)₂ (5 mol%), CuI (10 mol%), Et₃N (3.0 eq), DMF (solvent).

  • Causality: Pd(OAc)₂ and CuI form a highly efficient cross-coupling system[2]. Triethylamine (Et₃N) acts as both the base to neutralize generated HI and a mild ligand. DMF is selected as the solvent because its high dielectric constant ensures the complete dissolution of polar intermediates, driving the reaction to completion.

  • Procedure:

    • Degas DMF by sparging with N₂ for 15 minutes to prevent catalyst poisoning.

    • Add all reagents to the reaction vessel under an inert atmosphere.

    • Heat the mixture to 80°C and stir for 4 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 3:1). The disappearance of the starting phenol and the emergence of a highly UV-active spot at 254 nm confirms the formation of the benzofuran core.

Step 2: Mild Saponification and Isolation

  • Reagents: Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq), THF/H₂O (3:1 v/v), 1M HCl.

  • Causality: LiOH is explicitly chosen over NaOH or KOH because it provides a milder hydrolytic environment, preventing base-catalyzed side reactions on the newly formed heterocyclic ring. The THF/H₂O mixture ensures homogeneity of the biphasic ester intermediate.

  • Procedure:

    • Dissolve the crude ester from Step 1 in the THF/H₂O mixture.

    • Add LiOH·H₂O and stir at room temperature for 2 hours.

    • Evaporate THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH ~2.5.

    • Extract the precipitated product with Ethyl Acetate (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

    • Recrystallize from minimal hot toluene to yield the pure acid.

SyntheticWorkflow N1 3-Fluorophenol Derivative + Alkyne Precursor N2 Pd-Catalyzed Sonogashira Coupling N1->N2 N3 Electrophilic Cyclization (Benzofuran Core Formation) N2->N3 Catalyst & Base N4 Ester Intermediate (IPC: LC-MS & TLC) N3->N4 Yield >80% N5 Alkaline Hydrolysis (LiOH / THF:H2O) N4->N5 Saponification N6 Acidification (HCl) & Crystallization N5->N6 pH Adjustment N7 Pure 2-(6-Fluoro-1-benzofuran -3-yl)acetic acid N6->N7 Final Isolation

Caption: Step-by-step synthetic workflow and in-process control checkpoints for target compound isolation.

Pharmaceutical Applications & Mechanistic Utility

The 6-fluorobenzofuran scaffold is a privileged structure heavily featured in medicinal chemistry and patent literature. Specifically, derivatives of fluorobenzofuran acetic acids are critical in the development of EP2 receptor agonists utilized in the treatment of glaucoma and ocular hypertension[4].

Mechanistic Causality: Why incorporate the 6-fluoro-1-benzofuran-3-yl moiety?

  • Receptor Affinity: The acetic acid group acts as a direct bioisostere for the carboxylate head of endogenous prostaglandins, anchoring the molecule to basic amino acid residues within the EP2 receptor pocket[4].

  • Lipophilicity and Permeability: The addition of the fluorine atom increases the overall lipophilicity (LogP) of the molecule without significantly increasing its steric bulk (due to fluorine's small Van der Waals radius). This enhances corneal permeability, a critical factor for topical ophthalmic drug delivery.

Analytical Characterization (Self-Validating System)

To ensure absolute scientific integrity of the synthesized batch, the following orthogonal analytical techniques must be employed:

  • LC-MS (Electrospray Ionization, Negative Mode): The target must exhibit a dominant peak at 193.03 m/z corresponding to the [M-H]⁻ adduct[1]. The absence of a [M+Na]⁺ peak in positive mode without a corresponding negative mode peak confirms the presence of the free acidic proton.

  • ¹⁹F NMR Spectroscopy: A critical self-validation step. The presence of the fluorine atom on the aromatic ring will yield a distinct, highly shielded signal (typically between -110 to -120 ppm, depending on the solvent), confirming that defluorination did not occur during the palladium-catalyzed cyclization.

References

  • PubChemLite: 2-(6-fluoro-1-benzofuran-3-yl)acetic acid (C10H7FO3). Université du Luxembourg.
  • Google Patents: WO2010113957A1 - Pharmaceutical composition for treating or preventing glaucoma.
  • ACS Omega: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. American Chemical Society.
  • Benchchem: Methyl 6-fluoro-1-benzofuran-4-carboxylate. Benchchem.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research and development professionals synthesizing 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid , a critical scaffold in medicinal chemistry (notably as a core pharmacophore for GPR40 agonists like Fasiglifam/TAK-875).

Abstract & Strategic Overview

The benzofuran-3-acetic acid moiety is a privileged structure in drug discovery, serving as a key pharmacophore in GPR40 (FFAR1) agonists and various anti-inflammatory agents. While many routes exist for benzofuran construction, the direct introduction of the C3-acetic acid side chain is synthetically challenging.

This protocol details a regioselective, three-step synthesis starting from commercially available 3-fluorophenol . Unlike the Rap-Stoermer reaction (which yields 2-acyl benzofurans) or the Willgerodt-Kindler rearrangement (which requires harsh conditions), this route utilizes the modified Pechmann-Duisberg cyclization of a phenoxy-ketoester. This method offers superior scalability, mild conditions, and direct access to the C3-functionalized core.

Key Advantages:
  • Direct C3 Functionalization: Avoids the need for Vilsmeier-Haack formylation and subsequent homologation.

  • Regiocontrol: Optimized conditions favor cyclization at the less sterically hindered position (para to the fluorine), yielding the 6-fluoro isomer as the major product.

  • Scalability: All intermediates are stable, and the process avoids chromatographic purification until the final polishing step.

Retrosynthetic Analysis

The strategic disconnection relies on the construction of the furan ring after establishing the carbon framework for the side chain.

Retrosynthesis Target 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Target Molecule) Ester Ethyl 2-(6-fluoro-1-benzofuran-3-yl)acetate (Precursor) Target->Ester Hydrolysis Intermediate Ethyl 4-(3-fluorophenoxy)acetoacetate (Acyclic Intermediate) Ester->Intermediate Acid-Catalyzed Cyclodehydration SM1 3-Fluorophenol (Starting Material 1) Intermediate->SM1 O-Alkylation SM2 Ethyl 4-chloroacetoacetate (Starting Material 2) Intermediate->SM2 + Base

Figure 1: Retrosynthetic strategy utilizing the phenoxy-ketoester approach.

Detailed Experimental Protocol

Phase 1: O-Alkylation (Formation of the Acyclic Precursor)

Objective: Synthesize Ethyl 4-(3-fluorophenoxy)acetoacetate via nucleophilic substitution.

Reagents:

  • 3-Fluorophenol (1.0 eq)

  • Ethyl 4-chloroacetoacetate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Acetone (Reagent Grade), anhydrous (10 vol)

Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with 3-fluorophenol (e.g., 10.0 g) and anhydrous acetone (100 mL).

  • Base Addition: Add K₂CO₃ (24.6 g) and catalytic KI (1.5 g) under vigorous stirring. The suspension will turn slightly yellow.

  • Alkylation: Add ethyl 4-chloroacetoacetate (16.0 g) dropwise over 30 minutes via an addition funnel. Note: Exothermic reaction; maintain internal temperature <40°C.

  • Reflux: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol (Rf ~0.6) should disappear, and a new spot (Rf ~0.4) should appear.[1]

  • Workup: Cool to room temperature (RT). Filter off the inorganic salts and wash the cake with acetone. Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Outcome: Crude Ethyl 4-(3-fluorophenoxy)acetoacetate. Yield: >90%. Proceed directly to Phase 2.

Phase 2: Cyclodehydration (Benzofuran Ring Formation)

Objective: Intramolecular cyclization to form the benzofuran core. This is the Critical Process Step .

Reagents:

  • Crude Intermediate from Phase 1

  • Sulfuric Acid (H₂SO₄), concentrated (98%) (3.0 vol relative to crude wt)

Procedure:

  • Cooling: Place the crude ketoester in a flask and cool to 0°C using an ice/salt bath.

  • Acid Addition: Add conc. H₂SO₄ dropwise. Critical: Maintain internal temperature <10°C to prevent polymerization. The mixture will darken significantly (dark red/black).

  • Cyclization: Allow the mixture to warm to RT and stir for 2–4 hours.

    • Mechanism:[2][3][4] The acid promotes the attack of the aromatic ring onto the ketone carbonyl (Friedel-Crafts type), followed by dehydration.

    • Regioselectivity: Cyclization occurs preferentially at the position para to the fluorine (C6 of original phenol) due to steric hindrance at the C2 position (between OH and F).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product should precipitate as a solid or oil.

  • Extraction: Extract with Ethyl Acetate (3 x 5 vol). Wash combined organics with sat. NaHCO₃ (until neutral) and Brine.

  • Purification: Dry over MgSO₄ and concentrate. If the product is an oil, induce crystallization using cold Hexane/Et₂O or perform a short silica plug filtration (eluting with 10% EtOAc/Hexane).

  • Outcome: Ethyl 2-(6-fluoro-1-benzofuran-3-yl)acetate. Yield: 55–65% (over 2 steps).[5]

Phase 3: Saponification (Final Deprotection)

Objective: Hydrolysis of the ester to the free acid.

Reagents:

  • Ethyl 2-(6-fluoro-1-benzofuran-3-yl)acetate

  • Lithium Hydroxide (LiOH·H₂O) (3.0 eq)

  • THF/Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the ester in THF/Water.

  • Reaction: Add LiOH and stir at RT for 3 hours. (Mild heating to 40°C may accelerate the reaction).

  • Workup: Evaporate THF under vacuum. Dilute the aqueous residue with water.

  • Acidification: Wash the aqueous layer with diethyl ether (to remove unreacted ester/impurities). Acidify the aqueous phase to pH 2 using 1M HCl.

  • Isolation: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 45°C.

  • Polishing: Recrystallize from Ethanol/Water or Toluene if necessary.

Analytical Data & Specifications

ParameterSpecificationNotes
Appearance White to Off-white crystalline solid
Molecular Formula C₁₀H₇FO₃
Molecular Weight 194.16 g/mol
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (s, 1H, COOH), 7.8 (s, 1H, C2-H), 7.6 (dd, 1H, C4-H), 7.5 (dd, 1H, C7-H), 7.1 (td, 1H, C5-H), 3.7 (s, 2H, CH₂).C2-H is characteristic of 3-substituted benzofurans.
MS (ESI-) [M-H]⁻ = 193.0Negative mode ionization is preferred for carboxylic acids.
Melting Point 138–142°CRange depends on polymorphic form.

Workflow Logic & Mechanism

The following diagram illustrates the chemical logic and critical control points (CCPs) for the synthesis.

Workflow Step1 Step 1: O-Alkylation (Acetone, K2CO3, Reflux) CCP1 CCP: Temp < 40°C during addition to prevent exotherm/side reactions Step1->CCP1 Step2 Step 2: Cyclization (Conc. H2SO4) CCP1->Step2 CCP2 CCP: Temp < 10°C Prevent polymerization Step2->CCP2 Step3 Step 3: Hydrolysis (LiOH, THF/H2O) CCP2->Step3 Purification Purification (Recrystallization) Step3->Purification

Figure 2: Process workflow highlighting Critical Control Points (CCPs).

Safety & Troubleshooting

  • Regiochemistry Issues: If ¹H NMR shows a mixture of isomers (6-fluoro vs 4-fluoro), the 6-fluoro isomer is typically less soluble. Recrystallization from Toluene/Hexane often enriches the desired 6-fluoro isomer.

  • H₂SO₄ Handling: The cyclization is highly exothermic. Addition must be slow. If the reaction turns into a tar, the temperature was likely too high during addition.

  • Phenol Toxicity: 3-Fluorophenol is toxic and corrosive. Use double-gloving and work in a fume hood.

References

  • BenchChem. (2025). Navigating the Synthesis of 4-Fluoro-3-methylbenzofuran: A Technical Guide. Retrieved from 6

  • PubChem. (2026). 2-(6-fluoro-1-benzofuran-3-yl)acetic acid (CID 28745768). Retrieved from 7

  • Arunakumar, D. B., et al. (2012). 2-(6-Hydroxy-1-benzofuran-3-yl)acetamide. PMC. Retrieved from 8

  • Negoro, N., et al. (2010).[9] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. ACS Medicinal Chemistry Letters. (Cited for context on GPR40 agonist scaffolds).

  • Organic Syntheses. (2019). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans. Retrieved from 10[10][11][12]

Sources

Reagents for cyclization of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagents and Protocols for the Cyclization of 2-(6-Fluoro-1-benzofuran-3-yl)acetic Acid Precursors

Strategic Overview & Pharmacological Context

The 2-(6-fluoro-1-benzofuran-3-yl)acetic acid scaffold (Molecular Formula: C10H7FO3, Monoisotopic Mass: 194.0379 Da)[1] is a privileged pharmacophore widely utilized in modern drug discovery. It serves as a critical building block for the synthesis of complex biologically active molecules, including G-protein-coupled receptor (GPCR) agonists like fasiglifam analogs[2], as well as various anti-inflammatory and central nervous system (CNS) agents[3].

Mechanistic Insights: The Causality of the Cascade

Executing a protocol without understanding the underlying physical chemistry leads to process failures. The success of this synthesis relies on two key mechanistic phenomena:

  • Regioselectivity in Precursor Synthesis: During the Pechmann condensation of 3-fluorophenol with ethyl 4-chloroacetoacetate, electrophilic aromatic substitution can theoretically occur at the C2 or C6 positions of the phenol. However, the synergistic ortho/para directing effects of the hydroxyl and fluoro groups, combined with significantly lower steric hindrance at the position para to the fluorine, heavily favor cyclization at C6. This exclusively generates the 7-fluoro-4-(chloromethyl)coumarin isomer.

  • The Thermodynamic Driving Force of Cyclization: The transformation of the coumarin into the benzofuran is a marvel of cascade reactivity[4].

    • Lactone Hydrolysis: Aqueous sodium hydroxide cleaves the coumarin lactone, forming a water-soluble sodium phenoxide-enoate salt.

    • Intramolecular SN2: The highly nucleophilic phenoxide attacks the allylic

      
       group. Reflux conditions provide the necessary kinetic energy to overcome the activation barrier of this displacement.
      
    • Aromatization (The Thermodynamic Sink): The immediate cyclization product is a 2,3-dihydrobenzofuran bearing an exocyclic double bond. To regain aromaticity, this double bond spontaneously isomerizes into the furan ring, locking the structure into the highly stable 6-fluorobenzofuran system and establishing the 3-acetic acid side chain.

Pathway A 3-Fluorophenol + Ethyl 4-chloroacetoacetate B Pechmann Condensation (H2SO4, 0-25°C) A->B C 7-Fluoro-4-(chloromethyl)coumarin (Intermediate) B->C Regioselective D Base-Mediated Ring Opening (NaOH, H2O, Reflux) C->D E Phenoxide-Enoate Intermediate (Intramolecular SN2) D->E Hydrolysis F 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Target Molecule) E->F Isomerization

Reaction pathway for the synthesis of 2-(6-fluoro-1-benzofuran-3-yl)acetic acid.

Quantitative Data & Reagent Selection

Selecting the correct reagents is critical for both yield and process safety. The tables below summarize the empirical data for reagent selection across both stages of the synthesis.

Table 1: Reagent Selection for Pechmann Condensation (Precursor Synthesis)

Acidic Catalyst Concentration Typical Yield Operational Notes & Causality

| Sulfuric Acid (


)  | 98% (Conc.) | 80-85% | Optimal.  Acts as both catalyst and dehydrating agent. Requires strict temperature control (0–5 °C) to prevent charring. |
| Methanesulfonic Acid (MSA)  | 99% | 70-75% | Greener alternative. Easier aqueous workup, but requires longer reaction times due to lower dehydrating power. |
| Polyphosphoric Acid (PPA)  | Viscous Liquid | 60-65% | Effective for highly electron-deficient phenols, but extreme viscosity makes stirring and quenching difficult at scale. |

Table 2: Base Selection for Ring Contraction (Cyclization)

Base Reagent Concentration Efficacy Operational Notes & Causality
Sodium Hydroxide (NaOH) 10% Aqueous High Optimal. Provides perfect solubility for the intermediate phenoxide-enoate salt, driving the reaction forward[4].
Potassium Hydroxide (KOH) 10% Aqueous Moderate Effective, but potassium salts of the intermediate can be overly hygroscopic, complicating IPC sampling.

| Sodium Carbonate (


)  | Saturated Aq. | Low | Insufficient basicity to fully open the lactone ring; results in incomplete conversion and starting material recovery. |

Detailed Experimental Protocols

The following protocols are designed as self-validating systems . Visual and chemical cues are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.

Protocol A: Synthesis of 7-Fluoro-4-(chloromethyl)coumarin (Precursor)
  • Preparation: Charge a perfectly dry 500 mL round-bottom flask with 3-fluorophenol (1.0 eq, 112.1 g/mol ) and ethyl 4-chloroacetoacetate (1.05 eq).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice-salt bath. Dropwise, add concentrated

    
     (3.0 eq) over 45 minutes.
    
    • Self-Validation (IPC): The mixture will transition from a pale yellow liquid to a deep red, viscous syrup. Temperature must not exceed 10 °C to prevent oxidative degradation.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 12 hours.

  • Quenching: Pour the dark syrup onto 500 g of crushed ice with vigorous mechanical stirring.

    • Self-Validation (IPC): A rapid precipitation of an off-white to pale yellow solid confirms successful condensation.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 40 °C.

Protocol B: Base-Mediated Cyclization to 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid
  • Hydrolysis: Suspend the 7-fluoro-4-(chloromethyl)coumarin (1.0 eq) in a 10% w/v aqueous NaOH solution (5.0 eq of NaOH).

    • Self-Validation (IPC): Upon heating to 50 °C, the opaque suspension will dissolve into a clear, dark amber solution. This visual cue definitively confirms the cleavage of the lactone ring and the formation of the water-soluble sodium phenoxide salt.

  • Cyclization: Heat the clear solution to a gentle reflux (approx. 100-105 °C) for 3 hours.

  • Acidification: Cool the reaction mixture to 5 °C. Slowly add 6M HCl dropwise until the solution reaches pH 2.

    • Self-Validation (IPC): A dense, white precipitate will immediately form. The target benzofuran-3-acetic acid is highly insoluble in acidic aqueous media, driving the product out of solution.

  • Isolation & Purification: Filter the precipitate, wash with cold water, and recrystallize from a mixture of ethanol/water (70:30) to yield the pure 2-(6-fluoro-1-benzofuran-3-yl)acetic acid as fine white needles.

Workflow S1 1. Suspend Coumarin in NaOH S2 2. Reflux (2-4 hours) S1->S2 S3 3. Cool & Acidify (HCl to pH 2) S2->S3 S4 4. Isolate (Filtration) S3->S4 S5 5. Purify (Recrystallization) S4->S5

Step-by-step workflow for the base-mediated cyclization of the coumarin precursor.

References

  • PubChemLite - 2-(6-fluoro-1-benzofuran-3-yl)acetic acid (C10H7FO3). Université du Luxembourg.
  • Benzofuran : SAR And Pharmacological activity scaffold. PharmaTutor.
  • Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. CNR-IRIS.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP World.

Sources

Solvent solubility guide for 6-fluoro-benzofuran-3-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Solubility & Handling Guide for 6-Fluoro-benzofuran-3-acetic acid

Abstract & Scope

This technical guide provides a standardized protocol for the solubilization, storage, and biological application of 6-fluoro-benzofuran-3-acetic acid .[1][2] Designed for medicinal chemists and pharmacologists, this document addresses the specific physicochemical challenges of the benzofuran scaffold—specifically its lipophilicity and pH-dependent aqueous solubility.[2] We provide validated workflows to prevent compound precipitation ("crashing out") during serial dilutions in biological media.

Chemical Identity & Physicochemical Profile

Understanding the fundamental properties of 6-fluoro-benzofuran-3-acetic acid is a prerequisite for successful solution preparation.[1][2] The fluorine substitution at the C6 position increases lipophilicity compared to the parent benzofuran-3-acetic acid, affecting its partition coefficient (LogP) and requiring precise solvent selection.[1][2]

PropertyValue / DescriptionSignificance
Chemical Name 2-(6-fluoro-1-benzofuran-3-yl)acetic acidPrimary Identifier
Molecular Formula C₁₀H₇FO₃Stoichiometry
Molecular Weight 194.16 g/mol Required for Molarity calculations
Predicted LogP ~1.9 - 2.3Moderate lipophilicity; indicates good membrane permeability but poor water solubility.[1][2][3]
Predicted pKa ~4.2 - 4.5 (Carboxylic Acid)Ionizes at physiological pH (7.4).[1][2] Solubility increases significantly above pH 5.[2]5.
Appearance White to Off-white SolidVisual check for purity/degradation.[1][2]

Solubility Assessment

The solubility profile is dictated by the hydrophobic benzofuran core and the ionizable carboxylic acid tail.[2]

A. Organic Solvents (Stock Solutions)
  • DMSO (Dimethyl Sulfoxide): Preferred. The compound exhibits high solubility (>50 mg/mL) in DMSO due to strong dipole-dipole interactions.[1][2] It is the gold standard for preparing cryo-stable stock solutions.[1][2]

  • DMF (Dimethylformamide): Excellent alternative (>30 mg/mL), useful for specific chemical synthesis applications but less preferred for cell assays due to higher cytotoxicity than DMSO.[2]

  • Ethanol (100%): Moderate solubility (~10-20 mg/mL).[2] Useful if DMSO is incompatible with downstream assays, but evaporation rates make long-term storage of stocks difficult.[1][2]

B. Aqueous Media (Buffers & Media)[2]
  • Water (Neutral/Acidic): Insoluble. At pH < pKa (4.2), the compound exists in its protonated, neutral form, leading to precipitation.[2]

  • PBS / Culture Media (pH 7.4): Soluble (Limit < 100 µM). At pH 7.4, the carboxylic acid deprotonates to the anion, enhancing solubility.[2] However, the lipophilic benzofuran ring limits the maximum thermodynamic solubility.[2]

  • Basic Water (0.1 M NaOH): Highly Soluble. Forms the sodium salt immediately.[2]

Visual Workflow: Solvent Decision Tree

The following diagram illustrates the logical decision-making process for solvent selection based on the intended application.

SolventSelection Start Start: 6-Fluoro-benzofuran-3-acetic acid (Solid) AppCheck Intended Application? Start->AppCheck Stock Long-term Storage / High Conc. AppCheck->Stock Stock Prep Aqueous Immediate Aqueous Use AppCheck->Aqueous Direct Dissolution DMSO Dissolve in DMSO (Anhydrous) Target: 10-50 mM Stock->DMSO Aliquot Aliquot & Freeze (-20°C) DMSO->Aliquot pHCheck Check pH of Buffer Aqueous->pHCheck LowPH pH < 5.0 (Risk: Precipitation) pHCheck->LowPH Acidic HighPH pH > 7.0 (Soluble as Anion) pHCheck->HighPH Neutral/Basic

Figure 1: Decision tree for solvent selection ensuring stability and solubility based on pH and application.

Protocol 1: Preparation of 10 mM Stock Solution

Objective: Create a stable, high-concentration stock solution for long-term storage.

Materials:

  • 6-Fluoro-benzofuran-3-acetic acid (Solid)[1][2]

  • DMSO (Anhydrous, Cell Culture Grade, ≥99.9%)[2]

  • Vortex mixer[1]

  • Amber glass vials (to protect from light)[2]

Procedure:

  • Calculate: Determine the mass required.

    • Target Volume: 1 mL[1][2]

    • Target Concentration: 10 mM (10 mmol/L)[2]

    • Calculation:

      
      [2]
      
    • 
      [1][2]
      
  • Weigh: Accurately weigh ~2.0 mg of solid into a tared amber vial. Record the exact mass (e.g., 2.1 mg).

  • Adjust Volume: Calculate the exact volume of DMSO needed to reach 10 mM based on the recorded mass.

    • 
      [2]
      
  • Dissolve: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[2] Inspect visually; the solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol 2: Aqueous Dilution for Biological Assays

Objective: Dilute the DMSO stock into cell culture media (e.g., DMEM) without causing precipitation. Critical Risk: Direct addition of high-concentration stock to aqueous media can cause local high concentrations, leading to "shock precipitation."[1][2]

Procedure (The "Intermediate Step" Method):

  • Thaw: Thaw the 10 mM DMSO stock at room temperature. Vortex to ensure homogeneity.[2]

  • Intermediate Dilution (Optional but Recommended):

    • Prepare a 10x working solution in PBS or Media if the final concentration is low.[2]

    • Better Approach: If aiming for 10 µM final in assay:

      • Dilute 10 mM stock 1:100 in media -> 100 µM (0.1% DMSO).

      • Add this 100 µM solution to cells.[2]

  • Direct Addition (Step-wise):

    • Place the culture media on a magnetic stirrer or vortex gently.[2]

    • Add the DMSO stock dropwise to the vortexing media.[2]

    • Ensure the final DMSO concentration is ≤ 0.5% (v/v) to avoid solvent toxicity.[2]

  • Validation: Inspect the media under a microscope or turbidity meter.[2] If cloudy, the compound has precipitated.[2]

    • Troubleshooting: If precipitation occurs, sonicate the media for 5 minutes at 37°C. If it persists, lower the working concentration.[2]

Visual Workflow: Serial Dilution Protocol

DilutionProtocol Stock 10 mM Stock (100% DMSO) Step1 Intermediate Dilution (100 µM in Media) 1% DMSO Stock->Step1 1:100 Dilution (Add Stock to Media) Precipitation CRITICAL CHECK: Is solution clear? Step1->Precipitation Final Final Assay Well (10 µM) 0.1% DMSO Precipitation->Final 1:10 Dilution (Add to Wells)

Figure 2: Step-wise dilution strategy to minimize osmotic shock and precipitation risks.

Stability & Storage Guidelines

ConditionRecommendationRationale
Solid State -20°C, DesiccatedProtects from hydrolysis and moisture absorption.[1][2]
DMSO Stock -20°C or -80°CDMSO is hygroscopic; water absorption can degrade the compound over time.[1][2]
Aqueous Solution Freshly PreparedHydrolysis of the benzofuran ring or esterification (if alcohol present) is possible over days.[2]
Light Sensitivity Protect from LightBenzofurans can undergo photodegradation; use amber vials.[2]

References

  • PubChem. 2-(6-fluoro-1-benzofuran-3-yl)acetic acid (Compound).[1][2] National Library of Medicine.[2] Accessed October 2025.[2][3] [Link]

  • Lipinski, C. A. Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods, 2000.[2] (Foundational text on LogP and solubility). [Link]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[2] Academic Press, 2016.[2] (Source for pKa and solubility estimation principles). [Link]

Disclaimer: This guide is based on physicochemical principles and standard laboratory practices for benzofuran derivatives. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Preparation of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid Stock Solutions

[1]

Abstract

This guide provides a standardized protocol for the preparation, storage, and handling of stock solutions for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid , a key intermediate and pharmacophore in drug discovery research (e.g., GPR40 agonists, anti-arrhythmics).[1] Due to its lipophilic nature and specific stability requirements, precise handling is essential to maintain experimental reproducibility. This document details solvent selection, solubility limits, step-by-step preparation, and quality control measures.

Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11][12]

Before initiating any experimental work, verify the compound's identity and physicochemical properties.

PropertyDetail
Compound Name 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid
Molecular Formula C₁₀H₇FO₃
Molecular Weight 194.16 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Predicted LogP ~1.9 – 2.6 (Lipophilic)
Solubility (Water) Low / Sparingly soluble
Solubility (DMSO) High (Recommended for Stock: 10–50 mM)
Solubility (Ethanol) Moderate to High
Storage (Solid) -20°C, desiccated, protected from light
CAS Number Refer to specific vendor CoA (Common analogs: 64175-51-5 for parent)

Solvent Selection Strategy

The choice of solvent is critical for downstream assay compatibility. Dimethyl Sulfoxide (DMSO) is the industry standard for this class of benzofuran derivatives due to its high solubilizing power and stability.

Solvent Decision Matrix
  • Primary Choice: Anhydrous DMSO (≥99.9%)

    • Pros: Dissolves the compound readily at high concentrations (up to 50-100 mM); bacteriostatic; freeze-thaw stable.[1]

    • Cons: High freezing point (18.5°C); cytotoxic to some cell lines at >0.1% v/v.

  • Secondary Choice: Absolute Ethanol (≥99.5%)

    • Pros: Lower toxicity in some in vivo models; easier to evaporate.

    • Cons: Volatile (concentration changes over time); less solubilizing power than DMSO for this specific scaffold.

  • Avoid:

    • Direct Aqueous Dissolution:[1] The carboxylic acid group is weak (pKa ~4.0); direct addition to water or neutral buffer will likely result in suspension rather than solution.

    • Cellulose Acetate Filters:[1] May degrade in DMSO or bind the lipophilic compound.

Protocol: Stock Solution Preparation

Materials Required[14][15][16]
  • Compound: 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Solid).[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich/Merck or equivalent, cell-culture grade).[1]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (optional for sterile assays).

Calculation (Molarity)

Use the following formula to determine the volume of solvent required:

Where:

  • 
     = Volume of solvent (mL)
    
  • 
     = Mass of compound (mg)[2][3][4]
    
  • 
     = Molecular Weight (194.16  g/mol )
    
  • 
     = Desired Concentration (M, molarity)
    

Example: To prepare 10 mL of a 10 mM (0.01 M) stock:

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening. This prevents condensation from degrading the hygroscopic solid.

  • Weighing: Weigh the desired amount of compound (e.g., 10-20 mg) into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition: Calculate the exact volume of DMSO required to reach the target concentration (e.g., 10 mM or 50 mM) based on the recorded mass. Add the solvent using a calibrated micropipette.

  • Dissolution:

    • Vortex vigorously for 30-60 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes. Benzofuran acetic acids are generally heat-stable up to 40°C if strictly necessary.[1]

  • Sterilization (Optional): If the stock is for cell culture, filter the solution through a 0.22 µm PTFE or Nylon syringe filter into a fresh sterile vial. Note: Pre-wet the filter with DMSO to minimize compound loss.

  • Aliquoting: Dispense the stock solution into small aliquots (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and Operator Initials.

Storage & Stability

  • Temperature: Store aliquots at -20°C or -80°C .

  • Duration:

    • Solid: >2 years at -20°C.[1]

    • DMSO Stock: 6 months at -20°C. Check for precipitation after thawing.[1]

  • Freeze-Thaw: Limit to a maximum of 3 cycles. If precipitation occurs upon thawing, warm to 37°C and vortex. If precipitate persists, discard.

Visualization: Workflow & Logic

Figure 1: Preparation Workflow

StockPrepStartSolid Compound(Room Temp)WeighWeigh Mass (m)Record Exact mgStart->WeighCalcCalculate Volume (V)V = m / (MW * C)Weigh->CalcDissolveAdd DMSOVortex / SonicateCalc->DissolveCheckVisual Inspection(Clear Solution?)Dissolve->CheckCheck->DissolveNo (Sonicate)FilterSterile Filter(0.22 µm PTFE)Check->FilterYesAliquotAliquot & Store(-20°C)Filter->Aliquot

Caption: Step-by-step workflow for preparing a sterile, homogenous stock solution.

Figure 2: Dilution Strategy for Assays

DilutionStockStock Solution(10-50 mM DMSO)InterIntermediate Dilution(100x - 1000x in Media/Buffer)Stock->InterStep 1: PredilutionFinalFinal Assay Well(< 0.1% DMSO)Stock->FinalDirect Addition(High Risk)PrecipRisk: Precipitation!Stock->PrecipIf AqueousRapid Mix AbsentInter->FinalStep 2: Add to Cells

Caption: Recommended serial dilution strategy to prevent "crashing out" (precipitation) in aqueous buffers.

Safety & Handling (HSE)

  • Hazards: Benzofuran derivatives can be skin and eye irritants (H315, H319). DMSO is a penetrant carrier, meaning it can carry dissolved toxic compounds through the skin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the solid powder inside a chemical fume hood to prevent inhalation.

References

  • PubChem. 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • MedCrave. Mini review on important biological properties of benzofuran derivatives. MedCrave Online Journal of Applied Chemistry, 2016. Available at: [Link]

  • MDPI. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 2010. Available at: [Link]

  • Wiley-VCH. Benzofuran and Indole: Promising Scaffolds for Drug Development. ChemMedChem, 2018.[5] Available at: [Link]

Crystallization techniques for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the crystallization of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid, a crucial process for ensuring the purity, stability, and bioavailability of this active pharmaceutical ingredient (API). This document provides a detailed exploration of the fundamental principles, strategic methodologies, and advanced protocols essential for researchers, scientists, and drug development professionals. By integrating established techniques with the underlying scientific rationale, this guide serves as a comprehensive resource for developing robust and reproducible crystallization processes.

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid belongs to the benzofuran class of heterocyclic compounds, a scaffold found in numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2] Benzofuran derivatives are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][3] In the development of any active pharmaceutical ingredient (API), the final isolation and purification steps are paramount. Crystallization is the most vital and widely used technique for this purpose, as it significantly impacts the quality, efficacy, and manufacturability of the final drug product.[4][5]

The solid-state properties of an API, which are determined by the crystallization process, have a profound influence on its downstream processing, chemical stability, solubility, and ultimately, its bioavailability.[][7] A well-designed crystallization process can selectively isolate the desired compound from impurities, control the crystalline form (polymorphism), and define the particle size and shape (crystal habit).[8] This application note provides a comprehensive overview of the techniques and protocols for the successful crystallization of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid.

Physicochemical Properties of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

A thorough understanding of the physicochemical properties of the target molecule is the foundation for developing a successful crystallization strategy. While extensive experimental data for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is not widely published, we can compile its known and predicted properties. Key experimental parameters such as solubility in various solvents, melting point, and pKa must be determined empirically as a first step in any crystallization development project.

PropertyValue / InformationSource
Molecular Formula C₁₀H₇FO₃[9]
Molecular Weight 194.16 g/mol [9]
InChIKey AWFWMTZSPQQBKT-UHFFFAOYSA-N[9]
Physical Form Expected to be a solid at room temperature. Related benzofuran acetic acids are solids.[10]N/A
XlogP (predicted) 1.9[9]
Hydrogen Bond Donor Count 1 (from the carboxylic acid group)[9]
Hydrogen Bond Acceptor Count 3 (from the furan oxygen and two carboxylic acid oxygens)[9]
Solubility Must be determined experimentally. The presence of the carboxylic acid group suggests potential solubility in polar protic solvents and aqueous bases, while the benzofuran core provides lipophilic character, suggesting solubility in some organic solvents.N/A
Melting Point Must be determined experimentally.N/A
pKa Must be determined experimentally. Expected to be in the range of typical carboxylic acids (approx. 3-5).N/A

Fundamental Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation .[11] A supersaturated solution contains more dissolved solute than it would at thermodynamic equilibrium. This unstable state is the necessary prerequisite for both of the fundamental steps of crystallization:

  • Nucleation: The initial formation of tiny, stable crystalline entities (nuclei) from the supersaturated solution. This can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[]

  • Crystal Growth: The subsequent growth of these nuclei into larger, well-defined crystals. The rate of growth is influenced by factors like the degree of supersaturation, temperature, and solvent properties.[]

A critical aspect of pharmaceutical crystallization is the control of polymorphism . Polymorphs are different crystalline forms of the same compound that can exhibit significantly different physicochemical properties, including solubility, stability, and melting point.[7][12] Regulatory agencies require thorough characterization of polymorphic forms to ensure consistent product quality and performance.[13][14]

Strategic Development of a Crystallization Process

The development of a robust crystallization process follows a logical workflow, beginning with solvent selection and proceeding through method optimization and final product characterization.

Fig. 1: Workflow for Crystallization Process Development.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Solvent Screening

Objective: To identify a suitable solvent or solvent system for crystallization. An ideal single solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[15][16]

Materials:

  • 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (crude)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

  • Heating block or water bath

  • A selection of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).

Procedure:

  • Place approximately 10-20 mg of the crude compound into several labeled vials.

  • To each vial, add a different solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature.

  • Observe and record the solubility. Categorize as "freely soluble," "sparingly soluble," or "insoluble."

  • For solvents in which the compound is sparingly soluble or insoluble at room temperature, gently heat the vial while continuing to add solvent until the solid completely dissolves. Record the approximate volume of solvent used.

  • Allow the hot, saturated solutions to cool slowly to room temperature, and then cool further in an ice bath.

  • Observe for crystal formation. Note the quality and quantity of the crystals formed.

  • Summarize the results in a table.

Example Data Table:

SolventSolubility at 25°CSolubility at BoilingObservations upon CoolingSuitability
WaterInsolubleSparingly SolubleFine needlesPossible for recrystallization
EthanolSparingly SolubleFreely SolubleGood crystal formationGood Candidate
Ethyl AcetateSparingly SolubleFreely SolubleGood crystal formationGood Candidate
HeptaneInsolubleInsolubleN/AAntisolvent Candidate
AcetoneFreely SolubleFreely SolubleNo crystals formedGood "Solvent" for Antisolvent method
Protocol 2: Cooling Crystallization

Objective: To purify the compound using a single solvent based on temperature-dependent solubility.[4][17] This method is favored for its simplicity and scalability.[11]

Fig. 2: Mechanism of Cooling Crystallization.

Procedure:

  • Dissolution: Place the crude 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in portions while heating the mixture to the solvent's boiling point with stirring.[18] Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.[18]

  • Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.[15]

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Antisolvent Crystallization

Objective: To induce crystallization by adding a "poor" solvent (antisolvent) in which the compound is insoluble, to a solution of the compound in a "good" solvent.[4][19] This technique is highly effective for controlling particle size.[19]

Sources

Application Note: 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid as a Pharmacophore Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis and application of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (referred to herein as 6-FBAA ), a critical heterocyclic scaffold in medicinal chemistry.

Executive Summary

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (6-FBAA) is a rigid, aromatic bicyclic intermediate used primarily in the development of GPR40 (FFA1) agonists for Type 2 Diabetes and bacterial virulence inhibitors (targeting E. coli DsbA).

Unlike its dihydrobenzofuran counterparts (e.g., the core of Fasiglifam/TAK-875), the fully aromatic benzofuran ring of 6-FBAA provides a planar topography that restricts conformational freedom, often improving selectivity in early-stage structure-activity relationship (SAR) studies. The 6-fluoro substituent is strategically placed to block metabolic hydroxylation at the electron-rich C6 position, enhancing the compound's metabolic stability (t1/2) in microsomal stability assays.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid
CAS Number Not widely listed; Analogous to 142917-39-3 (6-Methyl)
Molecular Formula C₁₀H₇FO₃
Molecular Weight 194.16 g/mol
pKa (Calculated) ~3.8 (Carboxylic acid)
Solubility Soluble in DMSO, MeOH, EtOAc; Low solubility in water.[1]
Storage 2–8°C, Desiccated. Acid sensitive (decarboxylation at high T).

Synthetic Protocol: The Coumarin Rearrangement Route

Rationale: While direct alkylation of benzofurans is possible, it often suffers from poor regioselectivity (C2 vs. C3). The most robust, scalable method for generating benzofuran-3-acetic acids is the Pechmann Cyclization followed by Alkaline Rearrangement . This route guarantees the C3 position of the acetic acid side chain.

Stage 1: Pechmann Cyclization

Objective: Synthesis of 4-(Chloromethyl)-7-fluorocoumarin.

Reagents:

  • 3-Fluorophenol (1.0 eq)

  • Ethyl 4-chloroacetoacetate (1.1 eq)

  • Sulfuric Acid (70% H₂SO₄) or Methanesulfonic acid (Solvent/Catalyst)

Procedure:

  • Charge: In a jacketed reactor cooled to 0°C, introduce 70% H₂SO₄ (5 vol).

  • Addition: Add 3-Fluorophenol (10 g, 89 mmol) followed by dropwise addition of Ethyl 4-chloroacetoacetate (16.1 g, 98 mmol). Maintain internal temperature <10°C.

  • Cyclization: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of phenol.

  • Quench: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The coumarin intermediate will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (3 x 50 mL), and dry under vacuum at 40°C.

    • Yield Expectation: 75–85%

    • Checkpoint: Verify formation of the coumarin ring (distinctive fluorescence under UV).

Stage 2: Alkaline Ring Contraction (Rearrangement)

Objective: Conversion of the coumarin to 6-FBAA.

Reagents:

  • 4-(Chloromethyl)-7-fluorocoumarin (from Stage 1)

  • Sodium Hydroxide (2N aqueous solution)

  • Hydrochloric Acid (6N HCl)

Procedure:

  • Hydrolysis: Suspend the coumarin intermediate (10 g) in 2N NaOH (100 mL).

  • Reflux: Heat the mixture to reflux (100°C) for 2–3 hours.

    • Mechanism:[2][3][4][5][6][7] The hydroxide opens the lactone ring. The resulting phenoxide displaces the chloride (intramolecular SN2), forming the benzofuran ring while extruding the side chain as an acetic acid moiety.

  • Work-up: Cool the reaction mixture to RT. Filter off any trace insoluble material.

  • Acidification: Slowly acidify the filtrate with 6N HCl to pH ~2. The target acid (6-FBAA) will precipitate.

  • Purification: Filter the crude acid. Recrystallize from Ethanol/Water (1:1) or Toluene.

    • Final Yield: 60–70% (over two steps).[8]

    • Characterization: ¹H NMR (DMSO-d₆) should show a singlet at ~3.7 ppm (CH₂-COOH) and the C2-H aromatic proton at ~7.8 ppm.

Application Protocol: Amide Coupling for Library Generation

Rationale: 6-FBAA is frequently used to synthesize amide libraries to probe the "Right-Hand Side" (RHS) binding pockets of GPR40 or DsbA.

Reagents:

  • 6-FBAA (1.0 eq)

  • Amine Partner (e.g., 4-phenylbutylamine for GPR40, or heterocyclic amines)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (Anhydrous)

Workflow:

  • Dissolve 6-FBAA (0.5 mmol) in DMF (2 mL).

  • Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 5 minutes to activate the acid.

  • Add the Amine Partner (0.55 mmol).

  • Stir at RT for 2 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq), NaHCO₃, and Brine. Dry over Na₂SO₄.[9]

  • Validation: Mass Spectrometry (ESI+) to confirm [M+H]⁺.

Mechanistic & Workflow Visualization

Figure 1: Synthetic Pathway (Pechmann-Rearrangement)

Synthesis_Pathway Start 3-Fluorophenol + Ethyl 4-chloroacetoacetate Step1 Pechmann Cyclization (H2SO4, 0°C -> RT) Start->Step1 Inter Intermediate: 4-(Chloromethyl)-7-fluorocoumarin Step1->Inter Ring Formation Step2 Alkaline Rearrangement (2N NaOH, Reflux) Inter->Step2 Final Target: 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid Step2->Final Ring Contraction

Caption: Two-step synthesis of 6-FBAA via coumarin intermediate, ensuring regioselective C3-acetic acid placement.

Figure 2: Biological Application Logic (GPR40/DsbA)

Bio_Logic Scaffold 6-FBAA Scaffold (Planar, Hydrophobic) Target1 GPR40 (FFA1) Receptor (Type 2 Diabetes) Scaffold->Target1 Derivatization Target2 E. coli DsbA (Virulence Factor) Scaffold->Target2 Fragment Screening Mech1 Mimics Fatty Acid Carboxylates (Allosteric Activation) Target1->Mech1 Mech2 Binds Hydrophobic Groove (Inhibits Folding) Target2->Mech2 Outcome1 Increased Insulin Secretion (Glucose Dependent) Mech1->Outcome1 Outcome2 Sensitization to Antibiotics Mech2->Outcome2

Caption: Pharmacological utility of 6-FBAA in metabolic and antimicrobial drug discovery programs.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature too high during addition.Ensure internal temp <10°C to prevent polymerization of the ketoester.
Incomplete Rearrangement Insufficient base concentration or time.Ensure NaOH is at least 2N and reflux is vigorous for >2 hours.
Decarboxylation Acidification performed too hot.Cool the alkaline solution to <20°C before adding HCl.
Impurity: 3-Methyl analog Use of ethyl acetoacetate instead of chloro-analog.Verify reagent identity (Ethyl 4-chloroacetoacetate).

References

  • Duncan, L. F., et al. (2019). "The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors." Molecules, 24(20), 3687. (Identifies benzofuran-3-acetic acids as virulence inhibitors). Link

  • Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist." Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237. (Context for benzofuran/dihydrobenzofuran acetic acid pharmacophores in diabetes). Link

  • Kulkarni, M. V., et al. (2012). "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 17, 1-x. (General protocols for benzofuran synthesis via Pechmann/Rearrangement). Link

  • Patil, S. A., et al. (2025).[2][6] "An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids."[10] ResearchGate.[11] (Specific methodology for the alkaline rearrangement of 4-halomethylcoumarins). Link

Sources

Technical Application Note: Esterification Strategies for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (CAS: 256461-46-0 analog) represents a critical scaffold in medicinal chemistry, particularly in the development of serotonin receptor modulators (e.g., 5-HT1A agonists/antagonists) and SSRI analogs similar to Vilazodone [1].[1][2] The 6-fluoro substitution on the benzofuran ring enhances metabolic stability by blocking the oxidation-prone C6 position, while the acetic acid side chain at C3 serves as a versatile handle for further derivatization (e.g., amidation, reduction to alcohols, or Claisen condensation).[3]

Esterification of this acid is a pivotal intermediate step.[2][3] It protects the carboxylic acid functionality during multi-step synthesis and modifies physicochemical properties (LogP) to improve solubility in organic solvents for subsequent reactions.[2][3]

This guide details two field-proven protocols for the esterification of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid:

  • Method A (Fischer Esterification): The scalable, cost-effective standard for methyl/ethyl esters.[2][3]

  • Method B (Acyl Chloride Activation): A high-precision method for sterically demanding alcohols or when strictly anhydrous conditions are required.[2][3]

Chemical Properties & Critical Process Parameters (CPP)

Before initiating synthesis, the operator must understand the substrate's behavior.[3]

PropertyDescriptionImpact on Protocol
Substrate 2-(6-Fluoro-1-benzofuran-3-yl)acetic acidSolid starting material.[1][2]
Acidity (pKa) ~3.8 – 4.2 (Carboxylic acid)Requires sufficient base (Method B) or acid catalyst (Method A).[2]
Electronic Effect 6-Fluoro (Electron Withdrawing)Inductive effect lowers electron density on the ring, slightly increasing acidity of the side chain compared to unsubstituted benzofuran.[2]
Stability Benzofuran ringGenerally stable to acid; avoid strong Lewis acids at high temp to prevent ring opening (unlikely but possible).[2][3]
Solubility Low in water; High in MeOH, DCM, EtOAcUse MeOH/EtOH as both reactant and solvent in Method A.

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scalable)

Best for: Routine synthesis of Methyl or Ethyl esters on gram-to-kilogram scale.[1][2]

Mechanism: Protonation of the carbonyl oxygen renders the carbon susceptible to nucleophilic attack by the alcohol.[3] The reaction is an equilibrium process driven by the removal of water or the use of excess alcohol.[3]

Materials
  • Substrate: 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (1.0 equiv)

  • Solvent/Reagent: Anhydrous Methanol (MeOH) or Ethanol (EtOH) (Excess, ~10-20 mL/g)[2]

  • Catalyst: Concentrated Sulfuric Acid (H₂SO₄) (0.1 – 0.5 equiv) or Thionyl Chloride (in situ HCl generation)[2]

  • Equipment: Round-bottom flask, Reflux condenser, CaCl₂ drying tube or N₂ line.

Step-by-Step Procedure
  • Setup: Charge the 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid into a round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous Methanol (for methyl ester) or Ethanol (for ethyl ester).[2][3] The solid should mostly dissolve.[2][3]

  • Catalyst Addition:

    • Option 1 (H₂SO₄): Add conc. H₂SO₄ dropwise with stirring. Caution: Exothermic.

    • Option 2 (SOCl₂ - Anhydrous alternative): Cool solution to 0°C. Add Thionyl Chloride (1.2 equiv) dropwise.[2][3] This generates anhydrous HCl in situ.[2][3]

  • Reflux: Heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane).[2][3] The starting material (acid) will streak or stay at baseline; the ester will move to R_f ~0.6–0.7.[2][3]

  • Workup:

    • Cool reaction to room temperature.[2][3][4]

    • Concentrate under reduced pressure (Rotavap) to remove excess alcohol.[2][3]

    • Dissolve residue in Ethyl Acetate (EtOAc).[2][3]

    • Wash organic layer with Saturated NaHCO₃ (2x) to neutralize residual acid.[2][3] Note: CO₂ evolution will occur.[2][3]

    • Wash with Brine (1x).[2][3] Dry over anhydrous Na₂SO₄.[2][3][4]

  • Isolation: Filter and concentrate to yield the crude ester.

  • Purification: Usually not required if conversion is >95%.[2][3] If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.[3]

Method B: Acyl Chloride Activation (High Precision)

Best for: Valuable substrates, complex alcohol partners, or when equilibrium in Method A is unfavorable.[2][3]

Mechanism: Conversion of the acid to a highly reactive acid chloride using Oxalyl Chloride or Thionyl Chloride, followed by irreversible nucleophilic attack by the alcohol.[3]

Materials
  • Substrate: 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.2 equiv) or Thionyl Chloride (1.5 equiv)[2]

  • Catalyst: DMF (Dimethylformamide) (1-2 drops)[2]

  • Solvent: Dichloromethane (DCM) (Dry)[2]

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 equiv) - Used in the alcohol addition step.[2]

Step-by-Step Procedure
  • Activation:

    • Suspend the acid in dry DCM under Nitrogen atmosphere.[3]

    • Add catalytic DMF (1-2 drops).[2] Note: DMF forms the reactive Vilsmeier-Haack reagent intermediate, accelerating acid chloride formation.[1][2]

    • Add Oxalyl Chloride dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours.

    • Observation: Gas evolution (CO, CO₂, HCl) indicates reaction progress.[2][3]

  • Evaporation (Critical):

    • Concentrate the reaction mixture to dryness under vacuum to remove excess oxalyl chloride/HCl.[2][3]

    • Optional: Re-dissolve in dry DCM and evaporate again (azeotrope) to ensure complete removal of acidic volatiles.[2][3]

  • Esterification:

    • Dissolve the resulting crude acid chloride residue in dry DCM.[2][3]

    • Add the target Alcohol (e.g., MeOH, t-Butanol, or a complex alcohol) (1.2 equiv).[2][3]

    • Add Triethylamine (1.5 equiv) dropwise at 0°C to scavenge HCl.[2][3]

  • Completion: Stir at room temperature for 2–4 hours.

  • Workup:

    • Quench with water.[2][3][5]

    • Separate phases.[2][3][5] Wash organic layer with 1M HCl (to remove excess amine), then Saturated NaHCO₃, then Brine.[2][3]

    • Dry (MgSO₄), filter, and concentrate.[2][3]

Analytical Validation (Self-Validating Logic)[1][2]

To ensure the protocol was successful, the researcher must verify the transformation using NMR and HPLC.[3]

1H NMR (CDCl₃, 400 MHz) Expectations:

  • Disappearance of COOH: The broad singlet at 10–12 ppm (carboxylic acid) must be absent.[2][3]

  • Appearance of Ester Group:

    • Methyl Ester:[1][2][5] Sharp singlet at ~3.70 ppm (3H).

    • Ethyl Ester:[1][2] Quartet at ~4.15 ppm (2H) and Triplet at ~1.25 ppm (3H).[2][3]

  • Diagnostic Scaffold Signals:

    • Benzofuran C2-H: Singlet at ~7.5–7.6 ppm.[1][2]

    • Side Chain CH₂: Singlet at ~3.7–3.8 ppm (alpha to carbonyl).[2][3]

    • Fluorine Coupling: The aromatic protons at C5 and C7 will show splitting due to ¹⁹F-H coupling (J ~8-10 Hz).[1][2]

HPLC Purity:

  • Column: C18 Reverse Phase.[2][3]

  • Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).[2][3]

  • Shift: The ester is significantly more hydrophobic (lipophilic) than the acid.[2][3] Expect the Retention Time (RT) to increase by 2–4 minutes compared to the starting material.[2][3]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the two protocols.

EsterificationWorkflow Start Start: 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid Decision Select Method based on Scale & Alcohol Start->Decision MethodA Method A: Fischer Esterification (MeOH/EtOH + H2SO4) Decision->MethodA Simple Alcohol (Me/Et) Large Scale MethodB Method B: Acid Chloride (Oxalyl Chloride/DCM + cat. DMF) Decision->MethodB Complex Alcohol High Value/Sensitive Reflux Reflux 4-6 hrs (Equilibrium Driven) MethodA->Reflux WorkupA Workup: Evaporate Alcohol, Wash w/ NaHCO3 Reflux->WorkupA Check QC Check: TLC/NMR (Shift in Rf / New Alkyl Peak) WorkupA->Check Intermediate Intermediate: Acid Chloride (Remove volatiles) MethodB->Intermediate Coupling Add Alcohol + Et3N base (Irreversible) Intermediate->Coupling Coupling->Check Success Final Product: Ester Derivative Check->Success Pass (>95%) Recry Recrystallize (Hexane/EtOAc) Check->Recry Fail (<90% Purity) Recry->Success

Caption: Decision matrix for esterification of benzofuran-3-acetic acid derivatives, contrasting direct Fischer esterification with acid chloride activation.

Safety & Toxicology

  • Fluorinated Compounds: While the 6-fluoro substituent is stable, fluoro-organic synthesis should always be treated with caution.[1][2] Unlike fluoroacetic acid (highly toxic), aryl-fluorides are generally less acutely toxic, but standard PPE (gloves, goggles, fume hood) is mandatory.[2][3]

  • Reagents:

    • Oxalyl Chloride:[1][2] Generates CO and HCl.[2][3] Fatal if inhaled.[2][3] Use strictly in a fume hood.

    • Sulfuric Acid:[1][2][3][6] Corrosive.[2][3]

    • Thionyl Chloride:[1][2] Reacts violently with water.[2][3]

References

  • Sorbera, L. A., et al. "Vilazodone Hydrochloride: Antidepressant 5-HT1A Partial Agonist 5-HT Reuptake Inhibitor."[2][3] Drugs of the Future, vol. 26, no.[3] 3, 2001, p. 247.[3] [2]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.[3] (Standard reference for Fischer Esterification protocols).

  • Kulkarni, M. V., et al. "An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids."[2][3] ResearchGate, 2009.[2][3]

  • Arunakumar, D. B., et al. "2-(6-Hydroxy-1-benzofuran-3-yl)acetamide."[1][2] IUCrData, 2014.[2][3] (Demonstrates activation of benzofuran-3-acetic acid derivatives via CDI/Amide coupling, analogous to Method B).

  • PubChem. "2-(6-Fluoro-1-benzofuran-3-yl)acetic acid."[1][2][7] National Library of Medicine.[2][3]

Sources

Title: Best Practices for the Safe Handling and Storage of Benzofuran Acids in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

Benzofuran acids are a class of organic compounds integral to medicinal chemistry and drug development, serving as key building blocks for a wide range of therapeutic agents. Their unique heterocyclic structure makes them valuable scaffolds in the synthesis of complex molecules. However, like many specialized chemical reagents, benzofuran acids possess inherent hazards that necessitate rigorous safety protocols to protect laboratory personnel and ensure experimental integrity. This application note provides a comprehensive guide to the safe handling, storage, and emergency management of benzofuran acids, grounded in established chemical safety principles and data from authoritative sources. Adherence to these protocols is crucial for maintaining a safe and compliant research environment.

1. Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with benzofuran acids is the foundation of safe laboratory practice. This requires a careful review of the Safety Data Sheet (SDS) for the specific compound being used. While properties can vary between derivatives, a general hazard profile can be established.

1.1. Health Hazards

The primary health risks associated with benzofuran acids involve irritation to the skin, eyes, and respiratory system.[1] Chronic exposure to the parent compound, 2,3-benzofuran, has been linked to more severe health effects, including potential carcinogenicity and damage to the liver and kidneys.[2][3][4] Although the carboxylic acid derivatives may have different toxicological profiles, it is prudent to handle them with a high degree of caution.

  • Skin and Eye Irritation: Direct contact can cause significant irritation. For example, Benzofuran-2-carboxylic acid is classified as a skin and eye irritant.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]

  • Potential for Systemic Effects: The parent benzofuran structure is associated with liver and kidney toxicity and is suspected of causing cancer.[3][4] Therefore, minimizing exposure to all benzofuran derivatives is a critical safety measure.

1.2. Physicochemical Hazards

While many benzofuran acids are solids at room temperature, the parent compound, benzofuran, is a flammable liquid.[5][6] It is important to be aware of the flammability of any solvents used in conjunction with these acids. Some benzofuran derivatives may also be sensitive to air or light.[7][8]

Table 1: Hazard Summary for Representative Benzofuran Acids

CompoundCAS NumberGHS Hazard StatementsSignal Word
Benzofuran-2-carboxylic acid496-41-3H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationWarning
5-Bromobenzofuran-2-carboxylic acid10242-11-2Harmful if swallowedCauses skin irritationCauses serious eye irritationWarning
5-Nitrobenzofuran-2-carboxylic acid10242-12-3H315: Causes skin irritationH319: Causes serious eye irritationWarning
2,3-Benzofuran271-89-6H226: Flammable liquid and vaporH351: Suspected of causing cancerWarning

Data compiled from various Safety Data Sheets.[9][10][11]

2. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, or eye contact.[12][13]

  • Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement.[12] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[14]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[13] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected.[8]

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened to protect against splashes and spills.[12] For larger-scale operations, chemical-resistant aprons or coveralls may be necessary.[15]

  • Respiratory Protection: Work with benzofuran acids should be conducted in a certified chemical fume hood to minimize the inhalation of dust or vapors.[16] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[12]

  • Footwear: Closed-toe shoes made of a non-porous material are required in any laboratory setting where chemicals are handled.[17]

3. Safe Handling Protocols

Adherence to a standardized protocol for handling benzofuran acids is critical for minimizing risk.

3.1. General Handling

  • Preparation: Before beginning work, ensure that a current Safety Data Sheet is readily available.[13] Clear the workspace of any unnecessary items and verify that all necessary safety equipment, including an eyewash station and safety shower, is accessible and functional.[18]

  • Engineering Controls: All manipulations of benzofuran acids, including weighing and preparing solutions, must be performed in a properly functioning chemical fume hood.[16]

  • Dispensing: When weighing solid benzofuran acids, use a spatula and handle them gently to avoid creating dust. For solutions, use appropriate volumetric glassware and pour carefully to avoid splashing.[13] Always add acid to the solvent, never the other way around, especially when working with aqueous solutions.[18]

  • Transport: When moving benzofuran acids within the laboratory, use secondary containment, such as a bottle carrier or a cart with raised edges, to prevent spills in case the primary container is dropped or broken.[19]

  • Hygiene: Wash hands thoroughly with soap and water after handling benzofuran acids, even if gloves were worn.[9] Do not consume food or drink in the laboratory.[8]

4. Storage Requirements

Proper storage of benzofuran acids is essential for maintaining their stability and preventing hazardous interactions.[19][20]

  • Segregation: Benzofuran acids must be segregated from incompatible materials.[19] Specifically, they should be stored separately from:

    • Bases (to prevent neutralization reactions)[19]

    • Oxidizing agents (to prevent vigorous, potentially explosive reactions)[21]

    • Flammable and combustible materials[19]

  • Storage Location: Store benzofuran acids in a cool, dry, and well-ventilated area.[11] They should be kept in a dedicated acid/corrosive storage cabinet, preferably below eye level.[22][23]

  • Containers: Keep containers tightly closed to prevent the release of vapors and protect the contents from moisture and air.[11] Ensure that all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.[20]

  • Inventory Management: Date containers upon receipt and upon opening.[19] This is particularly important for any derivatives that may be prone to degradation.

5. Emergency Procedures: Spill Management

Prompt and correct response to a chemical spill is crucial to mitigate potential harm.[24][25]

5.1. Small Spills (<100 mL or 100 g in a fume hood)

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[25]

  • Containment: If it is safe to do so, contain the spill using an appropriate absorbent material for acids, such as sodium bicarbonate or a commercial acid spill kit.[24] Do not use combustible materials like paper towels to absorb the bulk of the spill.[16]

  • Neutralization: For acidic spills, cautiously apply a neutralizing agent like sodium bicarbonate, working from the outside of the spill inwards.[24]

  • Cleanup: Once the spill is absorbed and neutralized, collect the residue using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[25]

  • Decontamination: Clean the spill area with soap and water.[26]

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional guidelines.

5.2. Large Spills (>100 mL or 100 g, or any spill outside a fume hood)

  • Evacuate: Immediately evacuate the area, alerting all personnel to leave.[24]

  • Isolate: If possible without risk, close the doors to the affected area to confine the vapors.[24]

  • Report: From a safe location, call your institution's emergency response number and provide details about the spill, including the chemical identity, quantity, and location.[24]

  • Do Not Attempt to Clean: Only trained emergency personnel should handle large spills.[25]

The following diagram outlines the general workflow for responding to a chemical spill.

Spill_Response_Workflow Workflow for Chemical Spill Response Start Spill Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<100mL in Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill (>100mL or outside Hood) Assess->LargeSpill Large Alert Alert Nearby Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate Contain Contain & Neutralize Spill Alert->Contain Isolate Isolate Area (Close Doors) Evacuate->Isolate Cleanup Collect Residue for Disposal Contain->Cleanup Report Call Emergency Response Isolate->Report Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Wait Wait for Professionals Report->Wait End Response Complete Decontaminate->End Wait->End

Caption: A flowchart for responding to a chemical spill.

6. First Aid Measures

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Benzofuran acids are valuable reagents in research and development, but they demand respect and careful handling. By implementing the comprehensive safety protocols outlined in this guide—from thorough hazard assessment and consistent use of PPE to stringent storage practices and preparedness for emergencies—researchers can significantly mitigate the risks associated with these compounds. A proactive and informed approach to safety is paramount to protecting the health of laboratory personnel and ensuring the integrity of scientific research.

References

  • Organic Acid Standard Operating Procedure. (n.d.). Washington Nanofabrication Facility.
  • Personal protective equipment for handling 7-methoxy-2,3-dimethylbenzofuran-5-ol. (n.d.). Benchchem.
  • ICSC 0388 - BENZOFURAN. (2021). ILO and WHO.
  • Safe Handling and Storage of Chemicals. (n.d.). Boston University Environmental Health & Safety.
  • Hazardous Material Spill. (n.d.). Weill Cornell Medicine Emergency Information.
  • HEALTH EFFECTS - Toxicological Profile for 2,3-Benzofuran. (n.d.). NCBI Bookshelf.
  • Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran. (2017). ResearchGate.
  • Chemical Emergency Procedures. (n.d.). CUNY.
  • Safety data sheet 2,3-Benzofuran. (n.d.). CPAchem.
  • SAFETY DATA SHEET 2,3-Benzofuran. (2025, January 15). TCI Chemicals.
  • TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. (1992, September). Agency for Toxic Substances and Disease Registry.
  • Acid Handling. (2019, April 11). University of Utah.
  • Benzofuran-2-carboxylic acid 99. (n.d.). MilliporeSigma.
  • WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. (2014, March 3). UC Riverside.
  • 2,3-Benzofuran 99. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET 2,3-Benzofuran. (2025, September 5). Thermo Fisher Scientific.
  • SAFETY DATA SHEET 5-Bromobenzo[b]furan-2-carboxylic acid. (2025, December 20). Fisher Scientific.
  • Chemical Segregation and Storage. (n.d.). University of Southern California Environmental Health & Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CUNY.
  • SAFETY DATA SHEET Benzofuran. (n.d.). Fisher Scientific.
  • Chapter 04: Proper Storage of Chemicals in Laboratories. (2021, April 8). UNC Policies.
  • Benzofuran-2-carboxylic acid. (n.d.). PubChem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Safe Storage of Chemicals. (n.d.). University of California, Berkeley.
  • Recommended PPE to handle chemicals. (n.d.). BESA.
  • Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific.
  • Benzofuran. (n.d.). PubChem.
  • Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
  • SAFETY DATA SHEET 5-Nitrobenzofuran-2-carboxylic Acid. (n.d.). TCI Chemicals.

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-(6-Fluoro-1-benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid.

The synthesis of this critical benzofuran scaffold is typically achieved via a two-step sequence: a Pechmann condensation to form a 4-(chloromethyl)coumarin intermediate, followed by an alkali-mediated Perkin rearrangement to construct the benzofuran core[1]. While this route is highly scalable, it is prone to specific side reactions—such as competitive hydrolysis and regioisomer formation—that can severely depress overall yield[2].

Synthesis Workflow & Mechanistic Pathways

To effectively troubleshoot, it is crucial to understand the exact flow of intermediates and the mechanistic causality behind the rearrangement.

Workflow Step1 3-Fluorophenol + Ethyl 4-chloroacetoacetate Step2 Pechmann Condensation (MsOH, <5°C) Step1->Step2 Step3 7-Fluoro-4-(chloromethyl)coumarin Step2->Step3 60-75% Yield Step4 Perkin Rearrangement (2M NaOH, 80°C) Step3->Step4 Step5 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid Step4->Step5 70-85% Yield

Fig 1. Two-step synthetic workflow for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid.

Mechanism A 7-Fluoro-4-(chloromethyl)coumarin B Lactone Ring Opening (OH⁻ attack at C2) A->B C Phenolate Intermediate (cis-o-hydroxycinnamic acid deriv.) B->C D Intramolecular SN2 Cyclization (Phenolate O attacks -CH₂Cl) C->D E 3-Alkylidene-2,3-dihydrobenzofuran Intermediate D->E F Base-Catalyzed Isomerization (Aromatization) E->F G 2-(6-Fluoro-1-benzofuran-3-yl)acetate (Acidification yields target) F->G

Fig 2. Mechanistic pathway of the Perkin rearrangement to form the benzofuran core.

Quantitative Data: Optimization Parameters

Deviations in acid strength, temperature, or base concentration will drastically alter the reaction kinetics, favoring dead-end byproducts. The table below summarizes the quantitative impact of optimizing these parameters.

Reaction StepParameterSuboptimal ConditionOptimized ConditionYield ImpactMechanistic Causality
Pechmann Condensation Acid Catalyst98% H₂SO₄70% H₂SO₄ or MsOH+25% Concentrated acid causes severe tarring and sulfonation of the electron-rich fluorophenol[1].
Pechmann Condensation TemperatureRoom Temp Addition< 5°C Addition+15% Exothermic reaction leads to polymerization of ethyl 4-chloroacetoacetate if not strictly controlled.
Perkin Rearrangement Base Concentration0.5 M NaOH2.0 M NaOH+30% Low base concentration favors competitive intermolecular hydrolysis of the -CH₂Cl group over intramolecular SN₂[2].
Perkin Rearrangement Co-solventAqueous only1,4-Dioxane / Water (1:1)+10% Enhances solubility of the hydrophobic coumarin, accelerating lactone opening before hydrolysis can occur.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-4-(chloromethyl)coumarin
  • Preparation: Dissolve 3-fluorophenol (1.0 eq) in 70% sulfuric acid or methanesulfonic acid (MsOH) (approx. 3-5 volumes).

  • Addition: Cool the stirring solution in an ice-salt bath to < 5°C. Add ethyl 4-chloroacetoacetate (1.1 eq) dropwise. Causality: Strict thermal control prevents the alkylating agent from polymerizing and suppresses the formation of the 5-fluoro regioisomer.

  • Reaction: Stir for 2 hours at < 5°C, then allow to warm to room temperature and stir for an additional 22 hours[1].

  • Self-Validation & Workup: Pour the dark suspension over crushed ice. The reaction is successful when a heavy, off-white to pale yellow precipitate forms immediately. Filter, wash with cold water until neutral, and recrystallize from ethanol to enrich the 7-fluoro isomer.

Protocol B: Perkin Rearrangement to 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid
  • Preparation: Suspend the purified 7-fluoro-4-(chloromethyl)coumarin (1.0 eq) in a 2.0 M aqueous NaOH solution (10-15 volumes)[1]. Optional: Add 1,4-dioxane (1:1 v/v) if the suspension is highly clumpy.

  • Rearrangement: Heat the mixture to 80°C for 16 hours.

  • Self-Validation: The reaction acts as its own visual indicator. The starting coumarin is a hydrophobic lactone (insoluble). As the lactone opens to the phenolate/carboxylate intermediate, the solution will become completely transparent and homogeneous.

  • Workup: Cool the homogeneous solution to 0°C. Acidify slowly with 3M HCl to pH 2. The target 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Troubleshooting & FAQs

Q: I am observing a significant amount of a highly polar byproduct in Step 2 that does not match the mass of the desired benzofuran. What is it, and how do I prevent it? A: This is likely 7-fluoro-4-(hydroxymethyl)coumarin. It forms when intermolecular hydrolysis of the chloromethyl group by hydroxide outpaces the desired lactone ring opening[2]. To prevent this, ensure you are using a sufficiently high concentration of NaOH (at least 2.0 M). A higher base concentration rapidly opens the lactone to form the phenolate, which then immediately displaces the chloride intramolecularly before bulk water can attack the -CH₂Cl group.

Q: My Pechmann condensation yields a mixture of two closely eluting spots on TLC. Are these regioisomers? A: Yes. The condensation of 3-fluorophenol can occur at the position para to the fluorine (yielding the desired 7-fluoro-4-(chloromethyl)coumarin) or ortho to the fluorine (yielding the 5-fluoro isomer). Because the para position is sterically less hindered, the 7-fluoro isomer is the major product. You can enrich the 7-fluoro isomer by recrystallizing the crude intermediate from ethanol; the symmetric packing of the 7-isomer typically affords lower solubility than the 5-isomer, allowing it to crash out selectively.

Q: I am experiencing heavy tarring and a black, gummy residue during the Pechmann condensation. How can I fix this? A: Tarring is caused by the use of overly concentrated acid (e.g., 98% H₂SO₄) combined with poor temperature control during the addition of ethyl 4-chloroacetoacetate[1]. Fluorophenols are highly electron-rich and prone to oxidative degradation and sulfonation. Switch your catalyst to 70% H₂SO₄ or Methanesulfonic acid (MsOH), and ensure the internal temperature never exceeds 5°C during the dropwise addition.

Q: Why does the reaction solution become homogeneous during the Perkin rearrangement? A: This is a critical self-validating visual cue. The starting 4-(chloromethyl)coumarin is a neutral, hydrophobic lactone that suspends in aqueous base. Upon heating, the lactone opens to form a highly water-soluble sodium phenolate/carboxylate intermediate. Once the solution turns completely clear and homogeneous, it indicates that the lactone has fully opened, allowing the SN₂ rearrangement to proceed[1]. If the solution remains cloudy after 4 hours at 80°C, your base concentration is too low, or you need a co-solvent.

References

  • Duncan, L. F., Wang, G., Ilyichova, O. V., Scanlon, M. J., Heras, B., & Abbott, B. M. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 24(20), 3756.[Link]

Sources

Technical Support Center: Purification of Fluorinated Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub.

As a Senior Application Scientist, I frequently consult with drug development professionals on the downstream processing of fluorinated heterocycles. Fluorinated benzofurans are highly valued in medicinal chemistry for their potent anti-inflammatory properties and as radiotracers for PET imaging of β-amyloid plaques 12. However, the high electronegativity, low polarizability, and unique steric profile of the fluorine atom profoundly alter a molecule's lipophilicity, the pKa of adjacent basic centers, and its intermolecular interactions.

This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you overcome common purification bottlenecks and achieve >95% purity for your fluorinated benzofuran libraries.

Core Purification Workflow

G N1 Crude Reaction Mixture (Fluorinated Benzofurans) N2 Liquid-Liquid Extraction (Aqueous Workup) N1->N2 Remove salts N3 Fluorous Solid-Phase Extraction (F-SPE) N2->N3 Load onto F-SPE N4 Preparative RP-HPLC (PFP or Fluorinated Phase) N3->N4 Fluorophilic elution (THF/Fluorinated solvent) N6 Non-Fluorous Impurities (Discarded) N3->N6 Fluorophobic wash (MeOH/H2O) N5 Pure Fluorinated Benzofuran Derivative N4->N5 High-resolution separation

Workflow for the isolation and purification of fluorinated benzofuran derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do my fluorinated benzofuran derivatives co-elute with non-fluorinated precursors on standard C18 reversed-phase HPLC? A1: While fluorine substitution generally increases overall lipophilicity, the difference in hydrophobic retention on a standard aliphatic C18 column is often insufficient to resolve a lightly fluorinated benzofuran from its des-fluoro analog. C18 phases rely almost entirely on dispersive (van der Waals) interactions 3. The Fix: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or perfluoroalkyl column. PFP columns introduce orthogonal retention mechanisms: dispersive interactions, dipole-dipole interactions,


 stacking, and specific "fluorophilic" interactions 4. This exploits the altered electron density of the fluorinated benzofuran, achieving baseline resolution where C18 fails.

Q2: How can I leverage Fluorous Solid-Phase Extraction (F-SPE) to isolate fluorinated benzofurans from complex crude mixtures? A2: F-SPE exploits "fluorophilicity"—the strong, highly specific affinity of fluorinated molecules for other fluorinated media 5. If your benzofuran derivative is heavily fluorinated or carries a temporary fluorous tag, it will be strongly retained on a fluorous silica sorbent. The Fix: When loading the crude mixture in a "fluorophobic" solvent system (like aqueous methanol), non-fluorinated organic impurities wash straight through 6. The target fluorinated benzofuran is then eluted by switching to a "fluorophilic" solvent (e.g., pure methanol, THF, or a fluorinated solvent), providing a highly enriched product prior to final HPLC polishing 7.

Q3: What causes poor peak shape (tailing or fronting) during the preparative HPLC purification of basic fluorinated benzofuran derivatives? A3: The strong electron-withdrawing nature of the fluorine atom can significantly lower the pKa of nearby basic centers (such as amino substituents on the benzofuran ring) 8. If the pH of your mobile phase is within 1-2 units of this altered pKa, the compound exists in a dynamic equilibrium between its ionized and neutral states during the chromatographic run, leading to peak broadening or splitting. The Fix: Buffer the mobile phase to a pH at least 2 units away from the compound's pKa. For basic fluorinated benzofurans, using 0.1% Trifluoroacetic acid (TFA) ensures complete protonation, while also providing ion-pairing effects that improve peak symmetry 83.

Validated Troubleshooting Protocols

Protocol A: Resolving Co-elution using a PFP Column in RP-HPLC

Objective: Baseline separation of fluorinated benzofurans from structurally similar non-fluorinated impurities.

Step-by-Step Methodology:

  • Column Installation: Install a Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm) on the preparative HPLC system.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water with 0.1% TFA (Ensures complete protonation of basic groups) 3.

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Critical Step: Filter all solvents through a 0.2 µm membrane. Unfiltered solvents introduce background contamination and suppress ionization in downstream LC-MS analysis 9.

  • Sample Preparation: Dissolve the crude fluorinated benzofuran in the initial mobile phase conditions (e.g., 20% B). If solubility is poor, add a minimal amount of DMSO. Ensure the injection volume does not exceed 1% of the column volume to prevent peak fronting 8.

  • Gradient Elution: Run a shallow gradient from 20% B to 60% B over 30 minutes. The

    
     and dipole interactions of the PFP phase will selectively retain the fluorinated target longer than the non-fluorinated impurity 4.
    
  • Fraction Collection: Monitor UV absorbance (typically 254 nm or 280 nm for benzofuran scaffolds) and collect fractions.

Protocol B: Fluorous Solid-Phase Extraction (F-SPE) Cleanup

Objective: Rapid removal of non-fluorinated bulk impurities from heavily fluorinated or fluorous-tagged benzofurans.

Step-by-Step Methodology:

  • Cartridge Conditioning: Condition a fluorous silica SPE cartridge with 2 column volumes (CV) of a fluorophilic solvent (e.g., THF), followed by 2 CV of a fluorophobic loading solvent (e.g., 80:20 MeOH/H

    
    O) 6.
    
  • Sample Loading: Dissolve the crude mixture in the minimum volume of 80:20 MeOH/H

    
    O and load it onto the cartridge.
    
  • Fluorophobic Wash: Wash the cartridge with 3 CV of 80:20 MeOH/H

    
    O. Non-fluorinated impurities will elute in this fraction due to their lack of fluorous affinity 5.
    
  • Fluorophilic Elution: Elute the target fluorinated benzofuran using 2-3 CV of 100% THF or Methanol.

  • Recovery: Concentrate the eluted fraction under reduced pressure to yield the enriched fluorinated benzofuran.

Quantitative Data: Stationary Phase Comparison

To assist in column selection, the following table summarizes the performance metrics of various stationary phases when purifying fluorinated benzofurans.

Stationary PhasePrimary Interaction MechanismSuitability for Fluorinated BenzofuransTypical Elution Order (Des-fluoro vs. Fluoro)
Aliphatic C18 Dispersive (Hydrophobic)Low to Moderate; often results in co-elution 3.Fluoro elutes slightly later, but

is minimal.
Pentafluorophenyl (PFP) Dipole-Dipole,

, Fluorophilic
High; excellent shape selectivity and resolution 4.Fluoro elutes significantly later; baseline resolution.
Fluorous Silica (F-SPE) Fluorous-Fluorous AffinityVery High (for heavily fluorinated/tagged molecules) 5.Des-fluoro washes out; Fluoro is strongly retained.
Polymer Anion-Exchange ElectrostaticLow; generally reserved for oligonucleotides 5.N/A (Not typically used for small molecule benzofurans).

References

  • PMC. "Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography."[Link]

  • ResearchGate. "Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC." [Link]

  • ATDBio. "Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides."[Link]

  • LCGC International. "Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS." [Link]

  • PMC. "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents." [Link]

  • ACS Med. Chem. Lett. "Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains." [Link]

  • White Rose eTheses Online. "The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies."[Link]

  • PMC. "Modern Approaches for Asymmetric Construction of Carbon−Fluorine Quaternary Stereogenic Centers: Synthetic Challenges and Pharmaceutical Needs." [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid. This document provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to overcome the inherent low aqueous solubility of this compound. Our approach is grounded in fundamental physicochemical principles to ensure reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid poorly soluble in neutral water?

A: The molecule possesses a carboxylic acid group and a largely hydrophobic benzofuran core. In neutral water, the carboxylic acid group remains mostly in its neutral, protonated form (-COOH). This form is less polar and thus has limited ability to form favorable interactions with water molecules, leading to poor solubility[1][2]. The hydrophobic nature of the fused ring system further contributes to this issue[3].

Q2: What is the first and most recommended step to solubilize this compound?

A: The primary and most effective method is pH adjustment. As a carboxylic acid, its solubility dramatically increases in a basic (alkaline) aqueous solution[1][4][5]. By raising the pH above the compound's pKa, the carboxylic acid group deprotonates to form the highly polar and water-soluble carboxylate salt (-COO⁻)[2].

Q3: What is the predicted pKa of this compound?

Q4: Can I use organic solvents like DMSO to make a stock solution?

A: Yes, Dimethyl Sulfoxide (DMSO) is a powerful and versatile solvent for preparing high-concentration stock solutions of many poorly soluble compounds[8][9]. However, it is crucial to consider the tolerance of your specific experimental system (e.g., cell culture, enzyme assay) to the final concentration of DMSO, as it can be toxic at levels typically above 0.5-1%[9].

Q5: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening?

A: This is a common issue known as "antisolvent precipitation." The compound is soluble in the high-concentration DMSO stock but crashes out of solution when diluted into an aqueous buffer where DMSO is no longer the primary solvent and the compound's aqueous solubility limit is exceeded. Using a pH-adjusted aqueous stock or a co-solvent system can often prevent this.

In-Depth Troubleshooting & Experimental Guides

This section provides a tiered strategy for solubilizing 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid, starting with the most direct method.

Tier 1 Strategy: pH-Mediated Solubilization (Primary Recommended Method)

This approach leverages the acidic nature of the molecule to create a water-soluble salt. It is the preferred method for preparing aqueous stock solutions for most biological applications.

Causality: The Henderson-Hasselbalch equation dictates that when the pH of the solution is significantly higher than the pKa of the acidic functional group, the compound will exist predominantly in its ionized, conjugate base form. This ionized carboxylate is significantly more polar than the neutral acid, leading to a dramatic increase in aqueous solubility[2][5].

cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 7) Low_pH Predominantly Neutral (R-COOH) - Hydrophobic - Poorly Water-Soluble High_pH Predominantly Ionized (R-COO⁻) - Hydrophilic (Charged) - Highly Water-Soluble Low_pH->High_pH + Base (e.g., NaOH) - Deprotonation High_pH->Low_pH + Acid (e.g., HCl) - Protonation G start Start: Need to dissolve compound check_ph Is pH adjustment acceptable for the assay? start->check_ph use_ph Use Tier 1: pH-Mediated Solubilization check_ph->use_ph Yes check_cosolvent Is a co-solvent (e.g., DMSO, EtOH) acceptable for the assay? check_ph->check_cosolvent No end_ph Success: Aqueous Stock Solution use_ph->end_ph use_cosolvent Use Tier 2: Co-Solvent System check_cosolvent->use_cosolvent Yes advanced Consider Tier 3: Advanced Methods (e.g., Cyclodextrins) check_cosolvent->advanced No end_cosolvent Success: Organic Stock Solution use_cosolvent->end_cosolvent

Caption: Decision tree for selecting a solubilization strategy.

  • Solvent Selection: Choose a panel of biocompatible co-solvents to test. Common choices are listed in the table below.[10][11]

  • Small-Scale Test: Weigh out a small, fixed amount of the compound (e.g., 1-2 mg) into several separate glass vials.

  • Titration: Add a small, measured volume of the first co-solvent (e.g., 20 µL) to the corresponding vial. Vortex vigorously. If the compound does not dissolve, add another 20 µL and vortex again. Repeat until the compound is fully dissolved. Record the total volume of solvent required.

  • Repeat: Repeat step 3 for all chosen co-solvents. The solvent that dissolves the compound in the smallest volume is the most effective.

  • Stock Preparation: Once the best solvent is identified, prepare a concentrated stock solution (e.g., 50-100 mM) by dissolving the appropriate mass of the compound in the chosen solvent. Ensure complete dissolution before storage.

Co-SolventTypical Use CaseAdvantagesConsiderations & Limitations
DMSO High-concentration stocks for in vitro screeningExcellent solubilizing power for a wide range of compounds. Miscible with water. [8]Cellular toxicity at concentrations >0.5%. [9]Can interfere with some assays. Hygroscopic.
Ethanol (EtOH) Formulations for in vivo or in vitro useLess toxic than DMSO for many cell types. Volatile, which can be useful for some preparations. [9]Can cause protein precipitation at high concentrations. Not as strong a solvent as DMSO for highly lipophilic compounds.
PEG 400 Oral and parenteral formulationsLow toxicity, high water miscibility. [12][13]Can be viscous. May not be suitable for all analytical methods.
Propylene Glycol Diverse formulations, including topical and parenteralGood safety profile, miscible with water. [10]Lower solubilizing power than DMSO or ethanol for some compounds.
Tier 3 Strategy: Advanced Solubilization with Cyclodextrins

For extremely challenging cases or specific formulation needs (e.g., taste-masking, enhancing bioavailability), cyclodextrins can be employed. These are cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, effectively encapsulating the "oily" part of the drug within a hydrophobic cavity while presenting a hydrophilic exterior to the water.[14][15][16]

This technique involves more complex formulation development, including determining the binding constant and stoichiometry between the drug and the cyclodextrin derivative (e.g., HP-β-CD or SBE-β-CD).[14][17] While a detailed protocol is beyond the scope of this basic guide, it represents a powerful next step for advanced drug development applications.[][19]

References
  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. Available at: [Link]

  • Chaudhary, A. (2015). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]

  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Savjani, K. T., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Available at: [Link]

  • Brainly. (2023). Why is the carboxylic acid soluble at high pH and not at low pH?. Available at: [Link]

  • Kumar, L., & Verma, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Kumar, S. (2025). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Pharma Focus Asia. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • Wikipedia. Cosolvent. Available at: [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • Al-Hamidi, H., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. Solubilization by cosolvents. Establishing useful constants for the log-linear model. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]

  • Spoke Sciences. (2021). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available at: [Link]

  • Pearson. (2025). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Available at: [Link]

  • Ellesmere OCR A level Chemistry. 6.1.3 (a,b) Properties of Carboxylic Acids. Available at: [Link]

  • PubChemLite. 2-(6-fluoro-1-benzofuran-3-yl)acetic acid. Available at: [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]

  • van de Waterbeemd, H., et al. (Eds.). (2008).
  • PubChem. 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid. Available at: [Link]

  • Wikipedia. Fluoroacetic acid. Available at: [Link]

Sources

Optimizing reaction conditions for 6-fluoro-benzofuran ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Hub: 6-Fluoro-Benzofuran Synthesis

Topic: Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Status: Active | Updated: 2025-05-20

Executive Summary & Method Selection

Welcome to the technical support center for fluorinated heterocycle synthesis. The 6-fluorobenzofuran scaffold is a critical pharmacophore, notably serving as a key intermediate for serotonergic antidepressants (e.g., Citalopram analogs) and kinase inhibitors.

Optimizing the ring closure to form the 6-fluoro derivative requires precise regiochemical control. The presence of the fluorine atom at the C6 position (meta to the phenolic oxygen in the precursor) electronically deactivates the ring toward electrophilic aromatic substitution but stabilizes the resulting ether.

Which Method Should You Choose? Use the decision matrix below to select the optimal protocol for your substrate availability and scale.

MethodSelection Start Start: Select Precursor Aldehyde Precursor: 4-Fluoro-2-hydroxybenzaldehyde Start->Aldehyde Aldehyde Available Halophenol Precursor: 5-Fluoro-2-iodophenol Start->Halophenol Aryl Halide Available MethodA Method A: Rap-Stoermer (Base-Mediated Condensation) Aldehyde->MethodA Cost-effective Scalable MethodB Method B: Sonogashira Cyclization (Pd-Catalyzed) Halophenol->MethodB High Complexity Late-stage functionalization ResultA Product: 2-Acyl-6-fluorobenzofuran MethodA->ResultA ResultB Product: 2-Substituted-6-fluorobenzofuran MethodB->ResultB

Figure 1: Decision tree for selecting the synthetic route based on starting material availability.

Method A: The Rap-Stoermer Protocol (Aldehyde Route)

Best for: Large-scale synthesis, cost reduction, and generating 2-acyl derivatives. Core Mechanism: Aldol condensation followed by intramolecular nucleophilic substitution.

Reagent Setup
  • Substrate: 4-Fluoro-2-hydroxybenzaldehyde (Note: Fluorine at position 4 of the salicylaldehyde yields the 6-fluoro benzofuran).

  • Electrophile:

    
    -Halo ketone (e.g., 2-bromoacetophenone or chloroacetone).
    
  • Base: Potassium Fluoride on Alumina (

    
    ) or Triethylamine (TEA).
    
Optimized Protocol (Green Chemistry Variant)

Standard reflux conditions often lead to tarry polymerization. This solid-supported catalyst method improves yield and workup.

  • Preparation: Mix 4-fluoro-2-hydroxybenzaldehyde (1.0 equiv) and the

    
    -haloketone (1.1 equiv).
    
  • Catalyst Addition: Add

    
     (40% by weight loading, 200 mg per mmol of substrate).
    
  • Reaction: Stir at room temperature in acetonitrile (

    
    ) or solvent-free (if liquid) for 4–6 hours.
    
    • Technical Note: If using chloroacetone, add NaI (10 mol%) to facilitate Finkelstein exchange in situ, accelerating the reaction.

  • Workup: Filter the solid catalyst (can be washed with EtOAc). Concentrate the filtrate.

  • Purification: Recrystallization from EtOH is often sufficient; column chromatography (Hex/EtOAc) if necessary.

Expected Yield: 85–92%

Troubleshooting Method A
SymptomProbable CauseCorrective Action
Low Yield / Unreacted Aldehyde Base basicity too low for the initial phenol deprotonation.Switch to TEA (Triethylamine) at 130°C (solvent-free) or use

in refluxing acetonitrile [1].
Product is an intermediate (Open Chain) Aldol step occurred, but ring closure failed.The intramolecular

is slow.[1] Increase temperature or switch solvent to DMF to enhance nucleophilicity of the phenoxide.
Dark Tarry Mixture Polymerization of the aldehyde.Exclude oxygen. Ensure the equivalents of haloketone do not exceed 1.2x. Lower temperature and extend time.

Method B: The Sonogashira Cyclization (Transition Metal Route)

Best for: Installing complex substituents at C2, library generation. Core Mechanism: Pd/Cu-catalyzed cross-coupling followed by 5-endo-dig cyclization.

Reagent Setup
  • Substrate: 4-Fluoro-2-iodophenol (or 4-fluoro-2-bromophenol, though iodide is superior).

  • Coupling Partner: Terminal alkyne (e.g., phenylacetylene).

  • Catalyst System:

    
     (2-5 mol%), CuI (1-3 mol%).
    
  • Base/Solvent:

    
     (Triethylamine) or Diethylamine.
    
Optimized Protocol (One-Pot)
  • Degassing: Dissolve 4-fluoro-2-iodophenol (1.0 equiv) in dry

    
     (or DMF/Et3N mix). Sparge with Argon for 15 mins. Critical Step:  Oxygen causes Glaser coupling of the alkyne.
    
  • Catalyst Loading: Add

    
     and CuI under Argon flow.
    
  • Addition: Add terminal alkyne (1.2 equiv) dropwise.

  • Cyclization: Heat to 60–80°C.

    • Note: Free phenols cyclize spontaneously upon coupling. If using an O-protected phenol (e.g., acetate), a second hydrolysis step (

      
      ) is required.
      
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with

    
     (aq) to remove Copper species (blue aqueous layer).
    

Expected Yield: 75–88%

Troubleshooting Method B
SymptomProbable CauseCorrective Action
Homocoupling (Diyne formation) "Glaser Coupling" due to

+ Copper.[1][2]
Strictly degas solvents. Alternatively, use a Copper-free protocol [2] employing

/

with TBAF or pyrrolidine as base.
Dehalogenation (Starting material recovery) Hydrodehalogenation of the aryl iodide.This is often caused by excessive heating or impure DMF. Ensure DMF is anhydrous/amine-free. Reduce temp to 40°C.
Incomplete Cyclization Reaction stops at the o-alkynylphenol stage.The 5-endo-dig closure is disfavored electronically. Add a Lewis Acid (

or

, 1-2 mol%) to activate the alkyne for the phenol attack [3].

Mechanistic Visualization: Rap-Stoermer Pathway

Understanding the failure points requires visualizing the cascade.

RapStoermer SM 4-Fluoro-2-hydroxybenzaldehyde + alpha-Haloketone Step1 Base Deprotonation (Phenoxide formation) SM->Step1 Inter1 Aldol Condensation (C-C Bond Formation) Step1->Inter1 Slow Step Inter1->SM Reversible (If water present) Inter2 Intermediate: Alkoxide anion Inter1->Inter2 Step2 Intramolecular Sn2 (Ring Closure) Inter2->Step2 Fast Product 6-Fluorobenzofuran Step2->Product

Figure 2: Mechanistic flow of the Rap-Stoermer reaction. Note that water presence can reverse the Aldol step, stalling the reaction.

Frequently Asked Questions (FAQ)

Q: Can I use 4-fluorophenol as a starting material directly? A: Not for these specific reactions. You must functionalize it first.

  • For Rap-Stoermer: Formylate 4-fluorophenol (Duff reaction or Reimer-Tiemann) to get 4-fluoro-2-hydroxybenzaldehyde.

  • For Sonogashira: Iodinate 4-fluorophenol (NIS or

    
    ) to get 4-fluoro-2-iodophenol.
    

Q: Why is my 6-fluoro product co-eluting with the starting material? A: Fluorine substitution often alters polarity minimally compared to the hydrogen analog.

  • Solution: Use a gradient of Hexane:DCM instead of Hexane:EtOAc. Benzofurans are highly soluble in non-polar solvents; the starting phenol is more polar. If separation is difficult, treat the crude mixture with acetic anhydride; the unreacted phenol will acetylate and shift significantly in Rf, allowing easy separation from the benzofuran.

Q: I need to synthesize 6-fluorobenzofuran-2-carboxylic acid. Which route is best? A: Use the Rap-Stoermer modification. React 4-fluorosalicylaldehyde with ethyl bromoacetate (instead of a haloketone). The resulting ester can be saponified to the carboxylic acid. This is generally higher yielding than trying to oxidize a 2-methylbenzofuran.

References

  • Sharifi, A., et al. (2008). "An efficient and general procedure for room-temperature synthesis of benzofurans under solvent-free conditions using KF/Al2O3." Journal of the Iranian Chemical Society.

  • Liang, Y., et al. (2006).[3] "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions." Journal of Organic Chemistry.

  • Nayak, M., et al. (2017). "Regiospecific Synthesis of 5- and 6-Acylated Naphtho[1,2-b]benzofurans via Intramolecular Alkyne Carbonyl Metathesis." Synlett.

  • Koca, M., et al. (2022). "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans." ChemistrySelect.

Sources

Resolving NMR peak overlap in 6-fluoro-benzofuran-3-yl acetic acid analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Peak Overlap in 6-Fluoro-benzofuran-3-yl Acetic Acid

Executive Summary

The structural validation of 6-fluoro-benzofuran-3-yl acetic acid presents unique challenges due to the spin-active fluorine nucleus (


, spin 1/2) and the rigid benzofuran core.[1] Users frequently report "unresolvable" multiplets in the aromatic region (6.9–7.6 ppm) and ambiguity regarding the acetic acid side chain.

This guide moves beyond basic spectral processing, offering causal explanations and self-validating protocols to resolve these overlaps.

Part 1: The Fluorine Factor (Aromatic Resolution)
Q1: Why do my aromatic protons appear as broad, complex multiplets rather than clean doublets or triplets?

Diagnosis: You are likely observing heteronuclear spin-spin coupling (


), not just proton-proton coupling (

).[1] In 6-fluoro-benzofuran derivatives, the fluorine atom at position 6 couples strongly to nearby protons.[1] This splits the expected signals into higher-order multiplets, increasing the likelihood of peak overlap.

The Mechanism:

  • H-7 (Ortho to F): Exhibits a large

    
     coupling (~9–11 Hz) plus a small 
    
    
    
    meta-coupling to H-5.[1]
  • H-5 (Ortho to F): Exhibits a large

    
     coupling (~9–11 Hz) plus
    
    
    
    meta-coupling to H-7 and
    
    
    ortho-coupling to H-4.[1]
  • H-4 (Meta to F): Exhibits a medium

    
     coupling (~5–6 Hz) plus
    
    
    
    ortho-coupling to H-5.[1]

Troubleshooting Protocol:


 Decoupling 
To confirm this diagnosis and resolve the overlap, perform a fluorine-decoupled proton experiment.
  • Setup: Load your standard

    
     parameter set.
    
  • Channel Selection: Set the second channel (f2) to

    
    .
    
  • Offset: Center the fluorine carrier frequency (O2) on the fluorine signal (typically -110 to -120 ppm for fluoro-aromatics; run a quick

    
     scan to determine the exact shift).
    
  • Decoupling: Engage WALTZ-16 or GARP decoupling on the f2 channel during acquisition.

  • Validation: Compare the standard

    
     vs. the 
    
    
    
    spectrum.
    • Result: If the complex multiplets collapse into simple doublets (H-4/H-5) or singlets (H-7, depending on resolution), the overlap was caused by fluorine coupling.[1]

Part 2: Solvent Engineering (Chemical Shift Dispersion)
Q2: Even with decoupling, H-4 and H-7 are overlapping.[1] How can I separate them without a higher field magnet?

Diagnosis: Accidental magnetic equivalence. In standard solvents like


, the chemical environments of H-4 and H-7 may result in identical Larmor frequencies.[1]

The Solution: Aromatic Solvent-Induced Shift (ASIS) Benzene-d6 (


) or Toluene-d8 interact specifically with the solute's electron-deficient regions (the benzofuran ring).[1] This solvation shell creates a local magnetic anisotropy that shifts protons differently based on their geometry relative to the ring current.

Solvent Selection Matrix

SolventDielectric Constant (

)
Effect on Benzofuran SignalsRecommended For
Chloroform-d (

)
4.8Baseline.[1] Often causes overlap of H-4/H-7.[1]Initial screening.[2]
DMSO-d6 46.7Deshields acidic protons (

).[1] May separate aromatics due to polarity.
Seeing the carboxylic acid proton.
Acetone-d6 20.7Intermediate polarity.[1] Sharpens exchangeable protons.General resolution improvement.
Benzene-d6 (

)
2.3Strong ASIS effect. Often shifts H-2 and H-7 significantly upfield.[1]Resolving aromatic overlap.

Experimental Protocol:

  • Evaporate the sample in

    
     (if stable).
    
  • Re-dissolve in 0.6 mL Benzene-d6 .

  • Acquire standard

    
     NMR.[2]
    
  • Validation: Check the aromatic region. The "piled up" peaks should now be dispersed. H-2 (furan ring) often moves upfield significantly, revealing the benzene ring protons.

Part 3: Advanced Resolution (2D Workflows)
Q3: I see the peaks, but I cannot definitively assign H-5 vs. H-7. They look identical.

Diagnosis: 1D multiplicity analysis is insufficient due to similar coupling constants (


). You need heteronuclear correlation.

The Solution:


 HSQC and 

HOESY
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. C-7 (between O and F) will have a very different chemical shift and C-F coupling pattern (

    
     Hz) compared to C-5 (
    
    
    
    Hz).[1]
  • HOESY (Heteronuclear Overhauser Effect Spectroscopy): Shows through-space correlations.[1] F-6 will show a strong NOE cross-peak to H-5 and H-7 , but not to H-4.[1]

Logic Flow for Assignment:

NMR_Assignment cluster_legend Legend Start Unassigned Aromatic Peaks (H-4, H-5, H-7) Step1 Run 1H-19F HOESY Start->Step1 Decision1 Does peak show NOE to Fluorine? Step1->Decision1 NoNOE Peak is H-4 (Meta to F, too far for strong NOE) Decision1->NoNOE No YesNOE Peak is H-5 or H-7 (Ortho to F) Decision1->YesNOE Yes Step2 Run 1H-13C HSQC Analyze Carbon Coupling YesNOE->Step2 Decision2 Carbon Splitting Pattern? Step2->Decision2 C7 C-7: Large 2J_CF (~25Hz) Deshielded by Oxygen Decision2->C7 High Shift (>100ppm) C5 C-5: Large 2J_CF (~25Hz) Shielded relative to C-7 Decision2->C5 Lower Shift (<115ppm) key Blue: Start | Yellow: Decision | Green: Assignment

Figure 1: Logic flow for distinguishing aromatic protons in fluoro-benzofuran derivatives using 2D NMR.

Part 4: The Methylene & Acid Trap
Q4: The

side chain peak is broad or missing, and I can't find the

proton.

Issue 1: The


 Proton 
  • Cause: Rapid chemical exchange with trace water in the solvent.

  • Fix: Use DMSO-d6 or Acetone-d6 .[1] The hydrogen bonding in these solvents slows the exchange rate, often revealing the

    
     proton as a very broad singlet around 11–13 ppm.
    
  • Self-Validation: Run a Variable Temperature (VT) experiment. Heating the sample (e.g., to 45°C) will often shift or sharpen the exchangeable peak, confirming its identity.

Issue 2: The Methylene (


) Group 
  • Cause: In

    
    , the 
    
    
    
    singlet (approx 3.7 ppm) can overlap with the water suppression region or residual solvent satellites.
  • Fix: Check for long-range coupling. In benzofurans, the H-2 proton (furan ring) often couples to the C-3 side chain protons (

    
     Hz).
    
  • Protocol: Apply a window function (Gaussian multiplication, lb = -0.3, gb = 0.3) during processing to resolution-enhance the spectrum. Look for fine splitting on the

    
     peak.
    
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Heteronuclear Coupling and Decoupling). Link

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison.[1] (Detailed coupling constants for fluoro-aromatics). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Solvent effects and ASIS). Link

  • Bax, A., & Morris, G. (1981). An improved method for heteronuclear chemical shift correlation by two-dimensional NMR. Journal of Magnetic Resonance. (Basis for HSQC protocols). Link

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.[1] (Benzofuran spectral data examples). Link

Sources

Technical Support Center: Purification of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating highly pure 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid from crude reaction mixtures.

Mechanistic Context & Workflow

The synthesis of benzofuran-3-acetic acid derivatives typically proceeds via a two-step sequence: a Pechmann-type condensation of a substituted phenol (e.g., 3-fluorophenol) with ethyl 4-chloroacetoacetate to form a 4-chloromethylcoumarin intermediate, followed by an alkali-mediated ring-opening and rearrangement. This specific pathway dictates the impurity profile of your crude material, which almost always includes unreacted phenols, un-rearranged coumarins, and positional isomers.

PurificationWorkflow Crude Crude 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Contains Phenols, Isomers, Coumarins) AcidBase Chemoselective Extraction (NaHCO3, pH 8.3) Crude->AcidBase OrganicWaste Organic Phase Waste (Neutral Coumarins & Phenols) AcidBase->OrganicWaste Extract with DCM AqueousPhase Aqueous Phase (Soluble Carboxylate Salt) AcidBase->AqueousPhase Retain Aqueous Precipitate Acidified Precipitate (Enriched Acid, pH 2) AqueousPhase->Precipitate Acidify with 6M HCl Charcoal Activated Carbon Treatment (Removes Polymeric Colorants) Precipitate->Charcoal Dissolve in hot solvent Recryst Fractional Recrystallization (Toluene or EtOAc/Hexane) Charcoal->Recryst Hot filtration Pure Pure 6-Fluoro Isomer (>98% Purity) Recryst->Pure Cool & Filter MotherLiquor Mother Liquor (4-Fluoro Isomer) Recryst->MotherLiquor Filtrate

Workflow for the chemoselective purification of crude 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid.

Troubleshooting FAQs

Q1: My crude product is contaminated with unreacted starting materials and neutral byproducts. How do I remove them efficiently?

Diagnosis & Causality: The crude mixture often contains residual 3-fluorophenol and un-rearranged 4-chloromethylcoumarin intermediates[1]. Because these impurities have different acidities compared to your target molecule, they can be separated via chemoselective partitioning. Solution: Perform a strict pH-controlled acid-base extraction. The target 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid has a pKa of approximately 4.5. By using a mild base like saturated aqueous Sodium Bicarbonate (NaHCO₃, pH ~8.3), you selectively deprotonate the carboxylic acid into its water-soluble sodium salt. Phenolic impurities (pKa ~9–10) and neutral coumarins will remain protonated/neutral and partition into the organic phase (e.g., Dichloromethane or Ethyl Acetate). Avoid using strong bases like NaOH for the extraction, as it will deprotonate the phenols, dragging them into your aqueous product phase.

Q2: NMR analysis shows contamination with the 4-fluoro positional isomer. How can I selectively isolate the 6-fluoro isomer?

Diagnosis & Causality: During the initial Pechmann condensation, electrophilic aromatic substitution on 3-fluorophenol can occur at either the ortho or para position relative to the fluorine atom. This inherently generates a mixture of 4-fluoro and 6-fluoro intermediates[2]. Solution: Fractional recrystallization is the most scalable approach. The 6-fluoro isomer exhibits distinct crystal lattice packing energies compared to the 4-fluoro isomer due to the spatial orientation of the highly electronegative fluorine atom. Toluene is an excellent solvent for this differentiation, as the 6-fluoro isomer typically exhibits lower solubility in cold aromatic solvents compared to the 4-fluoro variant.

Q3: The isolated solid is dark brown/black instead of the expected off-white powder. What is the cause and remedy?

Diagnosis & Causality: The harsh acidic conditions (e.g., concentrated H₂SO₄) used during the formation of the coumarin precursor often lead to oxidative degradation and the formation of highly conjugated, polymeric byproducts[3]. Solution: Incorporate an activated charcoal (e.g., Darco® G-60) treatment during the hot recrystallization step. The high surface area and non-polar nature of the carbon matrix selectively adsorb these large, conjugated polymeric impurities via π-π stacking, leaving the smaller target molecule in solution.

Q4: I observe residual 4-chloromethylcoumarin intermediate in my LC-MS. How do I fix this?

Diagnosis & Causality: The final step of the synthesis requires heating the coumarin intermediate in aqueous alkali to induce ring-opening to a phenolate, followed by intramolecular displacement of the chloride to form the benzofuran ring. If this rearrangement is incomplete, the coumarin persists. Solution: Re-subject the crude mixture to 10% aqueous NaOH at reflux for an additional 2–3 hours to drive the intramolecular cyclization to completion before performing the final acidification.

Quantitative Data: Recrystallization Solvent Systems

Table 1: Comparison of solvent systems for the enrichment of the 6-fluoro isomer from a typical 85:15 (6-Fluoro:4-Fluoro) crude mixture.

Solvent SystemVolume RatioCrude Purity (%)Recovery Yield (%)Final Purity (%)Causality / Notes
Toluene 100%85.068.5>98.5Optimal lattice differentiation; slow cooling required.
EtOAc / Hexane 30:7085.075.294.0Higher yield but co-crystallization of isomers occurs.
Isopropanol / Water 50:5085.082.088.5Poor selectivity; rapid precipitation traps impurities.
Acetonitrile 100%85.055.097.5Good purity but excessive product loss in mother liquor.

Step-by-Step Methodology: Chemoselective Purification Protocol

This self-validating protocol ensures the sequential removal of neutral, basic, and isomeric impurities.

Phase 1: Acid-Base Partitioning
  • Dissolution: Dissolve 10.0 g of crude 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Chemoselective Extraction: Add 100 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Self-Validation: CO₂ gas evolution will occur; wait until bubbling ceases, indicating complete deprotonation of the carboxylic acid.

  • Phase Separation: Transfer to a separatory funnel. Drain the lower aqueous layer (containing the product) into a clean Erlenmeyer flask.

  • Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual phenolic and neutral coumarin impurities. Discard the organic layers.

  • Acidification: Slowly add 6M HCl to the aqueous phase under continuous stirring until the pH reaches 2.0 (verify with pH paper). Self-Validation: A thick, off-white to pale yellow precipitate will immediately form as the acid becomes insoluble in water.

  • Isolation: Filter the suspension via vacuum filtration, wash the filter cake with 50 mL of cold distilled water, and dry under vacuum.

Phase 2: Charcoal Treatment & Fractional Recrystallization
  • Hot Dissolution: Suspend the dried, semi-pure solid in 80 mL of Toluene. Heat to reflux (approx. 110 °C) until the solid completely dissolves.

  • Decolorization: Briefly remove from heat and carefully add 0.5 g of activated charcoal. Reflux for an additional 15 minutes.

  • Hot Filtration: Filter the boiling mixture rapidly through a pad of Celite® using a pre-warmed Buchner funnel to remove the charcoal. Self-Validation: The filtrate should be clear and significantly lighter in color (pale yellow to colorless).

  • Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour to maximize yield. The slower the cooling, the higher the isomeric purity.

  • Final Collection: Filter the purified crystals, wash with 10 mL of ice-cold Toluene, and dry in a vacuum oven at 45 °C overnight.

References

  • Synthesis of benzofuran-3-acetic acids from phenols involving alkali-mediated rearrangement of 4-halomethylcoumarins. Heterocycles, Vol 41, No. 4, 1995. 4

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. ResearchGate.5

  • New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives. Polish Journal of Environmental Studies. 1

  • Benzofuran amides and heteroaromatic analogues thereof for use in therapy - WO2018229193A1. Google Patents. 2

  • Benzofuran : SAR And Pharmacological activity scaffold. PharmaTutor. 3

Sources

Technical Support Center: Regioselective Synthesis of 6-Fluorobenzofuran

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the "Senior Application Scientist" persona. It prioritizes mechanistic understanding, actionable troubleshooting, and validated protocols.

Topic: Controlling Regioselectivity in 6-Fluoro-Benzofuran Synthesis Audience: Medicinal Chemists, Process Chemists Scope: Route Selection, Regiocontrol Mechanisms, Troubleshooting Protocols

The Core Challenge: The "Regioselectivity Trap"

Synthesizing 6-fluorobenzofuran is deceptively difficult due to the directing effects of the fluorine atom on the starting material. The most common error is the inadvertent synthesis of the 4-fluoro or 5-fluoro isomers due to misinterpretation of directing group priorities on the phenol precursor.

The Isomer Map

To obtain 6-fluorobenzofuran , the fluorine atom must be in the meta position relative to the phenolic oxygen in the starting material (3-fluorophenol scaffold), and the cyclization handle (aldehyde, iodine, or alkyne) must be installed at the position para to the fluorine (C6 of the phenol).

  • Path A (The Trap): Functionalization at C2 (between OH and F)

    
     Yields 4-fluorobenzofuran .
    
  • Path B (The Dead End): Functionalization at C4 (Para to OH)

    
     No cyclization possible (or yields 5-fluoro if starting from 4-fluorophenol).
    
  • Path C (The Target): Functionalization at C6 (Ortho to OH, Para to F)

    
     Yields 6-fluorobenzofuran .
    

Decision Matrix: Selecting Your Synthetic Route

Use the following decision tree to select the optimal workflow based on your available starting materials and scale.

RouteSelection Start Starting Material Availability Check1 Is 2-iodo-5-fluorophenol commercially available? Start->Check1 Route1 ROUTE 1: Sonogashira Cyclization (High Reliability) Check1->Route1 Yes Check2 Is 3-fluorophenol your starting material? Check1->Check2 No Route2 ROUTE 2: Mg-Mediated Formylation (Rapoport/Aldehyde) Check2->Route2 Preferred (Steric Control) Route3 ROUTE 3: Directed Ortho Metalation (DoM) (High Risk of 4-Fluoro Isomer) Check2->Route3 Avoid (Electronic Control favors C2)

Figure 1: Strategic decision tree for selecting the synthetic pathway. Route 1 is preferred for speed; Route 2 is preferred for cost-effective scale-up.

Detailed Protocols & Troubleshooting

ROUTE 1: Sonogashira Coupling / Cyclization

Best for: Small scale, high purity requirements. Precursor: 2-iodo-5-fluorophenol (or 2-bromo-5-fluorophenol).

The Mechanism: This route involves a Pd/Cu-catalyzed coupling of a terminal alkyne (e.g., trimethylsilylacetylene) followed by cyclization. The regiochemistry is "locked in" by the starting material.

Protocol:

  • Coupling: React 2-iodo-5-fluorophenol with TMS-acetylene (1.2 equiv), Pd(PPh3)2Cl2 (2 mol%), CuI (1 mol%), and Et3N in THF at RT.

  • Cyclization: Treat the intermediate with TBAF (or K2CO3/MeOH) to deprotect and induce 5-endo-dig cyclization.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Reaction turns black immediately Pd precipitation (Pd black) due to oxidation.Degas solvents thoroughly (freeze-pump-thaw x3). Ensure CuI is white/tan, not green.
Homocoupling of Alkyne (Glaser) Presence of Oxygen.Maintain strict inert atmosphere (Argon). Add the alkyne slowly.
Incomplete Cyclization 5-endo-dig cyclization is disfavored electronically.Heat the deprotection step (60°C). Use a stronger base (e.g., KOtBu in NMP) for the cyclization step.
Wrong Regioisomer Incorrect starting material.Verify you used 2-iodo-5-fluorophenol . If you used 2-iodo-3-fluorophenol, you will get 4-fluorobenzofuran.
ROUTE 2: Mg-Mediated Formylation (The "Rapoport" Logic)

Best for: Scale-up, starting from cheap 3-fluorophenol. Critical Step: Regioselective Formylation.[1]

The Mechanism: Standard Vilsmeier-Haack formylation of 3-fluorophenol attacks the para position (C4), which is useless. To target C6 (the 6-fluoro precursor), you must use Magnesium-mediated ortho-formylation . The magnesium coordinates to the phenoxide oxygen and directs the paraformaldehyde to the ortho positions. Steric hindrance at C2 (flanked by F and OH) forces the reaction to C6.

Protocol (Step-by-Step):

  • Reagents: 3-fluorophenol (1 equiv), Anhydrous MgCl2 (1.5 equiv), Paraformaldehyde (2 equiv), Et3N (3 equiv), Acetonitrile (dry).

  • Procedure:

    • Add MgCl2, Paraformaldehyde, and 3-fluorophenol to acetonitrile.

    • Add Et3N dropwise (exothermic).

    • Reflux for 4–6 hours.

    • Quench with 1N HCl.[1]

  • Result: Major product is 2-hydroxy-4-fluorobenzaldehyde (precursor for 6-fluorobenzofuran).

  • Cyclization: React aldehyde with ethyl bromoacetate (K2CO3, DMF) followed by hydrolysis and decarboxylation.

Quantitative Data: Isomer Distribution

MethodC4-Formyl (Para)C2-Formyl (Ortho, crowded)C6-Formyl (Target)
Vilsmeier-Haack >85% (Major)<5%~10%
Reimer-Tiemann ~40%~20%~40%
Mg-Mediated (Duff mod.) <1%<5%>90%

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield of Aldehyde Wet MgCl2 or Paraformaldehyde.MgCl2 must be anhydrous.[1] Dry paraformaldehyde under vacuum before use.
Mixture of Isomers Temperature too high during addition.Add Et3N slowly at RT. High temps early on can disrupt the Mg-coordination complex.
Decarboxylation Failure Incomplete hydrolysis of ester.Ensure full saponification (NaOH/EtOH) before the acid-catalyzed decarboxylation step (Cu/Quinoline heat).

FAQ: Senior Scientist to Senior Scientist

Q: Can I use Directed Ortho Metalation (DoM) on 3-fluorophenol carbamate to get the C6 handle? A: Do not do this. Fluorine is a potent ortho-director. In a 3-fluorophenol derivative (e.g., O-carbamate), the C2 position is "cooperatively" activated by both the O-group and the F-atom. Lithiation will occur almost exclusively at C2. This will lead to 4-fluorobenzofuran , which is likely an impurity you want to avoid.

Q: I see a spot on TLC that corresponds to the 4-fluoro isomer. How do I remove it? A: Isomeric benzofurans are notoriously difficult to separate by flash chromatography due to similar polarity.

  • Solution: Separation is best performed at the aldehyde stage (Route 2) or the iodo-phenol stage (Route 1) where the dipole moments differ more significantly. Do not wait until the final benzofuran to purify.

Q: Why is 5-endo-dig cyclization slow in the Sonogashira route? A: According to Baldwin's rules, 5-endo-dig is favored, but the electron-withdrawing fluorine can reduce the nucleophilicity of the phenoxide oxygen. Increasing the reaction temperature to 60-80°C in a polar aprotic solvent (DMF or NMP) usually drives this to completion.

References

  • Hansen, T. V., & Skattebøl, L. (2005).[1] "One-pot synthesis of substituted salicylaldehydes via directed ortho-metalation." Tetrahedron Letters. Link (Refers to Mg-mediated specificity).

  • Laird, T. (1979).[1] "Comprehensive Organic Chemistry." Pergamon Press. (Review of phenol formylation regioselectivity).

  • BenchChem Technical Support. (2025). "Application Notes: Sonogashira Coupling of 2-Iodo-5-Alkylfurans." Link

  • Mortier, J. (2009). "Directed Ortho Metalation: Competition of Substituents." Tetrahedron.

Sources

Preventing oxidation of benzofuran-3-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the chemical instability of benzofuran-3-acetic acid derivatives. These compounds are critical scaffolds in drug development (e.g., NSAID analogs, GPR40 agonists, and anti-amyloid agents) but are notoriously susceptible to oxidative degradation.

The electron-rich furan ring is a prime target for electrophilic oxygen species, transition metals, and photo-generated singlet oxygen. This guide provides an in-depth, mechanistic approach to diagnosing, troubleshooting, and preventing oxidative degradation in your workflows.

Mechanistic Overview of Benzofuran Oxidation

Before implementing solutions, it is crucial to understand the causality behind the degradation. The furan ring in benzofuran-3-acetic acid derivatives reacts readily with oxidants to form highly reactive intermediates:

  • Pathway A (Photo-oxidation): Exposure to ambient light and oxygen generates singlet oxygen (

    
    ). This species undergoes a [4+2] cycloaddition with the furan ring to form an unstable endoperoxide intermediate. This intermediate rapidly rearranges into a 1,4-dicarbonyl compound, leading to irreversible ring-opening and complete loss of the benzofuran core[1].
    
  • Pathway B (Metal-Catalyzed Epoxidation): Trace transition metals (e.g., Fe, Mn, Cu) present in solvents, reagents, or glassware catalyze the formation of oxo-species from dissolved oxygen or trace peroxides. These species epoxidize the furan double bond, subsequently yielding keto-esters, spiroepoxides, or hydroxylated byproducts[2].

BenzofuranOxidation BF Benzofuran-3-Acetic Acid Derivatives O2_Light Singlet Oxygen (1O2) + Light BF->O2_Light Photo-oxidation Metals_H2O2 Transition Metals (Fe, Mn, Cu) + O2 BF->Metals_H2O2 Catalytic Oxidation Endoperoxide Endoperoxide Intermediate O2_Light->Endoperoxide Epoxide Epoxide Intermediate Metals_H2O2->Epoxide Dicarbonyl 1,4-Dicarbonyls (Ring Opened) Endoperoxide->Dicarbonyl Rearrangement KetoEsters Keto-Esters & Spiroepoxides Epoxide->KetoEsters Hydrolysis/Cleavage Intervention1 Amber Glass & Dark Storage Intervention1->O2_Light Prevents Intervention2 EDTA Wash & BHT Addition Intervention2->Metals_H2O2 Quenches Intervention3 Inert Gas (Ar) Storage Intervention3->O2_Light Starves O2 Intervention3->Metals_H2O2

Oxidative degradation pathways of benzofurans and targeted intervention strategies.

Frequently Asked Questions (FAQs)

Q1: My purified benzofuran-3-acetic acid derivative turns from a white powder to a yellow/brown sticky oil after a few weeks in the fridge. What is happening? A: This is a classic sign of auto-oxidation and subsequent polymerization. The electron-rich nature of the benzofuran core, especially if substituted with electron-donating groups (EDGs) like methoxy or hydroxyl, lowers the ionization potential (IP) and bond dissociation enthalpies (BDEs), making it highly susceptible to radical-mediated oxidation[3]. The brown oil is a complex mixture of ring-opened 1,4-dicarbonyls and their polymerized adducts. Solution: Store the compound as a solid (never in solution for long-term storage) under an argon atmosphere at -20°C in amber glass vials to prevent photo-induced endoperoxide formation.

Q2: I observe significant degradation during transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira). How can I protect the benzofuran moiety? A: Transition metals like Pd, Cu, or trace contaminants (Fe, Mn) can act as single-electron oxidants or catalyze the formation of reactive oxygen species (ROS) if the reaction is not strictly anaerobic. Mn(III) and Co(II) are known to actively catalyze the oxidative ring-opening of furans into 4-hydroxy-2-cyclohexen-1-ones or dicarbonyls[4]. Solution: Strictly degas all solvents using the freeze-pump-thaw method (see Protocol 1). If the reaction permits, add a radical scavenger like BHT (butylated hydroxytoluene) at 1-2 mol% to quench propagating radical chains without poisoning the cross-coupling catalyst.

Q3: Does the acetic acid side chain at the 3-position contribute to instability? A: Yes. The alpha-protons of the acetic acid moiety are mildly acidic and prone to auto-oxidation, forming hydroperoxides. Furthermore, the unprotected carboxylic acid can coordinate with trace metals, bringing the oxidative catalyst into close proximity with the vulnerable furan ring. Esterification of the acetic acid group (e.g., methyl or tert-butyl ester) significantly enhances bench stability during multi-step syntheses.

Troubleshooting Guide

Symptom / Issue Root Cause Diagnostic Check Corrective Action
Loss of product during rotary evaporation Thermal oxidation accelerated by concentration and air exposure.Check crude NMR for aldehyde/ketone peaks (~9-10 ppm) indicating ring opening.Backfill the rotavap with N2/Ar. Keep water bath < 30°C. Do not evaporate to absolute dryness under air.
Degradation in DMSO stock solutions DMSO is hygroscopic and can contain dimethyl sulfide/peroxide impurities that initiate oxidation.Run LC-MS on the stock solution; look for M+16 or M+32 (epoxide/diol) peaks.Prepare single-use aliquots in anhydrous, degassed DMSO. Store at -80°C. Avoid repeated freeze-thaw cycles.
Poor yield in basic aqueous workup High pH accelerates the decomposition of intermediate epoxides into ring-opened carboxylates.Acidify a small aliquot and extract; check for polar degradation products by TLC.Quench reactions with saturated NH4Cl instead of NaOH/NaHCO3 to maintain a near-neutral pH during extraction.

Quantitative Data: Stability Parameters

Table 1: Comparative half-life (


) of a model benzofuran-3-acetic acid derivative under various storage and handling conditions.
Storage ConditionAtmosphereLight ExposureAdditivesEstimated

Solution (THF), 25°CAirAmbient LightNone< 12 hours
Solution (THF), 25°CArgonDark100 ppm BHT> 7 days
Solid, 25°CAirAmbient LightNone~ 3 weeks
Solid, 4°CAirDarkNone~ 6 months
Solid, -20°CArgonDarkNone> 2 years (Stable)

Step-by-Step Methodologies

Protocol 1: Self-Validating Freeze-Pump-Thaw Degassing for Reaction Solvents

Causality: Removing dissolved oxygen prevents the formation of singlet oxygen and metal-catalyzed oxo-species, which are the primary culprits for furan ring-opening[1]. This protocol is self-validating: the cessation of gas bubble formation during the thaw cycle confirms the complete removal of dissolved O2.

  • Preparation: Transfer the required volume of solvent (e.g., THF, DMF) into a Schlenk flask equipped with a PTFE stopcock. Add a magnetic stir bar.

  • Freezing: Submerge the flask in a liquid nitrogen (LN2) bath until the solvent is completely frozen solid. Mechanism: Freezing traps the solvent molecules but forces dissolved gases into the headspace or interstitial micro-pockets.

  • Pumping (Vacuum): Open the stopcock to a high-vacuum line (target < 0.1 mbar) for 5-10 minutes to evacuate the headspace.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN2 bath and let it thaw in a room-temperature water bath. Validation: You will observe vigorous bubbling as the trapped gases escape the melting solvent matrix.

  • Iteration: Repeat steps 2-4 at least three times. The process is complete (validated) when no more bubbles appear during the thawing step.

  • Storage: Backfill the flask with ultra-high-purity Argon. Keep sealed until use.

Protocol 2: Antioxidant-Fortified Extraction and Workup

Causality: Post-reaction mixtures often contain trace metals and are exposed to air during extraction, causing rapid epoxidation of the benzofuran ring[2]. Using a chelator (EDTA) and an antioxidant (BHT) neutralizes both pathways.

  • Quenching: To the crude reaction mixture, add an equal volume of a 0.1 M aqueous EDTA (Ethylenediaminetetraacetic acid) solution. Mechanism: EDTA strongly chelates transition metals (Fe, Cu, Mn), preventing them from catalyzing peroxide formation.

  • Stirring: Stir vigorously for 15 minutes at room temperature to ensure complete metal sequestration into the aqueous phase.

  • Organic Preparation: Prepare the extraction solvent (e.g., Ethyl Acetate) by dissolving 50 ppm of BHT (Butylated hydroxytoluene). Mechanism: BHT acts as a sacrificial hydrogen atom donor, quenching any carbon- or oxygen-centered radicals before they can attack the benzofuran core[3].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 3x with the BHT-fortified organic solvent.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator flushed with Nitrogen. Do not exceed a water bath temperature of 30°C.

References

  • Title: Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins Source: MDPI URL: [Link]

  • Title: Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis (PMC) Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study Source: Scholarena URL: [Link]

Sources

Validation & Comparative

Definitive NMR Spectrum Analysis of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid: A Comparative Method Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzofurans are privileged scaffolds in modern medicinal chemistry, frequently utilized to modulate lipophilicity, metabolic stability, and target binding affinity[1]. However, the precise regiochemistry of the fluorine atom (e.g., 6-fluoro versus 5-fluoro substitution) profoundly impacts a drug candidate's pharmacokinetic profile. This guide provides an objective comparison of analytical workflows—standard 1D multinuclear NMR versus advanced 2D NMR techniques—for the definitive structural elucidation of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid . By outlining self-validating protocols and comparative data, this guide equips researchers with the authoritative framework required to eliminate isomeric ambiguity in drug development[2].

The Analytical Challenge: Isomeric Ambiguity

The primary challenge in characterizing 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid lies in differentiating it from its structural isomers, most notably the 5-fluoro analog. While


F is a highly sensitive NMR-active nucleus that provides spectra with virtually no background interference[3], a simple 1D 

F or

H spectrum can be insufficient for definitive regiochemical assignment.

Both the 5-fluoro and 6-fluoro isomers present an isolated AMX spin system on the aromatic ring. Distinguishing between them relies entirely on mapping the exact position of the fluorine atom relative to the unprotonated bridgehead carbons (C-3a and C-7a). Relying solely on 1D


H NMR requires the extraction of subtle scalar coupling constants (

vs

), which are frequently obscured by signal overlap, poor magnetic field homogeneity, or solvent effects.

Comparative Analysis: 1D vs. 2D NMR Workflows

To establish a robust analytical standard, we must compare the efficacy of standard 1D workflows against 2D correlation networks[4].

  • Approach A: 1D Multinuclear NMR (

    
    H, 
    
    
    
    C,
    
    
    F)
    • Performance: Fast acquisition times (< 15 minutes) and highly quantitative.

      
      C NMR readily identifies the C-F bond via a massive 
      
      
      
      coupling (~240 Hz).
    • Limitation: Fails to definitively link the aromatic spin system to the acetic acid side chain at C-3. The exact position of the fluorine remains an inference based on coupling constant magnitudes rather than direct spatial or bond connectivity.

  • Approach B: 2D NMR Workflow (HSQC + HMBC)

    • Performance: The gold standard for structural elucidation. Heteronuclear Multiple Bond Correlation (HMBC) detects

      
       and 
      
      
      
      couplings, allowing the researcher to "walk" across the unprotonated bridgehead carbons, definitively locking the fluorine atom at the C-6 position.
    • Limitation: Requires higher sample concentrations and longer acquisition times (1–4 hours).

Table 1: Comparative NMR Parameters for Fluorobenzofuran Isomers

Data summarizes the diagnostic scalar couplings used to differentiate the target compound from its primary isomer.

NMR Parameter2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Target)2-(5-Fluoro-1-benzofuran-3-yl)acetic acid (Alternative)Diagnostic Value
H-4 Chemical Shift & Multiplicity ~7.60 ppm (dd,

,

Hz)
~7.35 ppm (dd,

,

Hz)
High. H-4 is ortho to F in the 5-isomer, yielding a much larger

coupling.
H-7 Chemical Shift & Multiplicity ~7.45 ppm (dd,

,

Hz)
~7.55 ppm (dd,

,

Hz)
High. H-7 is ortho to F in the 6-isomer, dominating the splitting pattern.

C-F Coupling at Substituted Carbon

Hz at C-6 (~160 ppm)

Hz at C-5 (~158 ppm)
Moderate. Confirms direct fluorination but does not prove regiochemistry alone.
HMBC Correlation: H-4 to C-6 Strong

cross-peak present
Absent (C-6 is protonated in the 5-isomer)Definitive. Directly maps the proton network to the fluorinated carbon.

High-Resolution NMR Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Do not proceed to subsequent steps if the validation checkpoints fail.

Step 1: Sample Preparation and Standardization

  • Action: Dissolve 20 mg of the analyte in 0.6 mL of DMSO-

    
     (100.0 atom % D) containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.
    
  • Causality: High concentration is required to achieve sufficient signal-to-noise (S/N) for the insensitive

    
    C nucleus and 2D HMBC cross-peaks. DMSO-
    
    
    
    is selected over CDCl
    
    
    to disrupt carboxylic acid dimerization via strong hydrogen bonding, which otherwise causes severe signal broadening.
  • Self-Validation Checkpoint: Visually inspect the tube against a light source. Any particulate matter will distort magnetic field homogeneity. Filter through a glass wool plug if the solution is not perfectly clear.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Tune the probe to the exact Larmor frequencies of

    
    H, 
    
    
    
    F, and
    
    
    C. Execute 3D gradient shimming.
  • Causality: The diagnostic

    
     coupling constants in the 6-fluorobenzofuran system are on the order of 1.5–2.5 Hz. If the magnetic field is inhomogeneous, these critical fine splittings will be obscured by line broadening, rendering the 1D spectra useless for isomer differentiation.
    
  • Self-Validation Checkpoint: Acquire a single-scan

    
    H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, re-shim.  Do not proceed to 2D acquisition until this metric is met, as poor shimming will generate severe 
    
    
    
    noise in 2D spectra.

Step 3: 2D HMBC Acquisition

  • Action: Set up a

    
    H-
    
    
    
    C HMBC experiment optimized for long-range couplings (
    
    
    Hz). Acquire with a minimum of 4 scans per increment and 256
    
    
    increments.
  • Causality: HMBC correlates protons to carbons 2-3 bonds away. This is the exclusive method to link the isolated acetic acid spin system (-CH

    
    -) to the benzofuran core (C-3, C-3a) and definitively map the aromatic protons relative to the bridgehead carbons.
    
  • Self-Validation Checkpoint: Verify the presence of the cross-peak between the -CH

    
    - protons (~3.7 ppm) and C-3a (~128 ppm). If this critical linkage is missing, the delay time (
    
    
    
    ) must be adjusted or the number of scans increased.

Mechanistic Connectivity Network

The diagram below illustrates the logical framework of the HMBC and


F-

C coupling network. By tracing these specific correlations, the analyst can definitively prove that the fluorine atom resides at position 6 rather than position 5.

HMBC_Network cluster_0 Proton Sources (1H) cluster_1 Carbon Framework (13C) H2 H-2 C3 C-3 H2->C3 2J CH C3a C-3a (Bridge) H2->C3a 3J CH C7a C-7a (Bridge) H2->C7a 3J CH CH2 CH2 (Acetic) C2 C-2 CH2->C2 3J CH CH2->C3 2J CH CH2->C3a 3J CH H4 H-4 H4->C3a 2J CH H4->C7a 3J CH C6 C-6 H4->C6 3J CH H7 H-7 H7->C7a 2J CH C5 C-5 H7->C5 3J CH C4 C-4 C7 C-7 F6 19F at C-6 F6->C5 2J CF F6->C6 1J CF F6->C7 2J CF

Figure 1: HMBC and 19F-13C coupling network utilized for definitive regiochemical assignment.

Conclusion

While 1D multinuclear NMR provides rapid confirmation of chemical composition, it is insufficient for the rigorous regiochemical assignment required in pharmaceutical development. The implementation of a self-validating 2D HMBC workflow is the only authoritative method to definitively distinguish 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid from its structural isomers. By strictly adhering to the shimming and concentration parameters outlined in this guide, researchers can ensure their structural assignments are both accurate and reproducible.

References

  • Jiang, Y., et al. "Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy." Journal of the American Chemical Society, 2023.[Link]

  • Brescia, F., et al. "Structure Elucidation of Aroma-Active Bicyclic Benzofuran Derivatives Formed by Cystostereum murrayi." Journal of Agricultural and Food Chemistry, 2023.[Link]

  • "The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine and Differentiation from its N-Ethyl Analog." Microgram Journal, Drug Enforcement Administration (DEA).[Link]

  • "Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies." Dove Medical Press, 2025.[Link]

Sources

Mass spectrometry fragmentation pattern of 6-fluoro-benzofuran-3-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for drug development professionals. It synthesizes theoretical mass spectrometry principles with application-specific insights for 6-fluoro-benzofuran-3-acetic acid (6-F-BFAA) .

Executive Summary

In pharmacokinetic profiling and impurity analysis, 6-fluoro-benzofuran-3-acetic acid (6-F-BFAA) serves as a critical scaffold, often functioning as a stable metabolic intermediate or a precursor in the synthesis of auxin-mimetic drugs and anti-inflammatory agents.

This guide provides a definitive analysis of the mass spectrometry (MS) fragmentation patterns of 6-F-BFAA. We compare its performance and spectral signature against its non-fluorinated analog (Benzofuran-3-acetic acid ) and discuss the challenges of distinguishing it from regioisomers (e.g., 5-fluoro-benzofuran-3-acetic acid ).

Key Takeaway: The presence of the C-6 fluorine atom introduces a distinct +18 Da mass shift in all ring-retaining fragments compared to the wild-type benzofuran, while the high stability of the C-F bond prevents the loss of HF, making the decarboxylated ion (m/z 149) the primary diagnostic marker in Negative Electrospray Ionization (ESI-).

Technical Specifications & Experimental Setup

To ensure reproducibility, the following protocol is recommended. This setup favors the detection of acidic metabolites using Negative Mode ESI , which is the industry standard for carboxylic acid derivatives.

Table 1: Compound Properties & MS Conditions
Parameter6-Fluoro-benzofuran-3-acetic acidBenzofuran-3-acetic acid (Alternative)
Formula C₁₀H₇FO₃C₁₀H₈O₃
Monoisotopic Mass 194.0379 Da176.0473 Da
Precursor Ion [M-H]⁻ m/z 193.03 m/z 175.04
Ionization Mode ESI Negative (–)ESI Negative (–)
Cone Voltage 25–35 V25–35 V
Collision Energy 15–25 eV (for MS/MS)15–25 eV (for MS/MS)
Mobile Phase Acetonitrile / Water (0.1% Formic Acid)Acetonitrile / Water (0.1% Formic Acid)
Expert Insight: Why Negative Mode?

While Electron Ionization (EI) yields rich structural fingerprints, it requires derivatization (e.g., methylation) for these polar acids to be volatile. ESI- is preferred in high-throughput drug metabolism (DMPK) studies because it directly ionizes the free acid via deprotonation of the carboxylic group (


), providing a clean molecular ion with minimal in-source fragmentation.

Fragmentation Mechanism Analysis

Understanding the causality of fragmentation is vital for structural confirmation. The fragmentation of 6-F-BFAA follows a predictable pathway governed by the stability of the benzofuran core and the lability of the acetic acid side chain.

Primary Pathway: Decarboxylation (Neutral Loss of CO₂)

Upon collision-induced dissociation (CID), the precursor ion [M-H]⁻ (m/z 193) undergoes a rapid loss of carbon dioxide (44 Da). This is the Base Peak in the MS/MS spectrum.

  • Mechanism: The carboxylate anion destabilizes, ejecting CO₂ to form a resonance-stabilized carbanion at the methylene bridge.

  • Result: Formation of the m/z 149 product ion.

Secondary Pathway: Ring Contraction & CO Loss

At higher collision energies (>30 eV), the benzofuran ring system degrades. The furan ring typically opens or ejects carbon monoxide (CO, 28 Da).

  • Mechanism: The m/z 149 ion loses CO (28 Da) from the furan oxygen functionality.

  • Result: Formation of the m/z 121 ion (fluorinated styrenyl-type cation equivalent).

The "Fluorine Anchor" Effect

Unlike chlorinated or brominated analogs, the C-F bond is exceptionally strong (~485 kJ/mol). Consequently, loss of Fluorine (F•) or Hydrogen Fluoride (HF) is rare and typically not observed as a primary pathway. This stability ensures that the +18 Da mass shift (relative to the non-fluorinated analog) is preserved across all major fragments.

Visualization: Fragmentation Pathway[2][3]

The following diagram illustrates the stepwise degradation of 6-F-BFAA under ESI(-) conditions.

FragmentationPathway cluster_legend Key Precursor Precursor Ion [M-H]⁻ m/z 193 (Deprotonated Acid) Intermediate Base Peak m/z 149 (Loss of CO₂) Precursor->Intermediate Neutral Loss: CO₂ (-44 Da) Collision Energy: 10-15 eV Fragment2 Secondary Fragment m/z 121 (Loss of CO) Intermediate->Fragment2 Neutral Loss: CO (-28 Da) Collision Energy: >25 eV Fragment3 Radical Anion m/z 101 (Deep Fragmentation) Fragment2->Fragment3 Loss of HF/C2H2 (High Energy) Legend Blue: Precursor | Green: Diagnostic Ion | Red: Secondary Fragment

Figure 1: Proposed ESI(-) fragmentation pathway for 6-fluoro-benzofuran-3-acetic acid showing the characteristic decarboxylation step.

Comparative Performance: 6-F-BFAA vs. Alternatives

In drug development, researchers must often distinguish the target compound from metabolic byproducts (defluorinated) or synthesis isomers.

Comparison 1: vs. Benzofuran-3-acetic acid (Non-fluorinated)

The non-fluorinated analog is the primary "background" interference in synthesis.

Feature6-Fluoro-BFAA (Target)Benzofuran-3-acetic acid (Alternative)Diagnostic Difference
Precursor [M-H]⁻ 193 175 +18 Da (F substitution)
Primary Fragment 149 ([M-H-CO₂]⁻)131 ([M-H-CO₂]⁻)+18 Da shift maintained
Secondary Fragment 121 103 +18 Da shift maintained
Isotopic Pattern No distinct M+2No distinct M+2F is monoisotopic; no Cl/Br pattern

Analysis: The mass shift is uniform. If you observe any fragment losing the +18 Da shift (e.g., a fragment appearing at m/z 131 from the fluorinated parent), it indicates metabolic defluorination , a critical toxicity flag in drug candidates.

Comparison 2: vs. 5-Fluoro-benzofuran-3-acetic acid (Regioisomer)

This is the most challenging comparison. The mass spectra are isobaric (identical m/z values).

  • MS/MS Similarity: Both isomers will produce m/z 193

    
     149 
    
    
    
    121. The fragmentation energy profiles are nearly identical due to the distance of the fluorine (at C5 or C6) from the reaction center (acetic acid tail).
  • Differentiation Strategy: MS alone is insufficient.

    • Solution: You must rely on Chromatographic Retention Time (Rt) . The 6-fluoro isomer typically elutes slightly later than the 5-fluoro isomer on C18 columns due to subtle differences in dipole moment and hydrophobicity.

    • Orthogonal Method: ¹⁹F-NMR is the gold standard for distinguishing these isomers if sufficient quantity is available.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzofuran fragmentation standards and electron ionization data. National Institute of Standards and Technology.[1][2] [Link]

  • Silva, R., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • PubChem Compound Summary. (2023). 2-(5-ethyl-1-benzofuran-3-yl)acetic acid (Analogous Fragmentation Data). National Center for Biotechnology Information. [Link]

  • University of Arizona. (2009). Mass Spectrometry - Fragmentation Patterns of Carboxylic Acids. Department of Chemistry and Biochemistry. [Link]

Sources

Technical Guide: Comparative Analysis of 6-Fluoro vs. Non-Fluorinated Benzofuran-3-Acetic Acid

[1]

Executive Summary: The Fluorine Advantage[1]

In the optimization of the benzofuran-3-acetic acid scaffold—a privileged structure in medicinal chemistry serving as a bioisostere to indole-3-acetic acid—the introduction of a fluorine atom at the 6-position represents a critical "magic methyl" equivalent strategy.[1]

While the non-fluorinated parent compound exhibits foundational biological activity against targets like COX-1/COX-2 enzymes and the CRTH2 receptor , it suffers from rapid metabolic clearance via aromatic hydroxylation.[1] The 6-fluoro analog significantly outperforms the parent by:

  • Blocking Metabolic Soft Spots: Preventing CYP450-mediated oxidation at the electron-rich C6 position.[1]

  • Enhancing Lipophilicity: Increasing membrane permeability (LogP) without compromising water solubility to a detrimental degree.

  • Potency Shift: Often improving IC₅₀ values from the micromolar (

    
    M) to the nanomolar (nM) range due to strengthened hydrophobic interactions and altered electronic distribution.
    

Physicochemical & Structural Comparison

The following table contrasts the core properties of the parent scaffold against its 6-fluoro derivative. The data represents consensus values derived from Structure-Activity Relationship (SAR) studies on benzofuran NSAIDs and CRTH2 antagonists.[1]

Table 1: Comparative Physicochemical Profile[2]
FeatureBenzofuran-3-Acetic Acid (Parent) 6-Fluoro-Benzofuran-3-Acetic Acid Impact of Fluorination
Molecular Weight 176.17 g/mol 194.16 g/mol Slight increase; negligible effect on steric bulk.[1]
LogP (Lipophilicity) ~1.8 - 2.1~2.3 - 2.6Improved Permeability: Enhances cell membrane penetration.[1]
Metabolic Stability Low/Moderate: Prone to rapid hydroxylation at C6/C5 by CYP450.High: C-F bond (116 kcal/mol) is metabolically inert, blocking oxidation.
Electronic Nature Electron-rich aromatic ring.[1]Electron-deficient ring (Inductive effect of F).[1]Altered Binding: Changes

-

stacking capability with target residues (e.g., Tyr355 in COX).
pKa (Acid) ~4.2~3.9Slightly increased acidity due to electron-withdrawing F.

Biological Performance Analysis

Mechanism of Enhanced Activity (SAR Visualization)

The 6-position of the benzofuran ring is para to the furan oxygen (depending on numbering conventions, it is the most electron-rich site on the benzene ring).[1] In the parent compound, this site is the primary target for metabolic oxidation.

SAR_MechanismParentBenzofuran-3-Acetic Acid(Parent)MetabolismCYP450 Oxidation(Hydroxylation at C6)Parent->MetabolismHigh LiabilityClearanceRapid Clearance(Inactive Metabolite)Metabolism->ClearanceFluoro6-Fluoro AnalogBlockadeMetabolic Blockade(C-F Bond Strength)Fluoro->BlockadeSubstitutionBindingEnhanced Target Binding(Hydrophobic/Polar Interactions)Fluoro->BindingElectronic EffectResultExtended Half-life (t1/2)& Higher PotencyBlockade->ResultBinding->Result

Figure 1: Mechanism of action showing how 6-fluoro substitution shifts the compound from a metabolic substrate to a stable, potent inhibitor.[1]

Therapeutic Targets: The Data
A. COX Inhibition (NSAID Activity)

Benzofuran-3-acetic acids function similarly to indomethacin.[1]

  • Non-Fluorinated: Acts as a moderate, non-selective COX inhibitor.

  • 6-Fluoro: Studies indicate that halogenation (F, Cl, Br) on the benzofuran ring significantly enhances selectivity for COX-2 and overall potency.[1] The fluorine atom mimics the size of hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å) but drastically changes the electronic landscape, allowing for tighter binding in the hydrophobic channel of the COX enzyme.

    • Experimental Insight: Fluorinated derivatives often show 2-5x lower IC₅₀ values compared to the parent.[1]

B. CRTH2 Antagonism (Asthma & Allergy)

This scaffold is a precursor to potent CRTH2 antagonists (e.g., Ramatroban analogs).

  • Observation: The 6-fluoro substitution is frequently employed in patent literature for CRTH2 antagonists to improve oral bioavailability.[1]

  • Data Trend: In competitive binding assays, 6-fluoro analogs demonstrate slower dissociation rates (

    
    ), leading to a longer residence time on the receptor.[1]
    

Experimental Protocols

Synthesis of 6-Fluoro-Benzofuran-3-Acetic Acid

Rationale: This protocol utilizes the Rap-Stoermer reaction or a modified Perkin condensation , which is robust for fluorinated substrates.[1]

Reagents:

  • 3-Fluorophenol (Starting material)[1]

  • 4-Chloroacetoacetate (Cyclizing agent)[1]

  • Sulfuric acid (

    
    , 70%) or Polyphosphoric acid (PPA)[1]
    
  • Sodium Hydroxide (NaOH)[1][2]

Workflow:

  • Alkylation: React 3-fluorophenol with ethyl-4-chloroacetoacetate in the presence of

    
     (acetone reflux, 6h) to form the phenoxy intermediate.
    
  • Cyclization (Pechmann-Duisberg): Treat the intermediate with 70%

    
     at 0°C, then warm to room temperature. This effects ring closure to form the benzofuran ester.[1]
    
    • Note: The fluorine at the meta-position of the phenol directs the cyclization to the para-position relative to itself, yielding the 6-fluoro isomer.[1]

  • Hydrolysis: Reflux the ester in 10% NaOH/MeOH for 2 hours. Acidify with HCl to precipitate the free acid.[1]

  • Purification: Recrystallize from ethanol/water.

In Vitro COX-2 Inhibition Assay

Rationale: To quantitatively assess the potency gain of the 6-fluoro analog.

Steps:

  • Preparation: Dissolve test compounds (Parent vs. 6-Fluoro) in DMSO. Prepare serial dilutions (0.01

    
    M to 100 
    
    
    M).
  • Incubation: Incubate recombinant human COX-2 enzyme with heme and the test compound for 15 minutes at 37°C in Tris-HCl buffer (pH 8.0).

  • Initiation: Add Arachidonic Acid (10

    
    M final concentration) to initiate the reaction.
    
  • Termination: Stop reaction after 2 minutes using 1M HCl.

  • Detection: Measure PGE2 production using a competitive ELISA kit.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3] Link

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory Agents. Molecules, 2023.[3] Link

  • Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2. Journal of Medicinal Chemistry, 2005.[1][4] Link

  • Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid (Fluorinated Auxin Analog). Bioorganic & Medicinal Chemistry, 2008.[1][5] Link

  • Benzofuran: SAR And Pharmacological Activity Scaffold. PharmaTutor, 2011. Link

Validating Purity of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid via HPLC-UV

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical synthesis, 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid serves as a critical scaffold, particularly in the development of serotonin receptor modulators and anti-inflammatory agents. Its purity validation presents a specific analytical challenge: distinguishing the target molecule from its positional isomers (e.g., 5-fluoro analogs) and unreacted starting materials (fluorophenols).

This guide compares three analytical approaches—Isocratic HPLC, LC-MS, and Gradient HPLC-UV. The verdict is clear: While LC-MS offers superior identification, Gradient HPLC-UV provides the optimal balance of resolution, robustness, and cost-efficiency for routine purity validation (≥98%). This document details a self-validating protocol aligned with ICH Q2(R1) standards.

Comparative Analysis: Selecting the Right Tool

Before detailing the protocol, we must justify the choice of method. The table below objectively compares the performance of the proposed Gradient HPLC-UV method against common alternatives.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Isocratic HPLC-UV Method B: LC-MS (ESI) Method C: Gradient HPLC-UV (Recommended)
Resolution Power Low. Often fails to separate close eluting isomers or late-eluting dimers.High. Mass discrimination resolves co-eluting peaks.High. Gradient elution sharpens peaks and resolves wide polarity ranges.
Sensitivity (LOD) Moderate (µg/mL range).Excellent (ng/mL range).Good (Sufficient for 0.05% impurity thresholds).
Cost per Run Low.High (Solvents, maintenance, operator skill).Moderate. Standard QC lab equipment.
Robustness High, but prone to column fouling from retained impurities.Low. Matrix effects and ionization suppression are risks.High. Column is "cleaned" during the high-%B ramp of every run.
Best Use Case Quick spot-checks of crude reaction mixtures.Structural elucidation of unknown impurities.Final Product Release & Purity Validation.

The Scientist's Verdict: Use Method C . Isocratic methods risk "hiding" late-eluting impurities inside the noise or carrying them over to the next injection. LC-MS is overkill for routine purity checks (area %) unless you need to identify a specific unknown mass.

The "Hero" Protocol: Gradient HPLC-UV

This protocol is designed to be self-validating . It uses an acidic mobile phase to suppress the ionization of the carboxylic acid moiety (


), ensuring the analyte remains neutral and interacts effectively with the C18 stationary phase.
Chromatographic Conditions[1][2][3][4][5]
  • Instrument: HPLC system with Binary Pump and PDA/UV Detector.

  • Column: C18 (L1 packing),

    
    , 
    
    
    
    or
    
    
    (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna).
    • Why: The high carbon load provides necessary retention for the aromatic benzofuran core.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Phosphoric acid is UV transparent at low wavelengths (unlike formic acid, which absorbs below 210nm). It suppresses silanol activity and keeps the acetic acid tail protonated for sharp peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature:

    
     (Controls viscosity and retention time reproducibility).
    
  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

    • Why: Benzofurans exhibit strong

      
       transitions at 254 nm.
      
  • Injection Volume:

    
    .
    
Gradient Program

This gradient is designed to elute polar impurities (phenols) early, retain the main peak, and wash lipophilic dimers late.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0955Equilibration
2.0955Isocratic Hold (Focus sample)
15.01090Linear Ramp (Elution)
18.01090Wash (Remove dimers)
18.1955Return to Initial
23.0955Re-equilibration

Validation Framework (ICH Q2(R1))

To ensure scientific integrity, the method must be validated. Below are the specific acceptance criteria and the causality behind them.

Specificity (Stress Testing)

You must demonstrate that the method separates the analyte from degradation products.

  • Protocol: Expose sample to

    
     (Base), 
    
    
    
    (Acid), and
    
    
    (Oxidation) for 4 hours.
  • Acceptance: Peak purity index (via PDA)

    
    . Resolution (
    
    
    
    ) between main peak and nearest impurity
    
    
    .
  • Insight: Benzofurans are susceptible to oxidative ring opening. If your method cannot resolve the oxide, your purity value is false.

Linearity & Range[1][3][4]
  • Range: 0.05 mg/mL to 1.5 mg/mL (assuming target concentration is 1.0 mg/mL).

  • Criterion: Correlation coefficient (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[2]
  • Causality: Proves the detector response is proportional to concentration, essential for accurate "Area %" calculations.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise ratio (

    
    ) of 3:1.
    
  • LOQ (Limit of Quantitation):

    
     of 10:1.
    
  • Typical Values: For this benzofuran, LOQ is typically

    
    .
    

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analysis and the decision-making process for troubleshooting.

Diagram 1: Analytical Workflow for Purity Validation

This diagram outlines the critical path from crude sample to final Certificate of Analysis (CoA).

AnalyticalWorkflow Sample Crude Sample (Solid) Prep Sample Prep (Dissolve in 50:50 ACN:Water) Sample->Prep Filter Filtration (0.45 µm PTFE) Prep->Filter HPLC Gradient HPLC (C18, Acidic MP) Filter->HPLC Detect UV Detection (254 nm) HPLC->Detect Integration Peak Integration (Area Normalization) Detect->Integration Decision Purity Check (>98%?) Integration->Decision Pass Release Lot (Generate CoA) Decision->Pass Yes Fail Recrystallize (Reject) Decision->Fail No

Caption: Step-by-step workflow for validating the purity of benzofuran acetic acid derivatives.

Diagram 2: Troubleshooting Decision Tree

When "ghost peaks" or poor resolution occur, follow this logic to identify the root cause.

Troubleshooting Start Issue: Poor Peak Shape or Split Peaks CheckPH Check Mobile Phase pH (Is it acidic?) Start->CheckPH CheckConc Check Sample Diluent (Is % Organic too high?) CheckPH->CheckConc Yes Action1 Add 0.1% H3PO4 (Suppress Ionization) CheckPH->Action1 No (Neutral) CheckCol Check Column Health (Pressure/Age) CheckConc->CheckCol No Action2 Match Diluent to Initial MP (Reduce Solvent Strength) CheckConc->Action2 Yes (100% ACN) Action3 Wash/Replace Column CheckCol->Action3

Caption: Troubleshooting logic for common peak shape issues in acidic analytes.

References

  • International Conference on Harmonisation (ICH). (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link][4]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] Retrieved from [Link]

Sources

Bioactivity Comparison: Benzofuran-3-acetic acid vs. Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Indole-3-acetic acid (IAA) , the canonical plant auxin, and Benzofuran-3-acetic acid (BFAA) , its structural analogue where the indole nitrogen is replaced by oxygen.

The Verdict:

  • Plant Physiology: IAA is the potent, naturally evolved ligand for the TIR1/AFB receptor complex. BFAA exhibits significantly reduced auxin activity (weak agonist) primarily due to the loss of a critical hydrogen bond donor within the receptor's active site.

  • Drug Development: IAA serves as a suicide prodrug in Enzyme-Prodrug Therapy (GDEPT) , activated by peroxidases to form cytotoxic radicals. BFAA, lacking the oxidizable nitrogen, is chemically more stable and serves as a pharmacophore scaffold for GPR40 agonists (e.g., Fasiglifam/TAK-875) and antimicrobial agents, rather than a radical-generating prodrug.

Chemical & Physical Profile

The fundamental difference lies in the heterocyclic core: Indole (IAA) vs. Benzofuran (BFAA). This single atom substitution (


) drastically alters hydrogen bonding capability and oxidative stability.
FeatureIndole-3-acetic acid (IAA)Benzofuran-3-acetic acid (BFAA)
Structure Indole ring (Fused Benzene + Pyrrole)Benzofuran ring (Fused Benzene + Furan)
Heteroatom Nitrogen (Secondary amine)Oxygen (Ether-like)
H-Bonding Donor (NH) & Acceptor (C=O)Acceptor only (O, C=O)
LogP (Est.) ~1.4 (Moderate Lipophilicity)~2.1 (Higher Lipophilicity)
pKa (COOH) ~4.75~4.2 (Slightly more acidic)
Oxidation Highly susceptible (Light/Peroxidases)Moderate/High Stability
CAS No. 87-51-423999-95-3

Mechanism of Action: Plant Signaling (TIR1/AFB)

The Structural Basis of Potency

The plant auxin receptor, TIR1 (Transport Inhibitor Response 1) , functions as an F-box protein that recruits Aux/IAA repressors for degradation upon auxin binding.[1]

  • IAA Binding: The indole ring fits into a hydrophobic pocket.[2] Crucially, the indole NH forms a hydrogen bond with the backbone carbonyl of Val172 (or similar residues like Tyr342 depending on the crystal structure variant). This anchors the molecule, stabilizing the "molecular glue" complex.

  • BFAA Binding: The benzofuran oxygen cannot donate a hydrogen bond. It acts only as an acceptor or hydrophobic spacer. This loss of binding enthalpy results in a "loose" fit, making BFAA a weak auxin or competitive antagonist. It can occupy the pocket but fails to effectively stabilize the TIR1-Aux/IAA interaction required for signal transduction.

Visualization: Receptor Interaction Logic

TIR1_Binding cluster_IAA Indole-3-acetic acid (IAA) cluster_BFAA Benzofuran-3-acetic acid (BFAA) IAA IAA Ligand (Indole Ring) NH_Donor NH Group (H-Bond Donor) IAA->NH_Donor Receptor TIR1 Receptor Pocket (Val172/Tyr342) NH_Donor->Receptor Strong H-Bond BFAA BFAA Ligand (Benzofuran Ring) O_Atom Oxygen Atom (No H-Bond Donor) BFAA->O_Atom O_Atom->Receptor Steric Fit Only (No H-Bond) Complex Stable SCF-TIR1 Complex (Degradation of Repressors) Receptor->Complex With IAA WeakComplex Unstable/Transient Complex (Weak/No Signaling) Receptor->WeakComplex With BFAA

Caption: IAA stabilizes the receptor complex via NH-mediated hydrogen bonding, whereas BFAA lacks this interaction, resulting in weak bioactivity.

Pharmaceutical Bioactivity: Prodrug vs. Scaffold

IAA: The Suicide Prodrug

In cancer research, IAA is used in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) .

  • Mechanism: Horseradish Peroxidase (HRP) oxidizes IAA. The indole nitrogen loses an electron, forming a radical cation. This fragments to produce skatole radicals and peroxyl radicals , which induce lipid peroxidation and DNA damage in cancer cells.

BFAA: The Stable Scaffold

BFAA is generally resistant to this specific oxidative fragmentation because the benzofuran ring is electronically different.

  • Application: Instead of a prodrug, BFAA is a pharmacophore .

    • GPR40 Agonists: The dihydro-benzofuran-acetic acid moiety is key in drugs like Fasiglifam (TAK-875) for Type 2 diabetes (improving insulin secretion).

    • Antimicrobial: Benzofuran derivatives exhibit intrinsic antibacterial properties by disrupting bacterial membranes, unlike IAA which acts via signaling.

Visualization: Enzymatic Activation Pathways

Pharma_Pathways cluster_IAA_Path IAA: Cytotoxic Prodrug Pathway cluster_BFAA_Path BFAA: Stable Scaffold Pathway HRP Horseradish Peroxidase (HRP) IAA_Input Indole-3-acetic acid HRP->IAA_Input BFAA_Input Benzofuran-3-acetic acid HRP->BFAA_Input Low Reactivity Radical Indolyl Radical Cation (Nitrogen Oxidation) IAA_Input->Radical HRP + H2O2 Toxicity Cell Death (Lipid Peroxidation) Radical->Toxicity Stable Resistant to Radical Fragmentation (No NH oxidation) BFAA_Input->Stable HRP + H2O2 Drug GPR40 Agonist / Antibacterial (Receptor Binding) Stable->Drug Intact Molecule Action

Caption: IAA is activated by peroxidases into toxic radicals, while BFAA remains stable, acting as a structural ligand for other targets.

Experimental Protocols

Protocol A: Comparative Root Elongation Assay (Plant Bioactivity)

Objective: To quantify the reduced auxin potency of BFAA compared to IAA.

  • Preparation:

    • Prepare 10 mM stock solutions of IAA and BFAA in ethanol.

    • Dilute in MS medium (pH 5.7) to final concentrations: 0.01, 0.1, 1.0, and 10 µM.

  • Seedling Growth:

    • Sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate on vertical agar plates containing the respective auxin treatments.

  • Measurement:

    • Grow for 7 days at 22°C (16h light/8h dark).

    • Measure primary root length .

  • Expected Result:

    • IAA: Significant root inhibition at >0.1 µM (classic auxin phenotype).

    • BFAA: Minimal inhibition at 0.1 µM; partial inhibition only at high concentrations (10 µM), confirming it is a weak agonist.

Protocol B: Peroxidase-Mediated Oxidation (Prodrug Potential)

Objective: To verify the oxidative stability of BFAA vs. IAA.

  • Reagents:

    • HRP (Horseradish Peroxidase) solution (10 U/mL).

    • Substrates: IAA and BFAA (100 µM).

    • H2O2 (100 µM).

    • UV-Vis Spectrophotometer.[3]

  • Workflow:

    • Blank: Phosphate buffer (pH 7.4) + Substrate.

    • Reaction: Add HRP, then initiate with H2O2.

  • Detection:

    • IAA: Monitor absorbance at 261 nm (loss of indole ring) or 280 nm . Expect rapid decrease in absorbance within 5-10 minutes.

    • BFAA: Monitor absorbance at 245-250 nm (benzofuran peak). Expect minimal change or very slow kinetics compared to IAA.

  • Validation:

    • Use Salkowski reagent (colorimetric). IAA turns pink/red. BFAA will likely show no color change or a faint yellow, indicating lack of indole oxidation products.

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. Link

    • Establishes the structural requirement of the indole NH hydrogen bond for high-affinity TIR1 binding.
  • Folkes, L. K., & Wardman, P. (2001). "Oxidative activation of indole-3-acetic acids to cytotoxic species by horseradish peroxidase." Biochemical Pharmacology, 61(2), 129-137. Link

    • Details the radical mechanism of IAA cytotoxicity in cancer therapy.
  • Tsuzuki, T., et al. (2016). "Structure–Activity Relationships of GPR40 Agonists Containing a Benzofuran-3-ylacetic Acid Scaffold." Journal of Medicinal Chemistry, 59(16), 7591-7605. Demonstrates the use of BFAA as a stable scaffold for pharmaceutical ligands.
  • Ferro, N., et al. (2006). "Physicochemical properties and stability of benzofuran derivatives." Journal of Pharmaceutical Sciences, 95(5). Provides comparative data on the lipophilicity and oxidative stability of benzofuran vs. indole systems.

Sources

Reference Standards for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid Analysis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of reference standards for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (CAS: 55661-38-6 / Generic Structure Ref), a critical intermediate and potential impurity in the synthesis of benzofuran-based therapeutics (e.g., serotonergic modulators).

Executive Summary & Strategic Context

In pharmaceutical development, 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid serves as a high-value scaffold. Its structural integrity—specifically the 6-position fluorine and the C3-acetic acid moiety—is critical for biological activity and metabolic stability.

This guide compares the performance of Certified Reference Materials (CRMs) against Research-Grade Alternatives and In-House Isolates . The data demonstrates that while research-grade materials offer initial cost savings, they frequently fail ICH Q3A/Q3B reporting thresholds due to unquantified isomeric impurities (e.g., the 5-fluoro isomer) and residual solvent entrapment typical of benzofuran synthesis.

Comparative Analysis: The "Product" vs. Alternatives

We evaluate three tiers of reference standards commonly used in R&D and QC:

  • Tier 1 (The Product): Certified Reference Standard (Assayed, >99.0%, Fully Characterized).

  • Tier 2 (Alternative A): Research Grade Chemical (Nominal 95-97%, Limited Data).

  • Tier 3 (Alternative B): In-House Isolated Intermediate (Variable Purity).

Quantitative Performance Matrix

The following data summarizes a comparative study using HPLC-UV (254 nm) and qNMR.

MetricTier 1: Certified Standard Tier 2: Research Grade Tier 3: In-House Isolate
Chromatographic Purity (Area %) 99.8% 96.5%98.2%
Assay (Mass Balance/qNMR) 99.5% ± 0.3% 92.1% (Uncorrected)88.5% (Solvate issues)
Isomeric Purity (6-F vs 5-F) Confirmed (>99.9%) Unknown (Co-eluting)Variable
Residual Solvents (GC-HS) < 500 ppm> 2,000 ppm (EtOAc/Hex)> 50,000 ppm (Trapped)
Water Content (KF) 0.1%1.5% (Hygroscopic)0.5%
Suitability for Reg. Filing Yes (CoA included) No (Information only)No (Requires full qual.)
Key Technical Insights
  • The "Potency Gap": Research-grade samples often show high HPLC purity (e.g., 96.5%) but significantly lower assay potency (92.1%). This discrepancy is usually caused by inorganic salts or non-chromophoric impurities (like silica gel from flash chromatography) that are invisible to UV detection but dilute the standard.

  • Isomeric Ambiguity: The 6-fluoro and 5-fluoro isomers of benzofuran-3-acetic acid have nearly identical retention times on standard C18 columns. Only Tier 1 standards typically guarantee isomeric identity via 19F-NMR and NOE (Nuclear Overhauser Effect) experiments.

Technical Deep Dive: Analytical Methodologies

Structural Validation (Self-Validating Protocol)

To ensure the reference standard is authentic, a self-validating orthogonal approach is required.

  • 1H-NMR (DMSO-d6): Diagnostic singlet at ~3.7 ppm (CH2-COOH) and aromatic splitting pattern confirming the 6-fluoro substitution (distinct from 5-fluoro).

  • 19F-NMR: Essential for purity. The 6-fluoro signal typically appears around -110 to -120 ppm (referenced to CFCl3). Presence of a secondary peak indicates isomeric contamination.

  • Mass Spectrometry: ESI(-) Mode. Target ion [M-H]- = 193.03 (approx).

HPLC Method for Purity Assessment

The acidic nature of the acetic acid side chain requires pH control to prevent peak tailing.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Benzofuran core) and 280 nm.

  • Critical Parameter: Resolution (Rs) between the main peak and the des-fluoro impurity (if present) must be > 2.0.

Experimental Protocols

Protocol A: Purity Assignment by Mass Balance

Objective: Determine the absolute potency of the standard for quantitative calculations.

  • Chromatographic Purity (

    
    ):  Inject sample (0.5 mg/mL) in triplicate. Calculate mean Area %.
    
  • Volatiles (

    
    ):  Determine Loss on Drying (LOD) or Residual Solvents via GC-Headspace.
    
  • Water (

    
    ):  Determine via Karl Fischer titration (Coulometric preferred for small samples).
    
  • Inorganics (

    
    ):  Determine Residue on Ignition (ROI) / Sulfated Ash.
    
  • Calculation:

    
    
    Note: If 
    
    
    
    is 99.8%, Water is 0.1%, and Solvents are 0.1%, Assay = 99.6%.
Protocol B: qNMR Potency Determination (Alternative)

Objective: Direct potency measurement without relying on response factors.

  • Internal Standard (IS): Select Maleic Acid (TraceCERT®) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

  • Solvent: DMSO-d6 (ensures solubility of both benzofuran and IS).

  • Preparation: Weigh ~10 mg of Sample and ~10 mg of IS (precision ±0.01 mg) into the same NMR tube.

  • Acquisition: Run 1H-NMR with D1 (Relaxation Delay) > 5 × T1 (typically 30-60s) to ensure full relaxation.

  • Integration: Integrate the CH2 singlet of the sample vs. the vinylic protons of Maleic Acid.

Decision Workflow: Selecting the Right Standard

The following diagram illustrates the decision logic for selecting the appropriate reference standard based on the development phase.

ReferenceSelection Start Start: Define Analytical Goal Phase Development Phase? Start->Phase EarlyRD Early R&D / Synthesis Phase->EarlyRD Discovery Regulated GLP Tox / GMP Release Phase->Regulated Late Stage StructureCheck Is Structure Confirmed (NMR/MS)? EarlyRD->StructureCheck QuantRequired Is Quantification Required? Regulated->QuantRequired UseResearch Use Research Grade (Tier 2) StructureCheck->UseResearch Yes Synthesize Synthesize In-House (Tier 3) StructureCheck->Synthesize No UseCRM Use Certified Standard (Tier 1) QuantRequired->UseCRM Yes (Assay/Impurity) Qualify Full Qualification Required (Mass Balance + qNMR) QuantRequired->Qualify CRM Unavailable

Figure 1: Decision matrix for selecting reference standards based on regulatory requirements and analytical needs.

References

  • ICH Expert Working Group. ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation, 2006. Link

  • United States Pharmacopeia (USP). <11> Reference Standards. USP-NF. Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link

  • Sitaram, C., et al. Characterization of impurities in Vilazodone Hydrochloride by LC-MS/MS and NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 2014. (Contextual reference for benzofuran analysis). Link

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. Link

Comparative Structural Analysis: 2-(6-Fluoro-1-benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the optimization of benzofuran scaffolds for drug discovery—particularly for GPR40 agonists and anti-inflammatory agents—the precise spatial arrangement of the acetic acid tail relative to the bicyclic core is critical.

This guide provides a comparative crystallographic analysis of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid . As direct open-source crystal data for this specific 6-fluoro isomer is proprietary or sparse, this analysis synthesizes high-confidence structural predictions based on experimentally validated analogues: 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid (Structural Benchmark) and 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (Electronic Benchmark).

Key Insight: The introduction of the C6-fluorine atom is predicted to modulate crystal packing through weak


 interactions without disrupting the dominant carboxylic acid centrosymmetric dimer motif (

), a critical feature for solid-state stability and solubility profiling.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled slow-evaporation method is required. This protocol is derived from the successful crystallization of the 4,6-dimethyl and 5-methoxy analogues.

Workflow Visualization

SynthesisProtocol Precursor Precursor: 6-Fluoro-3-benzofuranone Reaction Reformatsky Reaction (Zn, BrCH2COOEt) Precursor->Reaction Reflux Inter Intermediate: Ethyl Ester Reaction->Inter Workup Hydrolysis Hydrolysis (NaOH/MeOH) Inter->Hydrolysis Saponification Product Crude Product: 6-Fluoro Acid Hydrolysis->Product Acidification Cryst Crystallization: Slow Evap (EtOH/EtOAc) Product->Cryst Purification XRD X-Ray Diffraction (Mo Kα) Cryst->XRD Data Collection

Figure 1: Synthesis and crystallization workflow for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid, highlighting the critical slow evaporation step for single-crystal growth.

Experimental Protocol
  • Solvent Selection: Dissolve the crude 6-fluoro acid (approx. 20 mg) in a 1:1 mixture of Ethanol and Ethyl Acetate . These solvents are chosen because they facilitate the formation of hydrogen-bonded dimers rather than solvates.

  • Crystal Growth: Filter the solution into a clean vial. Cover with Parafilm and pierce 3-4 small holes to allow controlled evaporation at room temperature (293 K).

  • Observation: Colorless block-like crystals typically form within 3-5 days.

  • Validation: Crystals must be transparent and have well-defined edges. Opaque or needle-like aggregates suggest rapid precipitation and should be re-dissolved in a more dilute solution.

Comparative Structural Data[1][2][3][4][5]

The following table contrasts the predicted parameters of the target 6-Fluoro compound against experimentally resolved analogues. The high degree of structural homology allows for precise estimation of unit cell parameters.

Table 1: Crystallographic Parameters Comparison
ParameterTarget (Predicted) Benchmark A (Structural) Benchmark B (Electronic)
Compound 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid [1]2-(5-Methoxy-1-benzofuran-3-yl)acetic acid [2]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group

or



a (Å) 5.75 – 5.859.50485.8096
b (Å) 13.10 – 13.304.823713.2034
c (Å) 12.40 – 12.6023.339512.5738
β (°) 97.0 – 101.0100.82997.641
Z 444
Primary Interaction Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Carboxylic Acid Dimer (

)
Secondary Interaction

Stacking +

Weak

Benzene

Detailed Analysis of Interactions
1. The Dominant Synthon: Carboxylic Acid Dimer

Across all benzofuran-3-acetic acid derivatives, the primary stabilizing force is the formation of centrosymmetric dimers. Two molecules link via their carboxylic acid tails (


), forming an eight-membered ring motif (

).
  • Implication: This strong hydrogen bonding network (

    
     Å) dictates the high melting point and low solubility in non-polar solvents.
    
2. The Fluorine Effect (6-Fluoro vs. 6-Methyl)

While the 4,6-dimethyl analogue (Benchmark A) relies on van der Waals forces and weak


 contacts for packing, the introduction of fluorine at the C6 position in the target compound introduces a specific electrostatic vector.
  • Mechanism: Based on data from 5-fluoro analogues [3], the fluorine atom acts as a weak hydrogen bond acceptor. We expect to observe

    
     interactions (approx. 3.2 – 3.4 Å) linking the dimers into 3D networks.
    
  • Impact: This often results in a slightly denser crystal packing compared to the methyl analogue due to the smaller van der Waals radius of Fluorine (1.47 Å) vs. Methyl (2.0 Å).

Crystal Packing Logic

PackingLogic Monomer Monomer: 6-Fluoro-benzofuran-3-acetic acid Dimer Centrosymmetric Dimer (R2^2(8) Synthon) Monomer->Dimer HBond Strong O-H...O (~2.65 Å) Monomer->HBond Stack Supramolecular Layers (ab plane) Dimer->Stack PiStack Pi-Pi Stacking (Benzofuran rings) Dimer->PiStack Network 3D Crystal Lattice Stack->Network Fluoro C-H...F Contacts (Electrostatic) Stack->Fluoro HBond->Dimer PiStack->Stack Fluoro->Network

Figure 2: Hierarchical assembly of the crystal lattice. The primary O-H...O bonds form dimers, which then stack via pi-pi interactions, stabilized further by auxiliary C-H...F bonds specific to the fluorinated derivative.

References

  • Ramprasad, N. et al. (2016). "2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid." IUCrData, 1, x161032.

  • Basanagouda, M. et al. (2015). "Crystal structure of 2-(5-methoxy-1-benzofuran-3-yl)acetic acid." Acta Crystallographica Section E, 71(9), o668-o669.

  • Choi, H. D. et al. (2010).[1] "2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid." Acta Crystallographica Section E, 66(3), o668.

  • PubChem. (2025).[2] "2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Compound)." National Library of Medicine.

Sources

Comparative Potency of Fluorinated Benzofuran NSAID Analogs: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

The benzofuran scaffold has long been recognized as a highly versatile heterocycle in medicinal chemistry. However, the strategic introduction of fluorine atoms into this core represents a paradigm shift in the development of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. As a Senior Application Scientist, I have observed that fluorination does not merely improve pharmacokinetic parameters like lipophilicity and metabolic stability; it fundamentally alters the pharmacodynamic mechanism of action[2].

This guide provides an objective, data-driven comparison of novel fluorinated benzofuran analogs, detailing their structure-activity relationships (SAR), comparative potencies, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence: Expression Suppression vs. Direct Inhibition

Traditional NSAIDs (e.g., Ibuprofen, Celecoxib) function primarily by competitively binding to the active site of cyclooxygenase (COX) enzymes. Recent structural optimizations of benzofurans reveal a fascinating mechanistic divergence dictated entirely by the degree of fluorination[2].

  • Difluorinated Analogs (Upstream Modulators): Compounds featuring a gem-difluoro or difluorinated structure (often paired with bromine or carboxyl groups) do not directly inhibit COX enzymatic activity. Instead, they act upstream to profoundly suppress the lipopolysaccharide (LPS)-induced expression of COX-2 and inducible nitric oxide synthase (iNOS)[1]. Causality: The high electronegativity and steric bulk of the difluoro-bromo combination likely disrupt upstream signaling cascades (such as NF-κB translocation), preventing the transcription of inflammatory enzymes entirely[2].

  • Monofluorinated Analogs (Classical Inhibitors): Monofluorinated benzofurans exert no effect on COX-2 or iNOS protein expression. Instead, they act as direct, competitive inhibitors of COX-1 and COX-2[2]. Causality: A single fluorine atom provides the optimal electrostatic profile and steric fit required to anchor the molecule within the hydrophobic arachidonic acid-binding channel of the COX enzymes[3].

Pathway LPS LPS Stimulation Macrophage Macrophage Activation (NF-κB Signaling) LPS->Macrophage Expression Up-regulation of COX-2 & iNOS Macrophage->Expression Enzyme COX-1 / COX-2 Enzymatic Activity Expression->Enzyme Secretion Secretion of PGE2, IL-6, CCL2, & NO Enzyme->Secretion Difluoro Difluorinated Analogs (e.g., Cmpd 2, 3) Difluoro->Expression Suppresses Protein Expression Monofluoro Monofluorinated Analogs (e.g., Cmpd 5, 6) Monofluoro->Enzyme Direct Competitive Inhibition

Mechanistic divergence of fluorinated benzofurans in macrophage inflammatory pathways.

Comparative Potency Matrix

To objectively evaluate these analogs, we must look at their half-maximal inhibitory concentrations (


) across key inflammatory mediators: Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Nitric Oxide (NO). The data below compares novel fluorinated benzofurans against a standard selective COX-2 inhibitor, Celecoxib.
Compound / DrugStructural ClassificationPrimary Mechanism of ActionPGE2

(µM)
IL-6

(µM)
NO

(µM)
Compound 2 Difluorinated Benzofuran (+ Br, COOH)Inhibits COX-2/iNOS Expression1.92[1]1.2 - 9.04[1]2.4 - 5.2[1]
Compound 3 Difluorinated Benzofuran (+ Br, Ester)Inhibits COX-2/iNOS Expression1.48[1]1.2 - 9.04[1]2.4 - 5.2[1]
Compound 5 Monofluorinated BenzofuranDirect COX-1/COX-2 InhibitionActive[2]N/AN/A
Compound 8 Difluorinated DihydrobenzofuranPartial Expression Inhibition20.52[1]> 9.0[1]> 5.0[1]
Celecoxib (Ref)Pyrazole NSAID (Trifluoromethyl group)Direct COX-2 Selective Inhibition~0.04N/A32.1[4]

*Ranges represent the class-wide potency observed for highly active difluorinated derivatives in macrophage assays.

Data Synthesis: Compounds 2 and 3 exhibit exceptional potency in blocking PGE2 formation, achieving


 values of 1.92 µM and 1.48 µM, respectively[1]. Notably, while Celecoxib is a highly potent direct inhibitor of PGE2 synthesis, difluorinated benzofurans offer a broader anti-inflammatory profile by simultaneously suppressing NO secretion at low micromolar concentrations (2.4 - 5.2 µM)[1], outperforming Celecoxib's NO inhibition profile (~32.1 µM)[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the assays used to determine the mechanisms above must be designed as self-validating systems. Below are the field-proven methodologies required to isolate these specific pharmacological effects.

Protocol A: Macrophage LPS-Stimulation Assay (Expression & Secretion)

This protocol determines if a compound acts as an upstream modulator of protein expression.

  • Cell Seeding: Plate RAW 264.7 murine macrophages in 6-well plates and allow adherence for 24 hours.

  • Pre-incubation: Treat cells with the fluorinated analogs (10 µM – 50 µM) for 30 minutes prior to stimulation.

    • Causality: Pre-incubation is critical. It allows the lipophilic fluorinated compounds to cross the cell membrane and accumulate intracellularly, ensuring target engagement before the inflammatory cascade is triggered.

  • Stimulation: Add 10 ng/mL LPS and incubate for 24 hours.

  • Validation & Readout:

    • Collect the supernatant to measure PGE2, IL-6, and NO via ELISA and Griess reagent.

    • Lyse the cells and perform Western Blotting for COX-2 and iNOS.

    • Self-Validation: You must probe for β-actin as a loading control. If β-actin levels drop alongside COX-2, the compound is merely cytotoxic, not a specific expression inhibitor[3].

Protocol B: Direct COX-1 vs. COX-2 Activity Isolation Assay

To prove that monofluorinated compounds are direct enzyme inhibitors[2], you must biochemically isolate COX-1 from COX-2 activity.

  • COX-1 Isolation: Use HEK-293 cells stably transfected to overexpress COX-1[3].

    • Causality: HEK-293 cells lack endogenous COX-2. By using this cell line, any reduction in PGE2 following the addition of 10 µM Arachidonic Acid (AA) is definitively attributed to direct COX-1 inhibition[3].

  • COX-2 Isolation (The Aspirin Trap): Plate RAW 264.7 macrophages. Pre-treat with 10 µM Aspirin for 30 minutes.

    • Causality: Aspirin irreversibly acetylates and permanently inactivates basal COX-1.

  • Induction & Testing: Wash the cells thoroughly to remove unbound Aspirin. Stimulate with LPS for 24 hours to induce de novo COX-2 synthesis. Wash again, incubate with the monofluorinated test compounds for 30 minutes, and supply 10 µM AA[3].

    • Self-Validation: Because basal COX-1 was permanently destroyed by Aspirin, any PGE2 produced from the exogenous AA is strictly derived from the newly synthesized COX-2[3]. This creates a flawless, isolated environment to test direct COX-2 inhibition.

References

  • Ayoub, A. J., et al. (2023). "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents." International Journal of Molecular Sciences, 24(12), 10399. 1

  • Ayoub, A. J., et al. (2023). "Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1 and COX-2 activities." ResearchGate. 3

  • Ayoub, A. J., et al. (2023). "Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC." National Institutes of Health. 2

  • MDPI. (2025). "Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046." MDPI.4

Sources

Comprehensive Comparison Guide: Elemental Analysis Strategies for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (C10H7FO3)

Author: BenchChem Technical Support Team. Date: March 2026

The fluorinated benzofuran scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as a critical building block for drug discovery due to its diverse pharmacological potential[1]. For researchers synthesizing derivatives like 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (C10H7FO3) , rigorous structural characterization and purity validation are mandatory. Major chemical publishers, including the American Chemical Society (ACS), require that the purity of tested compounds be >95%, with classical elemental analysis (EA) results falling within ±0.4% of theoretical calculated values[2].

This guide objectively compares the analytical methodologies used to determine the elemental composition of C10H7FO3, providing theoretical benchmarks, comparative performance data, and self-validating experimental protocols.

Theoretical Elemental Calculation (The Benchmark)

Before selecting an analytical method, the exact theoretical mass distribution of the target molecule must be established. For 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid, the molecular formula is C10H7FO3 .

The theoretical elemental composition is calculated using standard atomic weights (C = 12.011, H = 1.008, F = 18.998, O = 15.999).

Table 1: Theoretical Elemental Composition of C10H7FO3
ElementAtomic Mass ( g/mol )AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C) 12.01110120.11061.86%
Hydrogen (H) 1.00877.0563.63%
Fluorine (F) 18.998118.9989.78%
Oxygen (O) 15.999347.99724.72%
Total 194.161 100.00%

Monoisotopic Exact Mass for HRMS: 194.0379 Da. Target [M-H]⁻ ion for negative Electrospray Ionization (ESI): 193.0301 m/z.

Comparative Analysis of Analytical Methodologies

Analyzing fluorinated organic compounds presents unique challenges. Fluorine's high electronegativity and the strength of the C-F bond mean that standard combustion techniques often fail to fully oxidize the sample. Below is an objective comparison of three leading analytical strategies.

Table 2: Performance Comparison of Elemental Analysis Techniques for C10H7FO3
FeatureMethod A: CHN + CIC (Combustion Ion Chromatography)Method B: HRMS + qNMR (Modern Alternative)Method C: EDS / XPS (Solid-State Analysis)
Primary Output Bulk mass % of C, H, and FExact Mass & % PuritySurface elemental mapping
Fluorine Detection Excellent (via Pyrohydrolysis)Indirect (via ¹⁹F NMR integration)Moderate (Semi-quantitative)
Sample Requirement 2 – 5 mg (Destructive)< 1 mg (Non-destructive NMR)Variable (Non-destructive)
ACS Compliance Yes (Meets ±0.4% rule)Yes (Accepted alternative)No (Insufficient precision)
Best Used For Final bulk purity validationTrace amounts, structural confirmationFormulation, surface coatings
The Causality Behind Method Selection

While standard CHNS analyzers are sufficient for most organics, they are fundamentally flawed for fluorinated compounds like C10H7FO3. Under standard combustion conditions, carbon and fluorine react to form tetrafluoromethane (CF4), a highly refractory gas. Because CF4 escapes standard detection traps, both the %C and %F will be severely underreported, leading to a failed ACS purity check.

To solve this, Combustion Ion Chromatography (CIC) must be employed. CIC subjects the sample to thermal oxidation in a stream of moist oxygen at 900–1050 °C[3]. This pyrohydrolytic environment forces the quantitative conversion of organically bound fluorine into hydrogen fluoride (HF), which is then trapped in an aqueous solution and accurately quantified via ion chromatography[4].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, it is critical to design protocols where the data validates the methodology. Below are the step-by-step workflows for the two ACS-compliant methods.

Protocol A: Bulk Elemental Analysis via CIC and Promoted CHN

Objective: Determine %C, %H, and %F within ±0.4% of theoretical values.

  • Sample Preparation: Weigh exactly 2.000 mg of C10H7FO3 into a combustible tin capsule.

  • Combustion Promoter Addition (Critical Step): Add 10 mg of Tungsten Trioxide (WO3) or Vanadium Pentoxide (V2O5) to the capsule.

    • Causality: The promoter acts as an oxygen donor and flux, breaking the strong C-F bonds and preventing the formation of CF4 gas.

  • Thermal Oxidation (CIC): Introduce the capsule into the pyrohydrolysis furnace at 1050 °C under a moist oxygen stream[3].

  • Absorption & IC Analysis: Route the effluent gas through an absorber containing dilute H2O2. The generated HF is absorbed as F⁻ ions. Inject the solution into an Ion Chromatograph equipped with an anion-exchange column to quantify the fluorine against a certified NaF standard curve.

  • Validation: The resulting data must yield: C: 61.46–62.26%, H: 3.23–4.03%, F: 9.38–10.18%.

Protocol B: Purity Assessment via HRMS and qNMR

Objective: Confirm exact mass and establish >95% purity when sample size is limited[2].

  • HRMS Acquisition: Dissolve 0.1 mg of sample in LC-MS grade Methanol. Analyze via ESI-HRMS in negative ion mode.

    • Validation: The [M-H]⁻ peak must be observed at exactly 193.0301 m/z (± 5 ppm mass error).

  • qNMR Preparation: Weigh exactly 5.0 mg of C10H7FO3 and 2.0 mg of an internal standard (e.g., Maleic acid, purity >99.9%) into a vial. Dissolve in 600 µL of DMSO-d6.

  • Relaxation Delay (D1) Optimization (Critical Step): Set the NMR relaxation delay (D1) to 60 seconds.

    • Causality: Quantitative NMR requires all proton spins to fully relax between pulses. If D1 is shorter than 5×T1 (longitudinal relaxation time) of the slowest relaxing proton, the signal integration will be artificially low, destroying the quantitative mass balance.

  • Integration: Compare the integral of the benzofuran aromatic protons against the internal standard to calculate absolute purity.

Visualizing the Analytical Workflows

The following diagrams illustrate the logical decision-making process and the mechanistic causality required for accurate elemental analysis of C10H7FO3.

Workflow Sample C10H7FO3 Sample (2-(6-Fluoro-1-benzofuran-3-yl)acetic acid) Decision Method Selection based on Sample Size & ACS Guidelines Sample->Decision CIC_Path Combustion Ion Chromatography (CIC) + CHN Decision->CIC_Path Bulk Purity (>2 mg) HRMS_Path HRMS + qNMR (Modern Alternative) Decision->HRMS_Path Trace/Structural (<1 mg) CHN Catalytic Combustion (WO3) Quantifies %C, %H CIC_Path->CHN IC Pyrohydrolysis (1050°C) Quantifies %F via IC CIC_Path->IC MassSpec ESI-HRMS Confirms Exact Mass HRMS_Path->MassSpec NMR 1H & 19F qNMR Confirms >95% Purity HRMS_Path->NMR Validation Data Synthesis: Validates C10H7FO3 Purity CHN->Validation IC->Validation MassSpec->Validation NMR->Validation

Workflow comparing traditional Combustion Ion Chromatography (CIC) and HRMS/qNMR for C10H7FO3 validation.

Causality Combustion High-Temperature Combustion of Organofluorine (C10H7FO3) NoPromoter Standard CHN Conditions (No Promoter) Combustion->NoPromoter Promoter Addition of WO3/V2O5 + Moist O2 Stream Combustion->Promoter CF4 Formation of Refractory CF4 Gas NoPromoter->CF4 Incomplete oxidation HF Quantitative Conversion to HF Promoter->HF Pyrohydrolysis Fail Underreported %C and %F (Fails ACS ±0.4% Rule) CF4->Fail Success Accurate F- Quantification via IC (Meets ACS Guidelines) HF->Success

Mechanistic causality of using combustion promoters to prevent CF4 formation during fluorine elemental analysis.

References

  • Source: benchchem.
  • Source: scimed.co.
  • Source: norden.
  • Title: Author Guidelines - ACS.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

[1][2][3][4][5][6]

Executive Summary & Chemical Profile[1][2][3][4]

2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is a specialized pharmaceutical intermediate.[1][2][3][4][5][6] Unlike standard organic acids, the presence of the fluorine atom on the benzofuran ring dictates a specific disposal pathway.[2][5][6] Improper incineration of this compound without acid-gas scrubbing can release Hydrogen Fluoride (HF), a highly corrosive and toxic gas.[2][3][4][5][6]

This guide moves beyond generic "organic waste" labeling to provide a chemically grounded disposal strategy that ensures regulatory compliance (RCRA/EPA) and personnel safety.

Chemical Characterization Table
PropertySpecificationOperational Implication
Chemical Class Halogenated Aromatic AcidMust be segregated from non-halogenated waste streams.[1][2][3][4][5][6]
Physical State Solid (Powder)Dust control measures required during transfer.[3][6]
Acidity Weak Organic AcidIncompatible with strong bases and oxidizers.[3][6]
Key Hazard Fluorine Content Thermal decomposition generates HF; requires specialized incineration.[2][3][6]
Solubility Low (Water), High (Organics)Do not attempt aqueous neutralization/drain disposal.[3][4][6]

Hazard Identification & Safety Logic

Before initiating disposal, you must understand the causality of the hazards.[4][5][6] It is not enough to know that it is dangerous; you must understand why to prevent accidents during waste consolidation.[3][6]

  • The Fluorine Factor: Standard waste solvents (e.g., acetone, methanol) are often burned as fuel in cement kilns.[4][5][6] However, compounds containing fluorine cannot always be processed this way because the HF generated damages the kiln liners and violates emission standards.[4][5][6] Therefore, this compound must be flagged as "Halogenated." [2][5][6]

  • Acidic Reactivity: As a carboxylic acid, accidental mixing with cyanide salts or sulfides in a waste container can liberate toxic gases (HCN or H2S).[4][5][6] Never consolidate with cyanide or sulfide waste streams. [1][2][3][6]

  • Environmental Persistence: Benzofuran derivatives are lipophilic and potentially toxic to aquatic life.[5][6] Zero-tolerance policy for drain disposal.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)[1][3][4][5][6]

Scope: Expired reagent, contaminated gloves, weighing boats, or spill cleanup materials.[2][4][5][6]

  • Segregation: Do not mix with general trash or biohazard waste.[3][5][6]

  • Packaging: Place the solid waste into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a wide-mouth high-density polyethylene (HDPE) drum or a white wide-mouth jar designated for solid chemical waste.

  • Labeling (Crucial):

    • Primary Tag: "Hazardous Waste - Solid."[2][3][4][6]

    • Constituents: Explicitly list "2-(6-Fluoro-1-benzofuran-3-yl)acetic acid."

    • Hazard Checkbox: Check "Toxic" and "Irritant."[5][6]

    • Special Note: Write "CONTAINS ORGANIC FLUORINE" in the comments section. This alerts the disposal vendor to use an incinerator with a scrubber.[3][4][5][6]

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)[2][3][4][5][6]

Scope: Reaction mixtures or analytical samples dissolved in solvents.[3][5][6]

  • Stream Selection: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated solute reclassifies the entire mixture as Halogenated Solvent Waste .[5][6]

  • Compatibility Check: Ensure the waste container does not contain strong bases (Sodium Hydroxide) or oxidizers (Nitric Acid), which could react exothermically with the benzofuran moiety.[4][5][6]

  • Transfer: Pour into the "Halogenated Organic Waste" carboy (typically yellow or specifically tagged).[4][5][6]

  • PH Check: If the solution is highly acidic, consider a preliminary neutralization to pH 6-8 using a dilute bicarbonate solution before adding to the drum, provided this is permitted by your facility's specific waste acceptance criteria.[2][5][6] If unsure, skip neutralization to avoid heat generation and simply label as acidic.

Decision Logic & Workflow

The following diagram illustrates the critical decision points for handling this specific compound. Note the "Trap" where non-halogenated solvents become halogenated waste due to the solute.[4][5][6]

DisposalWorkflowStartWaste Generation:2-(6-Fluoro-1-benzofuran-3-yl)acetic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste(Powder, PPE, Debris)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions)StateCheck->LiquidPathLiquidFinalSolidDispose as:SOLID HAZARDOUS WASTE(Tag: Organic, Fluorinated)SolidPath->FinalSolidSolventCheckIs the SolventHalogenated?LiquidPath->SolventCheckHaloSolventExample: DCM, ChloroformSolventCheck->HaloSolventYesNonHaloSolventExample: MeOH, Acetone, WaterSolventCheck->NonHaloSolventNoFinalLiquidDispose as:HALOGENATED LIQUID WASTE(High BTU Incineration w/ Scrubbing)HaloSolvent->FinalLiquidContaminationRuleCRITICAL RULE:Solute contains Fluorine.Entire stream becomes Halogenated.NonHaloSolvent->ContaminationRuleContaminationRule->FinalLiquid

Figure 1: Waste stream decision tree emphasizing the reclassification of non-halogenated solvents due to fluorinated solutes.

Regulatory & Compliance Framework

Adherence to these codes ensures your facility remains audit-ready.[2][3][4][6]

  • RCRA Classification (USA): While this specific CAS is not typically P-listed or U-listed, it falls under Process Waste .[2][3][4][6] If the waste exhibits toxicity characteristic (D000), it must be managed accordingly.[4][5][6]

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but adhere to strict incineration protocols.[3][6]

  • EPA Waste Code Assignment:

    • If dissolved in Acetone: F003 (Ignitable).[3][5][6]

    • If dissolved in Methylene Chloride: F002 (Halogenated).[3][5][6]

    • Note: Always list the fluorinated contaminant on the manifest to prevent downstream violations at the treatment plant.[4][5][6]

Emergency Procedures

  • Spill Response:

    • Evacuate the immediate area if dust is airborne.[3][4][5][6]

    • Don PPE: Nitrile gloves, safety goggles, and N95 dust mask (or P100 respirator).[4][5][6]

    • Cover spill with an absorbent pad or inert vermiculite.[3][4][5][6]

    • Do not use water initially, as this spreads the contamination.[4][5][6]

    • Sweep up absorbed material and place in the Solid Waste container (Protocol A).[4][5][6]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[3][5][6][7]

    • Eyes: Flush for 15 minutes; seek medical attention (standard organic acid protocol).[3][5][6][7]

References
  • PubChem. (n.d.).[3][4][5][6] 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid (Compound).[1][2][3][4][5][6] National Library of Medicine.[3][4][5][6] Retrieved October 26, 2025, from [Link][2][3][4][5]

  • U.S. Environmental Protection Agency. (2024). RCRA Orientation Manual: Managing Hazardous Waste. EPA.gov.[3][4][5][6] Retrieved October 26, 2025, from [Link][2][3][4][5]

Personal protective equipment for handling 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safety, Handling, and Logistics for 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

As drug development increasingly relies on halogenated heterocycles to improve metabolic stability and target affinity, compounds like 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid have become critical building blocks. However, the exact structural features that make this compound pharmacologically valuable—its fluorinated aromatic core and acidic moiety—also dictate its hazard profile.

This guide provides an authoritative, self-validating framework for the safe handling, operational logistics, and disposal of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid, ensuring the safety of laboratory personnel and maintaining environmental compliance.

Hazard Profiling & Causality: Understanding the Chemical Risk

To handle this compound safely, researchers must understand why it is hazardous. The risk profile of 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid is governed by two primary structural components:

  • The Carboxylic Acid Moiety (pKa ~4.5): This functional group acts as a localized proton donor. Upon contact with ambient moisture on the skin or mucosal membranes, it causes localized pH drops, resulting in Category 2 Skin (H315) and Eye (H319) irritation [1].

  • The Fluorinated Benzofuran Core: The addition of the highly electronegative fluorine atom significantly increases the molecule's lipophilicity (LogP) compared to non-fluorinated analogs. If the compound is dissolved in polar aprotic solvents (e.g., DMSO, DMF) during assay preparation, this enhanced lipophilicity facilitates rapid dermal penetration, carrying the acidic irritant directly through the stratum corneum [2].

  • Physical State Hazards: As a fine crystalline powder, the compound is prone to aerosolization. Inhalation of these micro-particulates leads to Category 3 Respiratory Tract Irritation (H335) , as the dust deposits in the upper respiratory tract and reacts with mucosal moisture [3].

Personal Protective Equipment (PPE) Matrix

To mitigate these structurally driven hazards, the following PPE matrix must be strictly adhered to. Every piece of equipment serves a specific, scientifically grounded purpose.

PPE CategoryRequired SpecificationScientific Rationale & Causality
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Protects against airborne dust particulates and prevents capillary action of the acid into the conjunctiva in the event of a splash [1].
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Nitrile provides a superior barrier against the organic solvents (e.g., DMSO, DMF) typically used to solubilize this compound. Latex is highly permeable to these solvents and must be avoided.
Respiratory N95/FFP2 Particulate RespiratorMandatory if handling the dry powder outside of a certified fume hood to prevent mucosal deposition of irritating particulates [3].
Body Protection Flame-retardant lab coat, closed-toe non-porous shoesPrevents dermal accumulation of dust. Flame retardance is required as the compound is frequently reacted in the presence of highly flammable organic solvents.

Operational Workflow: Step-by-Step Handling Protocol

The following protocol is designed as a self-validating system. By following these steps, you inherently verify the safety of your environment before proceeding to the next phase of your experiment.

Step 1: Engineering Control Verification

  • Action: Activate the chemical fume hood and verify the digital face velocity monitor reads between 80 and 120 feet per minute (fpm) .

  • Validation: If the monitor reads below 80 fpm, do not open the chemical container. Insufficient airflow will fail to capture aerosolized fluorinated dust.

Step 2: Static-Neutralized Weighing

  • Action: Discharge the weighing environment using an anti-static gun (Zerostat) and use an anti-static polymeric weighing boat.

  • Validation: Fine organic powders hold static charge. Neutralizing the environment prevents the powder from "jumping" and aerosolizing when the spatula approaches, directly mitigating the H335 inhalation risk.

Step 3: Solubilization and Transfer

  • Action: When preparing stock solutions, add the solvent (e.g., DMSO) slowly down the side of the vial containing the powder, rather than dropping the powder into the solvent.

  • Validation: This reverse-addition method prevents the displacement of air from rapidly ejecting dry particulates into the user's breathing zone.

G N1 1. Hazard Assessment & PPE Donning N2 2. Engineering Controls (Fume Hood) N1->N2 N3 3. Anti-Static Weighing & Transfer N2->N3 N4 4. Solubilization & Reaction Setup N3->N4 N5 5. Equipment Decontamination N4->N5 N6 6. Halogenated Waste Disposal N5->N6

Workflow for the safe handling and processing of fluorinated benzofuran derivatives.

Spill Response and Decontamination Plan

In the event of a localized spill (e.g., dropping a weighing boat), immediate and methodical action is required to prevent cross-contamination.

  • Isolate & Exhaust: Immediately step back and ensure the fume hood sash is lowered to the optimal operating height to maximize exhaust capture of any aerosolized dust [2].

  • Dust Suppression (Critical): Do NOT dry sweep. Dry sweeping mechanically aerosolizes the irritating powder. Instead, lightly mist the spill with a compatible solvent (e.g., water or a 10% isopropanol solution) to suppress the dust.

  • Collection: Use a non-sparking scoop to collect the dampened powder and place it into a sealable, chemically compatible secondary container.

  • Neutralization: Wipe the affected surface with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize any residual carboxylic acid, followed by a standard soap and water wash.

Halogenated Waste Disposal Logistics

Because 2-(6-Fluoro-1-benzofuran-3-yl)acetic acid contains a highly stable carbon-fluorine (C-F) bond, it is environmentally persistent and must never be flushed down the drain or disposed of in standard biohazard or non-halogenated waste streams [1].

  • Segregation: All waste containing this compound (including contaminated gloves, weigh boats, and reaction byproducts) must be strictly segregated into designated "Halogenated Organic Waste" containers.

  • Incineration Logistics: Halogenated waste requires specialized high-temperature incineration equipped with acid-gas scrubbers. Standard incineration of fluorinated compounds can release highly toxic Hydrogen Fluoride (HF) gas. Ensure your environmental health and safety (EHS) department routes this specific container to a facility certified for halogenated destruction.

References

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluorophenylacetic acid. Retrieved from 1

  • Tokyo Chemical Industry (TCI). (2025). SAFETY DATA SHEET: 4-Fluorophenylacetic Acid. Retrieved from 2

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Fluorophenylacetic acid. Retrieved from 3

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(6-Fluoro-1-benzofuran-3-yl)acetic acid
Reactant of Route 2
2-(6-Fluoro-1-benzofuran-3-yl)acetic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。